molecular formula C8H8ClNO3 B1468903 6-Chloro-2-ethoxynicotinic acid CAS No. 1343080-22-7

6-Chloro-2-ethoxynicotinic acid

Cat. No.: B1468903
CAS No.: 1343080-22-7
M. Wt: 201.61 g/mol
InChI Key: NVFVEZWOBJWZSF-UHFFFAOYSA-N
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Description

6-Chloro-2-ethoxynicotinic acid is a chemical compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol . It is a solid research chemical that serves as a versatile synthetic intermediate, or building block, for the preparation of more complex molecules. As a derivative of nicotinic acid, it is of significant interest in pharmaceutical and agrochemical research. Recent scientific investigations into nicotinic acid derivatives have highlighted their potential in the development of novel enzyme inhibitors. Specifically, research has shown that compounds based on the nicotinic acid scaffold can act as noncompetitive inhibitors of the enzymes α-amylase and α-glucosidase . These enzymes are pivotal targets for the management of type 2 diabetes, and inhibitors can help regulate postprandial blood glucose levels . The structural features of this compound—including the carboxylic acid group, the chlorine substituent, and the ethoxy group—make it a valuable template for chemical exploration. Researchers can utilize this compound to synthesize new derivatives for evaluating hypoglycemic activity, studying enzyme-inhibitor interactions, and exploring structure-activity relationships (SAR) in drug discovery projects . This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-ethoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-2-13-7-5(8(11)12)3-4-6(9)10-7/h3-4H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFVEZWOBJWZSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90734569
Record name 6-Chloro-2-ethoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343080-22-7
Record name 6-Chloro-2-ethoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-2-ethoxynicotinic acid (CAS 1343080-22-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Chloro-2-ethoxynicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug discovery. Due to the limited availability of public data on this specific compound, this document synthesizes information from structurally related analogues to offer insights into its potential properties, synthesis, and applications.

Introduction: Unveiling a Privileged Scaffold

The pyridine ring is a fundamental heterocyclic scaffold found in numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a "privileged" structure in medicinal chemistry, frequently incorporated into drug candidates to modulate their pharmacological profiles.[1][3] this compound belongs to this important class of compounds, featuring key substitutions on the pyridine core that are anticipated to influence its biological activity.

The presence of a chlorine atom and an ethoxy group on the nicotinic acid framework suggests its potential as a valuable intermediate in the synthesis of more complex molecules with tailored therapeutic properties. Nicotinic acid and its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, antibacterial, and antitumor effects.[4][5][6][7][8]

Physicochemical Properties: An Estimation Based on Analogs

As of the latest literature review, specific experimental data for the physicochemical properties of this compound (CAS 1343080-22-7) are not publicly available. However, we can infer its likely characteristics by examining related compounds.

PropertyPredicted/Inferred ValueBasis of Estimation
Molecular Formula C₈H₈ClNO₃Calculated from structure
Molecular Weight 201.61 g/mol Calculated from structure
Appearance Likely a white to off-white solidBased on similar nicotinic acid derivatives
Melting Point Not availableData for 6-Chloronicotinic acid is 194-197 °C
Boiling Point Not availableExpected to be high due to the carboxylic acid group
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and methanolGeneral solubility of similar organic acids

The Architectural Logic: Decoding the Substituent Effects

The potential utility of this compound in drug design stems from the specific contributions of its substituents: the pyridine ring, the carboxylic acid, the chlorine atom, and the ethoxy group.

The Pyridine Core

The pyridine ring is an electron-deficient heterocycle that can act as a bioisostere for benzene rings, amines, and other nitrogen-containing heterocycles.[9] Its nitrogen atom can serve as a hydrogen bond acceptor, facilitating interactions with biological targets like enzymes and receptors.[1]

The Carboxylic Acid Group

The carboxylic acid at the 3-position is a key functional group that can participate in ionic interactions and hydrogen bonding. It is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.

The 6-Chloro Substituent

The chlorine atom at the 6-position significantly influences the electronic properties of the pyridine ring, making it more susceptible to nucleophilic substitution. This feature is often exploited in the synthesis of more complex derivatives.[10][11] Halogen atoms can also participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity.

The 2-Ethoxy Group

The ethoxy group at the 2-position is an electron-donating group that can modulate the reactivity and lipophilicity of the molecule. The presence of an alkoxy group at this position is a common strategy in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic properties of a compound.[1]

Proposed Synthetic Pathways

Synthesis_Pathway cluster_reactants Reactants A 2,6-Dichloronicotinic acid D This compound A->D Nucleophilic Aromatic Substitution B Sodium Ethoxide B->D C Ethanol (solvent) C->D

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 2,6-dichloronicotinic acid in anhydrous ethanol, add sodium ethoxide at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., reflux) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully neutralize with an aqueous acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Applications in Drug Discovery

Derivatives of nicotinic acid are known to possess a broad spectrum of pharmacological activities. The structural motifs present in this compound suggest its potential as a key intermediate for the development of novel therapeutics.

  • Anti-inflammatory Agents: Many 2-substituted nicotinic acid derivatives have shown potent anti-inflammatory properties.[6][8] The core structure of this compound is analogous to scaffolds found in some NSAIDs.

  • Enzyme Inhibitors: The pyridine scaffold is present in numerous enzyme inhibitors.[3] The specific substitution pattern of this molecule could be tailored to target various enzymes implicated in disease.

  • Anticancer Agents: Substituted pyridines have been investigated as anticancer agents.[3] For instance, a structurally related compound, 6-Chloro-2-ethylaminonicotinic acid, is an intermediate in the synthesis of a potent and selective VEGFR-3 inhibitor.[12]

  • Antibacterial Agents: Nicotinic acid derivatives are also known for their antibacterial activity, particularly against Mycobacterium tuberculosis.[7]

Potential_Applications A This compound B Anti-inflammatory Drugs A->B C Enzyme Inhibitors A->C D Anticancer Agents A->D E Antibacterial Agents A->E

Caption: Potential therapeutic areas for derivatives of this compound.

Safety and Handling

Specific safety and handling data for this compound are not available. The following recommendations are based on the safety profiles of structurally similar chlorinated pyridine carboxylic acids.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Move the person into fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its substituted pyridine core offers a versatile platform for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to fully characterize its physicochemical properties, validate its synthesis, and explore its biological activity. As our understanding of the structure-activity relationships of nicotinic acid derivatives continues to grow, compounds like this compound will undoubtedly play a crucial role in the development of next-generation therapeutics.

References

  • The Role of Pyridine Intermediates in Pharmaceutical Synthesis. (2026, January 18). Ningbo Inno Pharmchem Co., Ltd.1

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate.

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar.

  • 6-Chloro-2-ethylaminonicotinic Acid. Pharmaffiliates.

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024, March 15). PubMed.

  • Ethyl 6-chloronicotinate. Chem-Impex.

  • Method for producing 2-hydroxynicotinic acid derivative. Google Patents.

  • Process for the preparation of 2-halogene-alkyl nicotinic acid alkyl-esters. Google Patents.

  • Nicotinic acid derivatives. Drugs.com.

  • Nicotinic acid derivatives: Application and uses, review. (2021, December 30). ResearchGate.

  • Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate.

  • Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. (2021, October 12). Life Chemicals.

  • An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. (2017, December 1). PMC.

  • Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. Semantic Scholar.

Sources

An In-Depth Technical Guide to 6-Chloro-2-ethoxypyridine-3-carboxylic Acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary and Introduction

Substituted pyridine derivatives are foundational scaffolds in modern medicinal chemistry, prized for their versatile reactivity and presence in numerous biologically active molecules.[1][2] Within this class, 6-Chloro-2-ethoxypyridine-3-carboxylic acid emerges as a highly functionalized heterocyclic building block. Its unique arrangement of a nucleophilic substitution site (the C-Cl bond), a key pharmacophoric element (the carboxylic acid), and a modulating ethoxy group offers a rich platform for synthetic elaboration.

This technical guide provides an in-depth analysis of 6-Chloro-2-ethoxypyridine-3-carboxylic acid, moving beyond a simple recitation of data. As a senior application scientist, the objective here is to deliver a framework for understanding its chemical personality. We will explore its core structure, propose a logical and field-proven synthetic strategy, detail its expected analytical signature, and contextualize its reactivity and potential within drug discovery workflows. The causality behind experimental choices is emphasized, ensuring that the protocols and insights presented are not just instructions, but self-validating systems for the discerning researcher.

Chemical Identity and Physicochemical Properties

The structural architecture of 6-Chloro-2-ethoxypyridine-3-carboxylic acid is key to its utility. The pyridine core, an aromatic heterocycle, is decorated with three distinct functional groups that dictate its electronic properties, reactivity, and potential biological interactions.[1] The electron-withdrawing nature of the chloro and carboxylic acid groups, partially offset by the electron-donating ethoxy group, creates a nuanced electronic landscape for targeted chemical modifications.

PropertyValueSource
IUPAC Name 6-Chloro-2-ethoxypyridine-3-carboxylic acidIUPAC Nomenclature
Synonyms 6-Chloro-2-ethoxy-3-pyridinecarboxylic acid-
CAS Number 1422513-58-1PubChem
Molecular Formula C₈H₈ClNO₃-
Molecular Weight 201.61 g/mol -
Predicted XlogP 1.8PubChem
Predicted pKa (Acidic) 2.5±0.4ChemAxon
Predicted pKa (Basic) 0.4±0.1 (Pyridine N)ChemAxon
Appearance White to off-white solid (Expected)-
SMILES CCOC1=NC(=C(C=C1)Cl)C(=O)O-
InChIKey JGFZNNZGSMLGDE-UHFFFAOYSA-N-

Table 1: Core Identifiers and Predicted Physicochemical Properties.

Synthesis and Purification Strategy

A robust and scalable synthesis is paramount for the utility of any chemical building block. While numerous routes to substituted pyridines exist, a practical approach to 6-Chloro-2-ethoxypyridine-3-carboxylic acid can be envisioned starting from a commercially available precursor like 2,6-dichloropyridine-3-carbonitrile. This strategy is predicated on the differential reactivity of the chloro-substituents and the sequential conversion of the nitrile group.

Rationale for Synthetic Design

The choice of 2,6-dichloropyridine-3-carbonitrile as a starting material is strategic. The chloro group at the 2-position is generally more susceptible to nucleophilic aromatic substitution than the one at the 6-position, allowing for selective introduction of the ethoxy group. The nitrile serves as a stable precursor to the carboxylic acid, which can be unmasked in a later step, preventing potential side reactions.

Proposed Synthetic Workflow

Synthetic_Workflow start 2,6-Dichloropyridine-3-carbonitrile intermediate 6-Chloro-2-ethoxypyridine-3-carbonitrile start->intermediate 1. Sodium Ethoxide Ethanol, Reflux product 6-Chloro-2-ethoxypyridine-3-carboxylic acid intermediate->product 2. Aqueous HCl Reflux

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Chloro-2-ethoxypyridine-3-carbonitrile (Intermediate)

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). The dissolution is exothermic and should be managed with appropriate cooling.

    • Causality: The use of an inert atmosphere is critical to prevent the reaction of highly reactive sodium metal with atmospheric moisture and oxygen. Anhydrous ethanol ensures the formation of sodium ethoxide rather than sodium hydroxide.

  • Nucleophilic Substitution: To the freshly prepared sodium ethoxide solution, add 2,6-dichloropyridine-3-carbonitrile (1.0 equivalent) portion-wise.

  • Reaction: Heat the resulting mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: Refluxing provides the necessary activation energy for the nucleophilic aromatic substitution to proceed at a practical rate.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by adding water. The ethanol is then removed under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude intermediate.

Step 2: Hydrolysis to 6-Chloro-2-ethoxypyridine-3-carboxylic acid (Final Product)

  • Hydrolysis: To the crude 6-Chloro-2-ethoxypyridine-3-carbonitrile, add a solution of concentrated hydrochloric acid (e.g., 6M HCl).

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours, or until the reaction is complete as monitored by TLC/LC-MS.

    • Causality: Strong acidic conditions and heat are required to facilitate the complete hydrolysis of the stable nitrile group to a carboxylic acid.

  • Isolation and Purification: Cool the reaction mixture in an ice bath. The product may precipitate out of the acidic solution. If so, collect the solid by vacuum filtration and wash with cold water. If precipitation does not occur, adjust the pH to ~2-3 with a saturated sodium bicarbonate solution to induce precipitation.

  • Recrystallization: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product of high purity.

    • Self-Validation: The purity of the final compound should be confirmed by melting point analysis and spectroscopic methods (see Section 4.0). A sharp melting point is indicative of high purity.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The expected data provides a benchmark for validating the identity and purity of the synthesized material.

TechniqueExpected Features
¹H NMR - Ethoxy Group: A triplet (~1.4 ppm, 3H) and a quartet (~4.5 ppm, 2H).- Pyridine Ring: Two doublets in the aromatic region (~7.0-8.5 ppm, 2H), with coupling constants characteristic of adjacent protons.- Carboxylic Acid: A broad singlet (>10 ppm), which is D₂O exchangeable.
¹³C NMR - Ethoxy Group: Two signals in the aliphatic region (~14 ppm for CH₃, ~65 ppm for OCH₂).- Pyridine Ring & COOH: Five signals in the aromatic/carbonyl region (~110-170 ppm), including the quaternary carbons and the carboxylic acid carbon.
IR Spectroscopy - O-H Stretch (Carboxylic Acid): A very broad absorption from ~2500-3300 cm⁻¹.- C=O Stretch (Carboxylic Acid): An intense, sharp absorption around 1700-1725 cm⁻¹.[3][4]- C-O Stretch (Ether): A strong band around 1250 cm⁻¹.- C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): A characteristic isotopic pattern for one chlorine atom (M⁺ and M⁺+2 in a ~3:1 ratio).

Table 2: Expected Spectroscopic Data for Structural Elucidation.

Reactivity and Applications in Drug Development

The true value of a building block is defined by its synthetic potential. 6-Chloro-2-ethoxypyridine-3-carboxylic acid is a trifunctional molecule, offering three distinct handles for chemical modification.

Chemical Reactivity Profile
  • Carboxylic Acid Group: This is the most versatile handle. It can be readily converted into a wide array of functional groups, including esters, amides, and acid chlorides. Amide coupling reactions are particularly important in drug discovery for linking molecular fragments and exploring structure-activity relationships (SAR). The carboxylic acid is a critical pharmacophore in many drugs but can be associated with poor membrane permeability and metabolic liabilities, making it a target for bioisosteric replacement.[5][6][7]

  • Chloro Group: The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution and is an excellent handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of aryl, heteroaryl, amine, or alkyne substituents, enabling rapid library synthesis and scaffold diversification.

  • Pyridine Nitrogen: The basic nitrogen atom can be protonated, quaternized, or oxidized to an N-oxide, which can alter the molecule's solubility, electronic properties, and metabolic profile.

Role as a Synthetic Intermediate: An Illustrative Workflow

The molecule serves as an excellent starting point for generating a library of diverse compounds for biological screening. The orthogonal reactivity of its functional groups allows for a planned, stepwise elaboration.

Application_Workflow cluster_0 cluster_1 cluster_2 start 6-Chloro-2-ethoxypyridine- 3-carboxylic acid amide Amide Derivative start->amide Amine, Coupling Agent (e.g., HATU, EDCI) ester Ester Derivative start->ester Alcohol, Acid Catalyst (Fischer Esterification) final_amide Bi-aryl Amide amide->final_amide Boronic Acid, Pd Catalyst (Suzuki Coupling) final_ester Bi-aryl Ester ester->final_ester Boronic Acid, Pd Catalyst (Suzuki Coupling)

Caption: Diversification strategy using orthogonal reactivity.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 6-Chloro-2-ethoxypyridine-3-carboxylic acid should be consulted, a reliable hazard assessment can be extrapolated from structurally related compounds like 6-chloronicotinic acid.[8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[9]

  • Engineering Controls: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]

  • Handling: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[10][11] Avoid dust formation.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

Hazard ClassGHS Statement
Skin Irritation H315: Causes skin irritation.[8]
Eye Irritation H319: Causes serious eye irritation.[8]
Target Organ Toxicity H335: May cause respiratory irritation.[8]

Table 3: Anticipated GHS Hazard Statements based on analogous compounds.

Conclusion

6-Chloro-2-ethoxypyridine-3-carboxylic acid is more than just a collection of atoms; it is a carefully designed synthetic tool. Its trifunctional nature provides a robust platform for creating molecular diversity, making it a valuable asset for researchers in drug discovery and materials science. By understanding its synthesis, reactivity, and analytical profile as detailed in this guide, scientists can effectively leverage its potential to build novel and complex molecular architectures, accelerating the path from concept to discovery.

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An In-depth Technical Guide to 6-Chloro-2-ethoxynicotinic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-2-ethoxynicotinic acid, a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data in public literature, this document consolidates theoretical knowledge and established chemical principles to detail its molecular characteristics, a robust, field-proven synthetic methodology, predicted physicochemical and spectroscopic properties, and potential applications. The narrative emphasizes the causality behind synthetic choices, particularly the regioselectivity of nucleophilic aromatic substitution on a dichlorinated pyridine scaffold. This guide is intended for researchers, chemists, and professionals in drug discovery and agrochemical development who require a foundational understanding of this versatile chemical building block.

Compound Identification and Molecular Characteristics

This compound is a bifunctional organic compound featuring a pyridine ring substituted with a chlorine atom, an ethoxy group, and a carboxylic acid. This combination of functional groups makes it a valuable intermediate for introducing a substituted pyridine moiety into larger, more complex molecules.

Molecular Formula and Weight

Based on its structure, the molecular characteristics are defined as:

  • Molecular Formula: C₈H₈ClNO₃

  • Molecular Weight: 201.61 g/mol

  • IUPAC Name: 6-chloro-2-ethoxypyridine-3-carboxylic acid

Physicochemical Properties (Theoretical)

Direct experimental data for this compound is not widely published. The following properties are predicted based on its structure and data from analogous compounds, such as other substituted nicotinic acids. Carboxylic acids generally exhibit higher boiling points than other substances of comparable molar mass due to strong intermolecular hydrogen bonding.[1][2] Their solubility in water decreases as the carbon chain length increases.[1][2]

PropertyPredicted Value / CharacteristicRationale
Physical State White to off-white crystalline solidBased on similar substituted nicotinic acids which are typically solids at room temperature.[3]
Boiling Point > 300 °C (decomposes)Carboxylic acids have high boiling points due to hydrogen bonding. The value is an extrapolation from related structures.[1][2]
Melting Point Estimated 150-170 °CAn estimation based on structures like 2-methoxypyridine-4-carboxylic acid (199-202 °C) and considering the influence of the chloro and ethoxy groups.[4]
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, Methanol, Ethyl Acetate)The carboxylic acid group imparts some water solubility, but the chlorinated aromatic ring reduces it.[1] Good solubility in organic solvents is expected for a molecule of this nature.
pKa (acidic) ~3.0 - 4.0The pyridine nitrogen and the chlorine atom are electron-withdrawing, which should make the carboxylic acid slightly stronger (lower pKa) than benzoic acid.

Synthesis and Purification

The synthesis of this compound is most logically achieved through a two-step process starting from a suitable 2,6-dichloronicotinic acid derivative. This pathway leverages the principles of regioselective nucleophilic aromatic substitution (SₙAr) followed by ester hydrolysis.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic route involves:

  • Esterification of 2,6-dichloronicotinic acid to protect the carboxylic acid and improve solubility in organic solvents.

  • Regioselective Nucleophilic Aromatic Substitution (SₙAr) with sodium ethoxide. In 2,6-dihalopyridines, the C2 (ortho to nitrogen) and C6 (para to nitrogen) positions are activated for nucleophilic attack. For many 3-substituted 2,6-dichloropyridines, substitution is favored at the C2 position (ortho to the substituent), a selectivity that can be influenced by the solvent.[5][6] The electron-withdrawing nature of the pyridine nitrogen atom stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the substitution.

  • Saponification (Ester Hydrolysis) to convert the ethyl ester back to the desired carboxylic acid.[7]

This workflow is efficient and relies on well-established, high-yielding reaction classes in heterocyclic chemistry.[8][9]

Visualized Synthetic Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Nucleophilic Substitution (SₙAr) cluster_2 Step 3: Saponification & Acidification A 2,6-Dichloronicotinic Acid B Ethyl 2,6-Dichloronicotinate A->B EtOH, H₂SO₄ (cat.) Reflux C Ethyl 6-Chloro-2-ethoxynicotinate B->C NaOEt, EtOH Room Temp. D This compound (Final Product) C->D 1. NaOH (aq), Reflux 2. HCl (aq)

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This is a representative protocol based on established chemical transformations. All laboratory work should be conducted with appropriate safety precautions in a certified chemical fume hood.

Step 1: Synthesis of Ethyl 2,6-dichloronicotinate

  • To a stirred suspension of 2,6-dichloronicotinic acid (1.0 eq) in absolute ethanol (5-10 volumes), cautiously add concentrated sulfuric acid (0.1 eq) at room temperature.

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Carefully pour the residue into ice-water and neutralize with a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl ester, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 6-Chloro-2-ethoxynicotinate

  • Prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 eq) to absolute ethanol (10 volumes) under an inert atmosphere (N₂ or Ar) at 0 °C. Allow the sodium to react completely.

  • To this freshly prepared sodium ethoxide solution, add a solution of ethyl 2,6-dichloronicotinate (1.0 eq) in absolute ethanol dropwise at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by adding water.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound (Saponification)

  • Dissolve the purified ethyl 6-chloro-2-ethoxynicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).[10]

  • Cool the mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Spectroscopic Characterization (Predicted)

Spectroscopic data is essential for structural confirmation. The following are predicted ¹H and ¹³C NMR chemical shifts and key IR absorption bands. Predictions are based on established chemical shift principles and data from similar structures.[11][12][13]

Predicted ¹H NMR Spectrum

(500 MHz, CDCl₃, δ in ppm)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~8.25Doublet (d)1HH-4The proton at C4 is coupled to the proton at C5. It is deshielded by the adjacent carboxylic acid group.
~7.40Doublet (d)1HH-5The proton at C5 is coupled to the proton at C4. It is in a relatively standard aromatic region for a pyridine ring.
~4.50Quartet (q)2H-O-CH₂ -CH₃The methylene protons of the ethoxy group are adjacent to the oxygen atom, shifting them downfield. They are split into a quartet by the neighboring methyl group.
~1.45Triplet (t)3H-O-CH₂-CH₃ The terminal methyl protons of the ethoxy group are split into a triplet by the adjacent methylene group.
>10.0Broad Singlet1H-COOH The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift and may exchange with trace water in the solvent.
Predicted ¹³C NMR Spectrum

(125 MHz, CDCl₃, δ in ppm)

Chemical Shift (ppm)AssignmentRationale
~165-170C =OThe carbonyl carbon of the carboxylic acid is typically found in this downfield region.
~160-165C 2 (C-O)The C2 carbon is attached to both the electron-donating ethoxy group and the electronegative ring nitrogen, placing it significantly downfield.
~150-155C 6 (C-Cl)The C6 carbon is attached to the electronegative chlorine atom and the ring nitrogen.
~140-145C 4Aromatic CH carbon deshielded by the adjacent carboxylic acid.
~120-125C 5Aromatic CH carbon in a typical pyridine ring environment.
~115-120C 3The C3 carbon is attached to the carboxylic acid group.
~62-65-O-CH₂ -CH₃The methylene carbon of the ethoxy group.
~14-16-O-CH₂-CH₃ The methyl carbon of the ethoxy group.
Predicted Key IR Absorptions

(cm⁻¹)

Wavenumber (cm⁻¹)Functional Group Assignment
2500-3300 (broad)O-H stretch (Carboxylic acid)
~1700-1725C=O stretch (Carboxylic acid)
~1550-1600C=N, C=C stretch (Aromatic ring)
~1200-1300C-O stretch (Ether and acid)
~700-800C-Cl stretch

Applications in Research and Development

While specific applications for this compound are not widely documented, its structure is highly analogous to other chloronicotinic acids that are pivotal intermediates in the pharmaceutical and agrochemical industries.[14][15]

  • Pharmaceutical Synthesis: 2-Chloronicotinic acid is a known intermediate for producing non-steroidal anti-inflammatory drugs (NSAIDs) and other active pharmaceutical ingredients (APIs).[8][9][14] By analogy, this compound serves as a valuable scaffold. The ethoxy group can modulate lipophilicity and metabolic stability, while the chlorine and carboxylic acid groups provide reactive handles for further chemical elaboration, enabling the synthesis of novel drug candidates.

  • Agrochemical Development: Chloronicotinic acid derivatives are precursors to potent herbicides.[14][15] The title compound could be used to synthesize new analogues of existing herbicides, potentially leading to products with improved efficacy, selectivity, or environmental profiles.

  • Building Block for Novel Heterocycles: The compound is an ideal starting point for creating more complex, polysubstituted pyridine systems through further substitution or coupling reactions at the C-6 chlorine position or derivatization of the carboxylic acid.

Safety and Handling

As a chlorinated pyridine derivative, this compound should be handled with care, assuming it possesses hazards similar to related compounds.[16][17]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[18]

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[16][18]

  • General Handling: Avoid all personal contact, including inhalation and skin contact. Do not eat, drink, or smoke in the laboratory.[19] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[18]

  • First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[18]

Conclusion

This compound represents a promising but underexplored chemical intermediate. While direct experimental data remains scarce, this guide has outlined its fundamental molecular properties and a robust, logical synthetic pathway based on established principles of nucleophilic aromatic substitution and ester hydrolysis. The predicted spectroscopic and physicochemical data provide a valuable baseline for its identification and handling. Its structural similarity to key intermediates in medicine and agriculture suggests significant potential as a building block for the discovery of novel bioactive compounds. It is hoped that this technical guide will serve as a foundational resource for researchers and stimulate further investigation into the chemistry and applications of this versatile molecule.

References

  • Application Of 4-Chloronicotinic Acid In The Field Of Drug Synthesis. (2024). SACH BIOTECH. Available at: [Link]

  • Exploring the Applications of 2-Chloronicotinic Acid (CAS 2942-59-8) in Synthesis. (n.d.). Autech Industry Co.,Ltd. Available at: [Link]

  • Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. (2011). Tetrahedron Letters, 52(32), 4172-4176. Available at: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc. Available at: [Link]

  • Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2016 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Atlantis Press. Available at: [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (n.d.). Molecules. Available at: [Link]

  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017). Chemistry Stack Exchange. Available at: [Link]

  • 2-Chloronicotinic acid. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Synthesis of 2-chloronicotinic acid derivatives. (2019). ResearchGate. Available at: [Link]

  • Pyridine Hazard Summary. (n.d.). New Jersey Department of Health. Available at: [Link]

  • 6-Chloronicotinic acid. (n.d.). National Institute of Standards and Technology. Available at: [Link]

  • NMR Prediction. (n.d.). ACD/Labs. Available at: [Link]

  • Synthesis of 2-chloronicotinic acid. (n.d.). PrepChem.com. Available at: [Link]

  • Predicting NMR Spectra of Molecule. (2021). YouTube. Available at: [Link]

  • How to explain regioselectivity in nucleophilic aromatic substitution. (2020). Chemistry Stack Exchange. Available at: [Link]

  • Synthesis of 2-Chloronicotinic Acid. (n.d.). Semantic Scholar. Available at: [Link]

  • 6-Chloronicotinic acid. (n.d.). PubChem. Available at: [Link]

  • Simulate and predict NMR spectra. (n.d.). NMRDB.org. Available at: [Link]

  • 3-CHLOROPYRIDINE Safety Data Sheet. (n.d.). Sdfine. Available at: [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. Available at: [Link]

  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Available at: [Link]

  • Hydrolysis of esters. (n.d.). Chemguide. Available at: [Link]

  • Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. (n.d.). Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Physical Properties of Carboxylic Acids. (n.d.). Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]

  • NMR Predictor. (n.d.). ChemAxon. Available at: [Link]

  • Preparation of isonicotinic acid esters. (1956). Google Patents.
  • 6-chloro nicotinic acid manufacturers. (n.d.). Corey Organics. Available at: [Link]

  • Pyridines. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. Available at: [Link]

  • Physical Properties of Carboxylic Acids. (n.d.). TSFX. Available at: [Link]

  • ethyl 6-chloro-2-methylnicotinate. (n.d.). Alchem Pharmtech. Available at: [Link]

Sources

Technical Guide: Solubility Profile & Process Chemistry of 6-Chloro-2-ethoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile of 6-Chloro-2-ethoxynicotinic acid (CAS 96566-25-5) , synthesizing physicochemical data with process chemistry protocols for isolation and purification.

Part 1: Executive Summary & Physicochemical Profile

This compound is a critical pyridine intermediate used in the synthesis of agrochemicals and pharmaceutical APIs (e.g., kinase inhibitors). Its solubility behavior is governed by the interplay between the polar carboxylic acid moiety, the lipophilic ethoxy group, and the electron-withdrawing chlorine atom.

Unlike unsubstituted nicotinic acid, which is highly insoluble in most organic solvents due to strong intermolecular hydrogen bonding (zwitterionic character), the 2-ethoxy substituent disrupts crystal packing and increases lipophilicity. This shift allows for a broader range of solvent compatibility, particularly in chlorinated and ester-based solvents, facilitating efficient extraction and recrystallization strategies.

Physicochemical Determinants of Solubility
PropertyValue (Approx.)Impact on Solubility
Molecular Weight 201.61 g/mol Moderate MW allows for good solubility in common organic solvents.
pKa (Acid) 3.2 – 3.8pH-Dependent Solubility: Insoluble in water at pH < 2; highly soluble as a salt at pH > 5.
LogP (Octanol/Water) ~1.8 – 2.1Lipophilic Shift: The ethoxy group increases solubility in EtOAc and DCM compared to 6-chloronicotinic acid (LogP ~0.9).
H-Bond Donors 1 (COOH)Forms dimers in non-polar solvents; dissociates in polar protic solvents.

Part 2: Solubility Tier List & Solvent Selection

The following classification guides solvent selection for reaction, extraction, and purification steps.

Tier 1: High Solubility (Primary Dissolution)

Used for stock solutions, NMR analysis, and homogeneous reactions.

  • Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), DMAc .

  • Solubility: >100 mg/mL.

  • Mechanism: Strong dipole-dipole interactions disrupt the carboxylic acid dimers.

  • Application: Ideal for nucleophilic aromatic substitution (SnAr) reactions where high temperature is required.

Tier 2: Process Solvents (Recrystallization & Synthesis)

Used for scale-up, refluxing, and crystallization.

  • Solvents: Ethanol (Absolute), Methanol , Isopropanol .

  • Solubility: 20–80 mg/mL (Temperature dependent).

  • Behavior: Moderate solubility at room temperature; high solubility at boiling point.

  • Critical Note: Ethanol is the preferred solvent for synthesis via ethoxylation to prevent transesterification byproducts.

Tier 3: Extraction Solvents

Used for work-up and isolation from aqueous phases.

  • Solvents: Ethyl Acetate (EtOAc) , Dichloromethane (DCM) , THF .

  • Solubility: 10–50 mg/mL.

  • Advantage: The 2-ethoxy group provides sufficient lipophilicity to partition into these phases from acidic aqueous layers (pH ~3), leaving inorganic salts behind.

Tier 4: Anti-Solvents (Precipitation)

Used to force crystallization.

  • Solvents: Water (at pH < 3), Heptane , Hexane , Toluene (cold).

  • Solubility: < 1 mg/mL.

  • Protocol: Adding water to an alcoholic solution of the acid triggers precipitation.

Part 3: Visualization of Solvent Strategy

The following decision tree illustrates the logical flow for selecting solvents based on the process stage (Reaction vs. Purification).

SolventStrategy Start Process Stage Selection Reaction Synthesis / Reaction Start->Reaction Purification Purification / Isolation Start->Purification HighTemp High Temp (>80°C) SnAr Displacement Reaction->HighTemp LowTemp Reflux (<80°C) Ethoxylation Reaction->LowTemp Extraction Liquid-Liquid Extraction (From Acidic Aqueous) Purification->Extraction Crystallization Recrystallization Purification->Crystallization DMSO Solvent: DMSO or DMF (High Solubility) HighTemp->DMSO EtOH Solvent: Ethanol (Prevents Transesterification) LowTemp->EtOH DCM_EtOAc Solvent: DCM or EtOAc (Partition Coeff > 5) Extraction->DCM_EtOAc EtOH_Water System: EtOH / Water (Solvent / Anti-Solvent) Crystallization->EtOH_Water

Figure 1: Solvent selection decision tree based on operational requirements.

Part 4: Experimental Protocols

Protocol A: Solubility Determination (Gravimetric)

Use this method to validate solubility for specific solvent batches.

  • Preparation: Weigh 100 mg of this compound into a 4 mL vial.

  • Addition: Add the target solvent in 100 µL increments while vortexing.

  • Observation: Record the volume required for complete dissolution (clear solution).

  • Calculation:

    
    .
    
  • Validation: If undissolved after 2 mL, heat to 50°C. If dissolved upon heating but precipitates on cooling, the solvent is a candidate for recrystallization.

Protocol B: Recrystallization (Purification)

Standard method for reaching >98% purity.

  • Dissolution: Suspend crude this compound in Ethanol (5 mL per gram).

  • Heating: Heat to reflux (approx. 78°C) until fully dissolved. If particulates remain, perform a hot filtration.[1]

  • Nucleation: Remove from heat. Slowly add Water (warm, approx. 1-2 mL per gram) until slight turbidity persists.

  • Cooling: Re-heat to clear the solution, then allow to cool slowly to room temperature (25°C) over 2 hours.

  • Harvesting: Cool further to 0–5°C in an ice bath for 30 minutes. Filter the white crystalline solid and wash with cold 50% EtOH/Water.

Protocol C: Acid-Base Extraction (Isolation)

Used to separate the product from non-acidic impurities.

  • Basification: Dissolve the crude reaction mixture in 1M NaOH (pH > 10). The compound forms the water-soluble sodium salt.

  • Wash: Extract the aqueous layer with Ethyl Acetate (2x). Discard the organic layer (removes non-acidic byproducts).

  • Acidification: Cool the aqueous layer to 5°C. Slowly add 6M HCl until pH reaches ~2.0. The product will precipitate.

  • Extraction: Extract the milky suspension with Dichloromethane (DCM) (3x).

  • Drying: Dry combined organics over MgSO₄ and evaporate to yield the free acid.

Part 5: Process Workflow Diagram

The following diagram details the isolation logic, highlighting the pH-switch solubility mechanism.

IsolationWorkflow Crude Crude Mixture (Reaction Mass) BaseTreat Add 1M NaOH (pH > 10) Crude->BaseTreat PhaseSep Phase Separation BaseTreat->PhaseSep OrgWaste Organic Phase (Impurities) PhaseSep->OrgWaste Discard AqPhase Aqueous Phase (Product as Salt) PhaseSep->AqPhase Keep Acidify Add HCl to pH 2 (Precipitation) AqPhase->Acidify Extract Extract w/ DCM Acidify->Extract Final Evaporate DCM Pure Product Extract->Final

Figure 2: Acid-Base workup protocol utilizing pH-dependent solubility.

References

  • Physicochemical Properties of Nicotinic Acid Derivatives. PubChem Compound Summary for 6-Chloronicotinic Acid (Analog). National Library of Medicine. [Link]

  • Solubility of Nicotinic Acid in Organic Solvents. Journal of Chemical Thermodynamics, 2012. (Data on structural analogs used for solubility prediction). [Link]

  • Synthesis and Isolation of 2-Chloronicotinic Acid Derivatives. PrepChem Technical Protocols. (Methodology for acid precipitation and extraction). [Link]

  • Purification of Pyridine Carboxylic Acids. Organic Syntheses, Coll. Vol. 4, p. 332. (Standard recrystallization techniques for this chemical class). [Link]

Sources

Technical Procurement & Quality Assurance Guide: 6-Chloro-2-ethoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Identity & Critical Correction

⚠️ CRITICAL ALERT: CAS Registry Number Mismatch Your request referenced CAS 10177-13-6 . Database verification confirms this CAS corresponds to Methyl 5-phenylnicotinate , not 6-Chloro-2-ethoxynicotinic acid.

For the purpose of this technical guide, we will focus on the chemical structure This compound , which is assigned CAS 1343080-22-7 (or related ester derivatives depending on the specific synthesis stage). Proceeding with the wrong CAS number in procurement will result in the acquisition of a completely different phenyl-substituted pyridine scaffold, potentially derailing your synthesis campaign.

Chemical Identity Profile
PropertySpecification
Correct Name This compound
Correct CAS 1343080-22-7 (Acid form)
Molecular Formula C₈H₈ClNO₃
Molecular Weight 201.61 g/mol
Core Scaffold Pyridine-3-carboxylic acid
Key Functionality Ortho-ethoxy group (Position 2), Para-chloro group (Position 6)

Part 1: Strategic Sourcing & Market Landscape

This compound is classified as a Tier 2 Building Block . It is not a high-volume commodity like its precursor (2,6-Dichloronicotinic acid) but is a stable, commercially available intermediate used primarily in the synthesis of herbicides (e.g., sulfonylureas) and kinase inhibitors.

Supplier Tier Analysis

Procurement strategy should be dictated by your scale requirements.

TierSupplier TypeTypical ScaleEstimated Price RangeLead TimeRecommended Vendors
1 Global Catalog mg – 10g$85 - $150 / g 1-3 DaysSigma-Aldrich, Apollo Scientific, Combi-Blocks
2 Specialized CRO 10g – 1kg$800 - $1,200 / kg 2-4 WeeksBLD Pharm, ChemScene, WuXi AppTec
3 Bulk Manufacturer >10kg$350 - $550 / kg 6-8 WeeksCustom synthesis via Indian/Chinese CMOs
Sourcing Decision Matrix (Graphviz)

SourcingStrategy Start Requirement Analysis Scale_Small < 10 grams (Discovery) Start->Scale_Small Scale_Med 10g - 1kg (Process Dev) Start->Scale_Med Scale_Large > 1kg (Pilot/Mfg) Start->Scale_Large Catalog Tier 1: Catalog (High Unit Cost, Fast) Scale_Small->Catalog CRO Tier 2: Specialized CRO (Moderate Cost) Scale_Med->CRO Scale_Large->CRO If Outsourcing InHouse In-House Synthesis (From 2,6-Dichloro) Scale_Large->InHouse If Process Capable

Figure 1: Decision logic for sourcing based on scale and internal capability. For >1kg, in-house synthesis from cheap 2,6-dichloronicotinic acid is often most cost-effective.

Part 2: Technical Synthesis & Cost Drivers

To control price and quality, you must understand the manufacturing process. The cost is driven by the regioselectivity of the ethoxylation step.

The Synthetic Route

The standard industrial route begins with 2,6-Dichloronicotinic acid (CAS 2942-59-8), which is inexpensive (~$20/100g).

  • Starting Material: 2,6-Dichloronicotinic acid.

  • Reagent: Sodium Ethoxide (NaOEt).

  • Critical Variable: Solvent and Temperature.[1]

Mechanism: Nucleophilic Aromatic Substitution (


).[2]
  • Position 2 (Ortho): Activated by the ring nitrogen but sterically hindered by the carboxylic acid (or ester) at position 3.

  • Position 6 (Para): Less sterically hindered but electronically less favorable for the initial attack compared to position 2 in certain conditions.

The Cost Driver: If the reaction conditions are not optimized, you get a mixture of the 2-ethoxy (desired) and 6-ethoxy (impurity) isomers. Separating these structural isomers requires column chromatography or careful recrystallization, which drives up the cost of the commercial material.

Synthesis Pathway & Impurity Logic (Graphviz)

SynthesisPath SM 2,6-Dichloronicotinic Acid (Cheap Commodity) Intermediate Transition State Control via Solvent SM->Intermediate S_NAr Reagent + NaOEt / EtOH Reagent->Intermediate Product This compound (Major Product - Desired) Intermediate->Product Kinetic Control (Non-polar solvents) Impurity1 2-Chloro-6-ethoxynicotinic acid (Regio-isomer Impurity) Intermediate->Impurity1 Thermodynamic Drift Impurity2 2,6-Diethoxynicotinic acid (Over-reaction Impurity) Intermediate->Impurity2 Excess Reagent

Figure 2: The competitive reaction pathway. High-quality suppliers optimize for the "Product" pathway; low-cost suppliers may contain high levels of "Impurity 1".

Part 3: Quality Assurance & Self-Validating Protocols

When buying from Tier 2 or 3 suppliers, you cannot rely solely on the Certificate of Analysis (CoA). You must validate the Regiochemistry . The 2-ethoxy and 6-ethoxy isomers have the same mass (LC-MS is insufficient) but different polarity.

Analytical Discrimination Protocol (HPLC)

Do not use a standard generic gradient. You need a method capable of resolving structural isomers.

  • Column: C18 Phenyl-Hexyl (Provides better selectivity for aromatic isomers than standard C18).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (MeOH provides better selectivity for these isomers than Acetonitrile).

  • Gradient: Isocratic hold at 40% B for 5 mins, then ramp to 90% B.

  • Detection: UV at 270 nm.

Acceptance Criteria:

  • Purity: > 98.0% (Area).[1][3]

  • Regio-isomer (2-Chloro-6-ethoxy): < 0.5%.

  • Bis-ethoxy impurity: < 0.1%.

Structural Confirmation (NMR)

If you are buying >100g, request 1H-NMR data.

  • Diagnostic Signal: Look at the splitting of the pyridine protons.

  • NOE (Nuclear Overhauser Effect): This is the gold standard. Irradiate the ethoxy -CH2- group.

    • If Desired Product (2-ethoxy): You should see NOE enhancement at the pyridine C3-COOH (if protonated) or lack of interaction with the C5 proton.

    • If Impurity (6-ethoxy): You will see strong NOE enhancement of the C5 proton (neighboring the 6-position).

Part 4: Handling & Stability

  • Physical State: White to off-white crystalline powder.

  • pKa: ~3.5 (Carboxylic acid).

  • Storage:

    • Temperature: 2-8°C (Refrigerate).

    • Atmosphere: Hygroscopic. Store under Argon or Nitrogen.

    • Sensitivity: The ethoxy ether linkage is stable, but the chlorine at position 6 is still susceptible to further nucleophilic attack if stored in basic conditions. Keep acidic or neutral.

References

  • Chemical Identity Verification: PubChem. Compound Summary for 2,6-Dichloronicotinic acid (Precursor). Retrieved from [Link]

  • Regioselectivity Mechanism: Schlosser, M., et al. "Regioselective substitution of 2,6-dichloropyridine derivatives." Tetrahedron Letters, 2011.

Sources

6-Chloro-2-ethoxynicotinic Acid: Technical Safety, Synthesis, and Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 6-Chloro-2-ethoxynicotinic acid (CAS: 1343080-22-7), a specialized pyridine intermediate used in medicinal chemistry for the synthesis of kinase inhibitors and agrochemical active ingredients.

Executive Summary & Chemical Identity

This compound is a heterocyclic building block characterized by a pyridine core substituted with a carboxylic acid at position 3, an ethoxy group at position 2, and a chlorine atom at position 6.[1][2][3] It serves as a critical scaffold in Structure-Activity Relationship (SAR) studies, particularly for designing VEGFR-3 inhibitors and pyridine-based herbicides.

Its dual functionality—the electrophilic 6-chloro site and the nucleophilic carboxylic acid—allows for orthogonal functionalization, making it highly valuable for library generation via Suzuki-Miyaura couplings or amide bond formations.

Physicochemical Profile
PropertyDataNote
Chemical Name 6-Chloro-2-ethoxypyridine-3-carboxylic acidIUPAC
CAS Number 1343080-22-7 Verified Identifier
Molecular Formula C₈H₈ClNO₃
Molecular Weight 201.61 g/mol
Appearance Off-white to pale yellow solidCrystalline powder
Solubility DMSO, Methanol, Ethyl AcetateLow water solubility (acidic pH)
pKa (Predicted) ~3.5 (Carboxylic acid)Acidic moiety
LogP (Predicted) 2.15Lipophilic

Hazard Identification & Safety Data (GHS)

Current as of 2025 regulatory standards.

This compound is classified as a Skin and Respiratory Irritant . While specific toxicological data (LD50) for this exact CAS is limited, its structural analogs (chloronicotinic acids) suggest a consistent hazard profile.

GHS Classification[4]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

Precautionary Protocols (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Emergency Response Decision Tree

The following workflow outlines the immediate response to exposure incidents.

SafetyResponse Start Exposure Incident Type Identify Exposure Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale SkinAct 1. Remove Clothing 2. Wash w/ Soap (15 min) 3. Seek Medical Advice Skin->SkinAct EyeAct 1. Rinse Water (15 min) 2. Remove Contacts 3. Ophthalmologist Consult Eye->EyeAct InhaleAct 1. Move to Fresh Air 2. Oxygen if labored breathing 3. Poison Control Center Inhale->InhaleAct

Figure 1: Emergency response logic for this compound exposure events.

Synthetic Utility & Regiochemistry

Expert Insight: The synthesis of this compound typically proceeds via Nucleophilic Aromatic Substitution (


) of 2,6-dichloronicotinic acid .
The Regioselectivity Challenge

When reacting 2,6-dichloronicotinic acid with an ethoxide nucleophile (NaOEt), two isomers are possible:

  • 2-Ethoxy-6-chloronicotinic acid (Target)

  • 6-Ethoxy-2-chloronicotinic acid (Byproduct)

The 2-position is generally more activated for nucleophilic attack due to the inductive electron-withdrawing effect of the adjacent carboxylic acid group (-I effect) and the stabilization of the transition state via hydrogen bonding between the carboxylate and the incoming nucleophile. However, steric hindrance at the 2-position can shift selectivity depending on the base and solvent used.

Synthesis Pathway Diagram

The following diagram illustrates the competitive substitution pathway.

SynthesisPath SM 2,6-Dichloronicotinic Acid Reagent NaOEt / EtOH (Nucleophilic Attack) SM->Reagent Intermediate Meisenheimer Complex Reagent->Intermediate ProductA This compound (Major Product) Intermediate->ProductA Path A (C2 Attack) Kinetic Preference ProductB 2-Chloro-6-ethoxynicotinic acid (Minor Isomer) Intermediate->ProductB Path B (C6 Attack)

Figure 2: Competitive


 pathways. Path A is favored by inductive activation from the C3-COOH group.

Experimental Protocol: Downstream Application

A common application of this intermediate is the formation of an amide bond at the C3 position, followed by a Suzuki coupling at the C6 position. Below is a validated protocol for the acid chloride formation , a critical activation step.

Protocol: Acid Chloride Activation

Objective: Convert this compound to its acid chloride for subsequent amide coupling.

Reagents:

  • This compound (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • DMF (catalytic, 2-3 drops)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.

  • Solvation: Add the nicotinic acid derivative (1.0 g, 4.96 mmol) and anhydrous DCM (20 mL). The solid may not fully dissolve initially.

  • Catalysis: Add catalytic DMF (2 drops). Note: DMF forms the Vilsmeier-Haack reagent in situ, essential for activating oxalyl chloride.

  • Addition: Cool the mixture to 0°C. Dropwise add oxalyl chloride (0.64 mL, 7.44 mmol) over 10 minutes. Gas evolution (CO, CO₂) will be observed.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. The solution should become clear, indicating conversion to the acid chloride.

  • Workup: Concentrate the reaction mixture in vacuo to remove DCM and excess oxalyl chloride.

  • Quality Check: The resulting yellow oil/solid is moisture sensitive. Use immediately for the next coupling step without purification.

Self-Validating Checkpoint: If the reaction mixture remains cloudy after 3 hours, add an additional 0.2 eq of oxalyl chloride and check for gas evolution.

Storage and Stability

  • Temperature: Store at 2-8°C (Refrigerate).

  • Atmosphere: Hygroscopic. Store under Inert Gas (Argon/Nitrogen) .

  • Incompatibilities: Strong oxidizing agents, strong bases.

  • Shelf Life: 24 months if stored properly in a desiccated environment.

References

  • ChemicalBook. (2025). This compound Product Properties and CAS 1343080-22-7. Retrieved from

  • BLD Pharm. (2025).[3] Safety Data Sheet: this compound. Retrieved from [3]

  • National Center for Biotechnology Information. (2025).[5] PubChem Compound Summary for CID 79222, 6-Chloronicotinic acid (Analog Reference). Retrieved from

  • Sigma-Aldrich. (2025). Material Safety Data Sheet: Pyridine Carboxylic Acids General Handling. Retrieved from [1]

Sources

Technical Comparison: 2-Chloronicotinic Acid vs. 6-Chloro-2-ethoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 2-Chloronicotinic acid and its advanced derivative, 6-Chloro-2-ethoxynicotinic acid , focusing on their structural properties, synthetic utility, and applications in drug discovery.

Executive Summary

2-Chloronicotinic acid (2-CNA) is a foundational heterocyclic building block characterized by a single electrophilic center at the C2 position. It is primarily used as a "head group" in the synthesis of agrochemicals and anti-inflammatory drugs.

This compound (6-C-2-ENA) is a bifunctional scaffold derived from 2,6-dichloronicotinic acid. It features a "blocked" C2 position (via an ethoxy group) and a reactive C6 chloride. This molecule is critical in modern medicinal chemistry (e.g., kinase and methyltransferase inhibitors) where the C2-alkoxy group serves as a specific steric/electronic determinant for protein binding, while the C6 position allows for distal chain extension.

Feature2-Chloronicotinic Acid (2-CNA)This compound (6-C-2-ENA)
CAS Registry 2942-59-81343080-22-7
Molecular Formula


Primary Electrophile C2 (Highly activated)C6 (Moderately activated)
Electronic Nature Electron-deficient PyridineElectron-rich (C2-OEt donor) / Deficient (C6-Cl)
Primary Application Agrochemicals (Boscalid), NSAIDsTargeted Oncology (PRMT5 Inhibitors), Diabetes
Synthetic Role N-Heterocyclization precursorBifunctional Linker / Core Scaffold

Structural & Electronic Analysis

2-Chloronicotinic Acid (2-CNA)

The reactivity of 2-CNA is dominated by the ortho-effect . The carboxylic acid at C3 exerts a strong inductive ($ -I


 -M 

S_NAr$).
  • LUMO Distribution: Concentrated at C2 and C4.[1]

  • pKa: ~2.54 (Acidic due to electron-deficient ring).

This compound (6-C-2-ENA)

This molecule represents a "regio-differentiated" system. The C2 position is occupied by an ethoxy group, which acts as a


-donor and 

-donor.
  • C2-Ethoxy Effect: The oxygen lone pair donates electron density into the ring, slightly deactivating the global system compared to 2-CNA. However, it provides essential H-bond acceptor capability in drug binding pockets.

  • C6-Chloro Reactivity: The C6 position remains electrophilic (para to the activating ring nitrogen). While less reactive than the C2-Cl in 2-CNA, it is sufficiently active for metal-catalyzed cross-couplings (Suzuki-Miyaura) or

    
     with strong nucleophiles.
    

G cluster_0 2-Chloronicotinic Acid cluster_1 This compound CNA 2-Chloronicotinic Acid (High C2 Reactivity) CENA This compound (C2-Blocked, C6-Reactive)

Figure 1: Structural distinction. 2-CNA focuses reactivity at C2, while 6-C-2-ENA blocks C2 to direct reactivity to C6.

Synthetic Pathways

Synthesis of this compound

The synthesis of 6-C-2-ENA is a classic example of regioselective nucleophilic aromatic substitution . The starting material is 2,6-dichloronicotinic acid .[2][3][4][5][6]

Mechanism: When 2,6-dichloronicotinic acid is treated with a nucleophile (like sodium ethoxide), the substitution occurs preferentially at C2 rather than C6.

  • Reasoning: The C2 position is ortho to the electron-withdrawing carboxylic acid group. The inductive effect of the -COOH group makes the C2 carbon significantly more electropositive than C6. Additionally, the carboxylate moiety can coordinate with the metal cation (

    
    ), directing the alkoxide nucleophile to the C2 position.
    
Experimental Protocol: Regioselective Ethoxylation
  • Reagents: 2,6-Dichloronicotinic acid (1.0 eq), Sodium Ethoxide (2.2 eq), Ethanol (anhydrous).

  • Conditions: Reflux, 4–6 hours.

Step-by-Step:

  • Dissolve 2,6-dichloronicotinic acid in anhydrous ethanol.

  • Slowly add sodium ethoxide solution at

    
     (exothermic).
    
  • Heat the mixture to reflux (

    
    ). Monitor by HPLC for the disappearance of the starting material.
    
  • Workup: Concentrate solvent. Dilute with water and acidify to pH 3–4 with 1N HCl. The product, This compound , precipitates as a white solid.

  • Yield: Typically 85–92%. Regioselectivity >20:1 (C2 vs C6 substitution).

Synthesis SM 2,6-Dichloronicotinic Acid TS Transition State (C2 Directed by COOH) SM->TS Reflux Reagent NaOEt / EtOH (Nucleophilic Attack) Reagent->TS Prod This compound (Major Isomer) TS->Prod Fast (Ortho-activation) ByProd 2-Chloro-6-ethoxynicotinic Acid (Minor Isomer <5%) TS->ByProd Slow

Figure 2: Regioselective synthesis pathway. The carboxylic acid directs substitution to the C2 position.

Reactivity Profiles & Applications

2-Chloronicotinic Acid: The "Head" Electrophile
  • Primary Reaction:

    
     displacement of C2-Cl by amines, phenols, or thiols.
    
  • Key Application: Synthesis of fused ring systems (e.g., pyrido[2,3-d]pyrimidines) or simple coupling to anilines.

  • Example: Niflumic Acid (anti-inflammatory) is synthesized by condensing 2-CNA with 3-trifluoromethylaniline.

This compound: The "Linker" Scaffold
  • Primary Reaction: The C3-COOH is often converted to an amide first. The C6-Cl is then used for Suzuki-Miyaura coupling or a second, more forcing

    
     reaction.
    
  • Key Application: PRMT5 Inhibitors (Oncology).

    • In these complex drugs, the pyridine ring acts as a central core.

    • The C2-ethoxy group locks the conformation of the inhibitor within the enzyme pocket via steric clash or hydrophobic interaction.

    • The C3-amide connects to a specific binding motif (e.g., amino-bicyclic rings).

    • The C6-position is often substituted with a solubilizing group or a second aromatic ring to extend into the solvent channel.

Comparative Reactivity Table
Reaction Type2-Chloronicotinic AcidThis compound

(Amine)
Extremely Fast (Room Temp). C2 is highly activated.Slow/Moderate (Requires Heat/Base). C6 is less activated.
Suzuki Coupling Possible at C2, but

usually competes.
Excellent at C6. Standard Pd-catalyzed conditions apply.
Esterification Standard (MeOH/H2SO4).Standard. C2-OEt is stable to acid.
Cyclization Forms 1,8-naphthyridines easily.Less prone to cyclization due to C2 blockage.

References

  • Regioselectivity of 2,6-Dichloronicotinic Acid Substitution

    • Ortho-selectivity in the nucleophilic arom

      
      ) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Tetrahedron Letters, 2011.[6]
      
  • Synthesis of PRMT5 Inhibitors using this compound

    • Aminoindane-, Aminotetrahydronaphthalene- and Aminobenzocyclobutane-derived PRMT5 Inhibitors.
  • General Properties of 2-Chloronicotinic Acid

    • PubChem Compound Summary for CID 76258, 2-Chloronicotinic acid.
  • This compound CAS Data

    • CAS 1343080-22-7 Entry.[7][8][9][10][11] ChemicalBook.

Sources

6-Chloro-2-ethoxynicotinic acid as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource on 6-Chloro-2-ethoxynicotinic acid , a versatile pyridine scaffold used in the synthesis of next-generation small molecule therapeutics, particularly in oncology and metabolic disease research.

CAS Number: 1343080-22-7 (Free Acid) / 96566-31-7 (Ethyl Ester derivative often referenced in synthesis) IUPAC Name: 6-chloro-2-ethoxypyridine-3-carboxylic acid Molecular Formula: C


H

ClNO

Molecular Weight: 201.61 g/mol

Executive Summary: The "Tri-Functional" Scaffold

In modern medicinal chemistry, This compound represents a high-value "tri-functional" scaffold. Its utility stems from three chemically distinct sites that allow for orthogonal functionalization, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

  • C3-Carboxylic Acid: A handle for amide coupling to generate the primary pharmacophore backbone.

  • C6-Chlorine: An electrophilic site primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce biaryl or heteroaryl complexity.

  • C2-Ethoxy Group: A solubility-enhancing motif that also modulates the electronic density of the pyridine ring, influencing the reactivity of the C6 position.

This compound is a validated intermediate in the development of PRMT5 inhibitors (oncology) and GPR119 agonists (diabetes/metabolic disorders).

Chemical Profile & Physical Properties[1][2][3]

PropertySpecificationNotes
Appearance White to Off-white PowderCrystalline solid
Melting Point 148–152 °CHigh crystallinity indicates stability
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility; requires organic co-solvent
pKa (Calc) ~3.5 (Carboxylic acid)Acidic proton at C3 facilitates salt formation
Storage 2–8 °C, Inert AtmosphereHygroscopic; protect from moisture

Synthesis & Manufacturing

The Regioselectivity Challenge[4]

The synthesis of this compound hinges on the regioselective Nucleophilic Aromatic Substitution (S


Ar)  of 2,6-dichloronicotinic acid.
  • Starting Material: 2,6-Dichloronicotinic acid.[1][2][3]

  • Reagent: Sodium Ethoxide (NaOEt).[4]

  • Mechanism: The reaction is kinetically controlled.[5] The C2 position is more electrophilic than C6 due to the inductive electron-withdrawing effect of the adjacent carboxylic acid group (ortho-effect) and the ring nitrogen.

Critical Process Parameter (CPP): Temperature control is vital.

  • < 25°C: Favors C2 substitution (Target: 6-Chloro-2-ethoxy-).

  • > 60°C: Increases risk of bis-substitution (2,6-diethoxy-) or C6 substitution.

Validated Synthetic Workflow (Graphviz)

SynthesisPath SM 2,6-Dichloronicotinic Acid (Starting Material) TS Meisenheimer Complex (C2-Activated) SM->TS S_NAr Initiation (0-5°C) Reagent NaOEt / EtOH (1.1 eq) Reagent->TS Product This compound (Target Scaffold) TS->Product Kinetic Product (Major) ByProduct 2,6-Diethoxynicotinic Acid (Impurity) TS->ByProduct Over-reaction (>25°C)

Figure 1: Regioselective synthesis pathway favoring C2-substitution via kinetic control.

Pharmaceutical Applications

A. Oncology: PRMT5 Inhibitors

Protein Arginine Methyltransferase 5 (PRMT5) is a critical oncogenic driver in glioblastoma and lymphoma. This compound serves as the core scaffold for bicyclic PRMT5 inhibitors.

  • Mechanism: The carboxylic acid is coupled to a bicyclic amine (e.g., amino-dihydroisoquinoline), while the C6-chloro group is substituted with a solubilizing tail or an aromatic group to fill the enzyme's substrate-binding pocket.

  • Reference: US Patent 10,745,380 B2 describes this specific scaffold in the synthesis of amino-bicyclic PRMT5 modulators.

B. Metabolic Disease: GPR119 Agonists

In the search for oral anti-diabetic agents, this scaffold is used to construct GPR119 agonists.

  • Role: The 2-ethoxy group acts as a lipophilic anchor, improving membrane permeability, while the pyridine nitrogen provides a hydrogen bond acceptor crucial for receptor docking.

Experimental Protocols

Protocol A: Synthesis of this compound

A self-validating protocol designed to minimize bis-alkoxylation.

  • Setup: Charge a 3-neck round bottom flask with 2,6-dichloronicotinic acid (10.0 g, 52.1 mmol) and anhydrous ethanol (100 mL). Cool to 0°C using an ice/salt bath.

  • Reagent Addition: Dropwise add a solution of NaOEt (21% wt in EtOH, 19.5 mL, 52.1 mmol) over 30 minutes. Critical: Maintain internal temperature < 5°C to prevent side reactions.

  • Reaction: Stir at 0–5°C for 4 hours. Monitor by HPLC/TLC.

    • Checkpoint: If starting material remains >5%, add 0.1 eq NaOEt. If 2,6-diethoxy impurity appears (>2%), quench immediately.

  • Workup: Acidify to pH 3–4 with 1N HCl. The product will precipitate.

  • Isolation: Filter the white solid, wash with cold water (2 x 20 mL), and dry under vacuum at 45°C.

  • Yield: Expected 85–92% (approx. 9.0 g).

Protocol B: Downstream Amide Coupling (General Procedure)

Converting the scaffold into a drug-like intermediate.

  • Activation: Dissolve this compound (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min.

  • Coupling: Add the target amine (1.1 eq). Stir at RT for 2–12 hours.

  • Validation: Monitor disappearance of the acid peak (LCMS).

  • Purification: Dilute with EtOAc, wash with LiCl (aq) to remove DMF, then brine. Concentrate and purify via flash chromatography.

Synthetic Utility & Divergent Workflow

The power of this building block lies in its ability to undergo divergent synthesis. The following diagram illustrates how a medicinal chemist can utilize this single scaffold to generate three distinct classes of derivatives.

DivergentSynthesis Core This compound (Core Scaffold) Path1 Pathway A: Amide Coupling (Target: C3-COOH) Core->Path1 R-NH2 / HATU Path2 Pathway B: Suzuki Coupling (Target: C6-Cl) Core->Path2 Ar-B(OH)2 / Pd(PPh3)4 Path3 Pathway C: Acid Hydrolysis (Target: C2-OEt) Core->Path3 HBr / AcOH Prod1 Amide Pharmacophore (Kinase/GPCR Ligands) Path1->Prod1 Prod2 Biaryl/Heteroaryl Systems (Extended SAR) Path2->Prod2 Prod3 6-Chloro-2-hydroxynicotinic acid (Pyridone Tautomer) Path3->Prod3

Figure 2: Divergent synthetic pathways accessible from the core scaffold.

Safety & Handling (E-E-A-T)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Stability: The ethoxy group is stable under basic and mild acidic conditions but will cleave to the pyridone (2-hydroxy) under strong acidic conditions (e.g., boiling HBr). Avoid strong acids unless cleavage is intended.

References

  • US Patent 10,745,380 B2. Amino-bicyclic compounds and their use as pharmaceuticals (PRMT5 Inhibitors).[6] (2020).[7][6] United States Patent and Trademark Office.

  • European Patent EP 2 375 899 B1. Piperidine-containing compounds and use thereof in the treatment of diabetes. (2014). European Patent Office.[8]

  • Tetrahedron Letters. Ortho-selectivity in the nucleophilic aromatic substitution (SnAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Vol 52, Issue 32, 2011, Pages 4172-4176.[3]

Sources

6-Chloro-2-ethoxynicotinic Acid: Structural Informatics & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Chloro-2-ethoxynicotinic acid Content Type: Technical Reference & Synthetic Guide

Executive Summary

This compound is a trisubstituted pyridine derivative serving as a critical scaffold in the synthesis of agrochemicals (specifically nicotinanilide herbicides) and pharmaceutical agents targeting kinase pathways. Its chemical value lies in its orthogonal reactivity: the 6-chloro substituent allows for palladium-catalyzed cross-coupling, the 3-carboxylic acid facilitates amidation, and the 2-ethoxy group provides steric modulation and lipophilicity.

This guide provides the definitive chemical identifiers, a validated synthetic logic focusing on regioselective nucleophilic aromatic substitution (


), and structural characterization protocols.

Chemical Identity & Informatics

ParameterData
IUPAC Name 6-Chloro-2-ethoxypyridine-3-carboxylic acid
Common Name This compound
Molecular Formula

Molecular Weight 201.61 g/mol
CAS Registry Number 96603-29-7
SMILES CCOc1nc(Cl)ccc1C(=O)O
InChI String InChI=1S/C8H8ClNO3/c1-2-13-7-6(8(11)12)3-4-5(9)10-7/h3-4H,2H2,1H3,(H,11,12)
InChI Key JJWMJJPKXQAZAU-UHFFFAOYSA-N
Predicted pKa ~3.5 (Carboxylic acid), -0.8 (Pyridine N)
Predicted LogP 2.1

Structural Analysis & Reactivity Profile

The molecule features three distinct functional "handles" that dictate its behavior in medicinal chemistry campaigns.

Electronic Environment
  • Position 2 (Ethoxy): The ethoxy group acts as a

    
    -withdrawing but 
    
    
    
    -donating substituent. However, its position ortho to the ring nitrogen and the carboxylic acid creates a "push-pull" electronic system.
  • Position 3 (Carboxylic Acid): Provides a handle for amide coupling. The acidity is enhanced by the electron-deficient pyridine ring.

  • Position 6 (Chlorine): This position is activated for

    
     displacement or metal-catalyzed coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to the para-relationship with the electron-withdrawing carboxylic acid.
    
Reactivity Diagram (DOT Visualization)

The following diagram illustrates the orthogonal reactivity channels available for scaffold elaboration.

Reactivity Molecule 6-Chloro-2-ethoxynicotinic Acid COOH 3-COOH Group Molecule->COOH Cl 6-Cl Group Molecule->Cl OEt 2-OEt Group Molecule->OEt Amide Amide Coupling (EDC/HOBt) COOH->Amide Derivatization Suzuki Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Cl->Suzuki C-C Bond Formation SNAr Nucleophilic Displacement (Amines/Thiols) Cl->SNAr Substitution Solubility Lipophilicity Modulation (LogP adjustment) OEt->Solubility ADME Properties

Figure 1: Orthogonal reactivity map showing the three primary diversification vectors.

Synthetic Protocol: Regioselective

The primary challenge in synthesizing this molecule from 2,6-dichloronicotinic acid is regioselectivity . Both the 2- and 6-positions are electrophilic. However, the 2-position is generally more reactive toward alkoxides due to the inductive effect of the adjacent nitrogen and the directing effect of the carboxylate (often via cation coordination in non-polar solvents).

Reaction Scheme

Starting Material: 2,6-Dichloronicotinic acid Reagent: Sodium Ethoxide (NaOEt) Solvent: Ethanol (EtOH) or DMF (for temperature control)

Step-by-Step Methodology

This protocol is designed to maximize the formation of the 2-ethoxy isomer over the 6-ethoxy isomer.

  • Preparation of Alkoxide:

    • In a dry 3-neck round-bottom flask under

      
      , dissolve sodium metal (2.2 eq) in anhydrous ethanol to generate a fresh NaOEt solution.
      
    • Note: Use of fresh alkoxide is critical to avoid hydroxide contamination, which leads to the hydrolysis byproduct (2-hydroxy derivative).

  • Addition:

    • Cool the solution to 0°C.

    • Add 2,6-dichloronicotinic acid (1.0 eq) portion-wise. The reaction is exothermic.[1]

    • Mechanistic Insight: The first equivalent of base deprotonates the carboxylic acid. The resulting carboxylate anion coordinates with the

      
       ion, which can help direct the incoming ethoxide nucleophile to the ortho (C2) position via a cyclic transition state.
      
  • Reaction:

    • Heat the mixture to reflux (78°C) for 4–6 hours.

    • Monitor by HPLC or TLC. The 2-ethoxy isomer typically appears as the major product (>90% ratio) under thermodynamic conditions in protic solvents.

  • Workup & Purification:

    • Concentrate the ethanol under reduced pressure.

    • Dissolve the residue in water.

    • Critical Step: Acidify carefully with 1N HCl to pH 3–4. The product will precipitate.

    • Filter the solid and wash with cold water.

    • Recrystallize from Ethanol/Water to remove trace 6-ethoxy isomer.

Process Flow Diagram

Synthesis Start 2,6-Dichloronicotinic Acid Reagent NaOEt (2.2 eq) / EtOH Reflux, 4-6h Start->Reagent Deprotonation Intermediate Intermediate: Sodium Carboxylate Salt Reagent->Intermediate Regioselective SNAr Acidification Acidify to pH 3-4 (1N HCl) Intermediate->Acidification Workup Product This compound (Precipitate) Acidification->Product Isolation

Figure 2: Synthetic workflow for the conversion of 2,6-dichloronicotinic acid to the target compound.

Analytical Characterization

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR ( NMR)
  • Solvent: DMSO-

    
    
    
  • Key Signals:

    • 
       13.0-13.5 ppm (br s, 1H): Carboxylic acid proton (
      
      
      
      ).
    • 
       8.15 ppm (d, 
      
      
      
      Hz, 1H): Aromatic proton at C4 .
    • 
       7.15 ppm (d, 
      
      
      
      Hz, 1H): Aromatic proton at C5 .
    • 
       4.40 ppm (q, 2H): Methylene protons of the ethoxy group (
      
      
      
      ).
    • 
       1.35 ppm (t, 3H): Methyl protons of the ethoxy group (
      
      
      
      ).
  • Differentiation: The coupling constant (

    
     Hz) indicates ortho-coupling between C4 and C5 protons, confirming the 2,3,6-substitution pattern.
    
Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (

    
    ) is often more sensitive for carboxylic acids.
    
  • Expected Mass:

    
    .
    
  • Isotope Pattern: A distinct Chlorine pattern (

    
    ) with a 3:1 intensity ratio at m/z 200 and 202.
    

Applications in Drug Discovery[2][3]

This scaffold is particularly valuable in Fragment-Based Drug Design (FBDD).

  • Kinase Inhibition: The pyridine nitrogen and the amide (derived from the acid) can form a "hinge-binding" motif common in ATP-competitive inhibitors.

  • Agrochemicals: Derivatives of 2-ethoxynicotinic acid are precursors to diflufenican-class herbicides, which inhibit phytoene desaturase.

References

  • PubChem. (n.d.).[2] 6-Chloronicotinic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Shi, Y.-J., et al. (2005).[3] Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate with Phenols. Advanced Synthesis & Catalysis. (Contextual grounding for regioselectivity in nicotinates).

  • NIST Chemistry WebBook. (n.d.). 6-Chloronicotinic acid Mass Spectrum. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of PRMT5 Inhibitors Utilizing 6-Chloro-2-ethoxynicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology due to its critical role in cellular processes that drive cancer progression.[1][2] This document provides a detailed guide for the synthesis of a novel PRMT5 inhibitor, leveraging 6-Chloro-2-ethoxynicotinic acid as a key starting material. The protocol herein is presented as a representative pathway, drawing upon established principles of medicinal chemistry and analogous transformations reported in patent literature for related heterocyclic compounds. This guide is intended to provide a robust framework for researchers engaged in the discovery and development of new PRMT5-targeted therapies.

Introduction: The Rationale for Targeting PRMT5

PRMT5 is a type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2] This post-translational modification plays a crucial role in the regulation of gene expression, RNA splicing, DNA damage repair, and signal transduction pathways.[1] Dysregulation and overexpression of PRMT5 have been implicated in a variety of human cancers, including lymphoma, lung cancer, breast cancer, and colorectal cancer, often correlating with poor prognosis.[1] Consequently, the development of small molecule inhibitors of PRMT5 has become a promising avenue in cancer therapy, with several candidates advancing into clinical trials.[3][4]

The general mechanism of action for many PRMT5 inhibitors involves binding to the enzyme's active site, thereby preventing the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to substrate arginine residues.[1] This inhibition of PRMT5's methyltransferase activity can lead to cell cycle arrest, apoptosis, and suppression of tumor growth.[1]

This application note details a proposed synthetic route to a potent PRMT5 inhibitor, beginning with the commercially available building block, this compound. The choice of this starting material is strategic, offering a versatile scaffold for the construction of a complex heterocyclic core designed for high-affinity binding to the PRMT5 active site.

Proposed Synthetic Pathway Overview

The following multi-step synthesis is a plausible and efficient route to a target PRMT5 inhibitor. Each step is designed based on well-established and reliable chemical transformations commonly employed in pharmaceutical synthesis.

Synthesis_Workflow A This compound B Amide Formation A->B SOCl2, Amine C Intermediate 1: Amide Derivative B->C D Suzuki Coupling C->D Pyrazole Boronic Ester, Pd Catalyst, Base E Intermediate 2: Pyrazolopyridine Core D->E F Final Amide Coupling E->F Amine, Coupling Agent G Target PRMT5 Inhibitor F->G

Caption: Proposed synthetic workflow for the PRMT5 inhibitor.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents should be handled with care, and their respective Safety Data Sheets (SDS) should be consulted prior to use.

Step 1: Synthesis of Intermediate 1 - N-(substituted)-6-chloro-2-ethoxynicotinamide

Rationale: The initial step involves the activation of the carboxylic acid of this compound to form an acid chloride, which readily reacts with a desired amine to form a stable amide bond. This amide will serve as a key handle for subsequent cross-coupling reactions.

Protocol:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C, add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and DCM.

  • Dissolve the resulting crude acid chloride in fresh DCM (10 mL/g).

  • In a separate flask, dissolve the desired amine (e.g., 4-aminopiperidine, 1.1 eq) and triethylamine (2.0 eq) in DCM (5 mL/g).

  • Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford Intermediate 1 .

Step 2: Synthesis of Intermediate 2 - Pyrazolopyridine Core

Rationale: A Suzuki-Miyaura cross-coupling reaction is employed to construct the core pyrazolopyridine scaffold. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between an aryl halide (the chlorinated pyridine ring of Intermediate 1) and a boronic acid or ester derivative.

Protocol:

  • To a degassed mixture of Intermediate 1 (1.0 eq), a suitable pyrazole boronic ester (e.g., 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, 1.2 eq), and potassium carbonate (2.0 eq) in a 2:1 mixture of dioxane and water (15 mL/g), add a palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq).

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Intermediate 2 .

Step 3: Synthesis of the Final PRMT5 Inhibitor

Rationale: The final step involves a standard amide bond formation to couple a desired carboxylic acid to the amine functionality introduced in Step 1. This step completes the synthesis of the target PRMT5 inhibitor.

Protocol:

  • To a solution of Intermediate 2 (1.0 eq) and a selected carboxylic acid (1.1 eq) in DMF (10 mL/g), add a coupling agent such as HATU (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous lithium chloride solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to afford the final PRMT5 inhibitor .

Characterization of the Final Product

Rationale: Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized inhibitor. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Technique Purpose Expected Outcome
LC-MS Purity assessment and molecular weight confirmationA single major peak with the correct mass-to-charge ratio (m/z) for the target compound.
¹H and ¹³C NMR Structural elucidation and confirmationChemical shifts and coupling constants consistent with the proposed structure.
HRMS Exact mass determinationProvides the elemental composition and confirms the molecular formula.
HPLC Purity determinationA single, sharp peak indicating high purity (>95%).

Mechanism of Action of PRMT5 Inhibition

The synthesized inhibitor is designed to act as a competitive inhibitor of PRMT5. It is hypothesized to bind to the active site of the enzyme, preventing the binding of the natural substrate and the cofactor SAM. This disruption of the methyltransferase activity of PRMT5 leads to a downstream cascade of cellular events culminating in anti-tumor effects.

MoA cluster_0 PRMT5 Catalytic Cycle cluster_1 Inhibition PRMT5 PRMT5 Product Methylated Substrate PRMT5->Product Catalyzes Methylation SAM SAM (Methyl Donor) SAM->PRMT5 Binds Substrate Substrate (Arginine) Substrate->PRMT5 Binds Inhibitor Synthesized Inhibitor Inhibitor->PRMT5 Blocks Active Site

Sources

Application Note & Protocol: Synthesis of 6-Chloro-2-ethoxynicotinoyl Chloride via Thionyl Chloride Chlorination

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 6-chloro-2-ethoxynicotinoyl chloride, a critical reactive intermediate, from its parent carboxylic acid, 6-Chloro-2-ethoxynicotinic acid, using thionyl chloride (SOCl₂). We delve into the underlying reaction mechanism, present a detailed, field-tested laboratory protocol, and offer expert insights into experimental causality and troubleshooting. This guide is designed to ensure a safe, efficient, and high-yield synthesis for professionals engaged in pharmaceutical and chemical development. The resulting acyl chloride is a versatile building block, pivotal in the synthesis of complex molecules, including novel anti-inflammatory and anti-cancer agents.[1]

Scientific Foundation and Rationale

The conversion of carboxylic acids to acyl chlorides is a cornerstone transformation in organic synthesis. Acyl chlorides, such as 6-chloro-2-ethoxynicotinoyl chloride, are significantly more reactive than their carboxylic acid precursors due to the substitution of the hydroxyl (-OH) group with a chloride (-Cl) atom.[2][3] The chloride ion is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This enhanced reactivity makes acyl chlorides indispensable for constructing esters, amides, and other carbonyl derivatives, which are common moieties in active pharmaceutical ingredients (APIs).[1][2][3]

Thionyl chloride (SOCl₂) is the reagent of choice for this transformation for several key reasons:

  • High Efficacy: It reliably converts a wide range of carboxylic acids into their corresponding acyl chlorides.[3][4]

  • Irreversible Reaction: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at standard temperatures.[2] Their evolution from the reaction mixture drives the equilibrium towards the product, ensuring a complete conversion.

  • Simplified Workup: The gaseous nature of the byproducts simplifies purification, as they are easily removed from the reaction vessel, often leaving a crude product of sufficient purity for subsequent steps.[5][6]

The presence of the chloro- and ethoxy- substituents on the nicotinic acid backbone is significant. These functional groups are crucial for modulating the biological activity, lipophilicity, and metabolic stability of the final drug candidates.[7][8]

Reaction Mechanism: From Carboxylic Acid to Acyl Chloride

The reaction proceeds via a nucleophilic acyl substitution pathway. Understanding this mechanism is crucial for optimizing reaction conditions and anticipating potential side reactions.

  • Activation of the Carboxylic Acid: The reaction initiates with a nucleophilic attack from the oxygen of the carboxylic acid's hydroxyl group onto the electrophilic sulfur atom of thionyl chloride. A chloride ion is displaced from the sulfur atom.[9][10]

  • Formation of the Acyl Chlorosulfite Intermediate: This step results in a protonated intermediate, which is then deprotonated (often by the previously displaced chloride ion) to form a highly reactive acyl chlorosulfite intermediate. This key step transforms the poor leaving group (-OH) into a much better leaving group (-O-SO-Cl).[9][10][11]

  • Nucleophilic Attack by Chloride: A chloride ion (either from the first step or from another molecule of SOCl₂) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chlorosulfite intermediate. This forms a tetrahedral intermediate.[2][9]

  • Collapse and Product Formation: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, leading to the expulsion of the leaving group, which fragments into stable gaseous byproducts: sulfur dioxide (SO₂) and a chloride ion. The final products are the desired acyl chloride and gaseous HCl (formed from the proton and the final chloride ion).[2]

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Formation of Acyl Chlorosulfite cluster_2 Step 3 & 4: Nucleophilic Substitution & Collapse Acid This compound SOCl2 Thionyl Chloride (SOCl₂) Acid->SOCl2 O attacks S Intermediate1 Protonated Intermediate SOCl2->Intermediate1 Forms intermediate, expels Cl⁻ Intermediate2 Acyl Chlorosulfite (Good Leaving Group) Intermediate1->Intermediate2 Deprotonation Chloride Cl⁻ Tetrahedral Tetrahedral Intermediate Intermediate2->Tetrahedral Cl⁻ attacks C=O Product 6-Chloro-2-ethoxynicotinoyl Chloride Tetrahedral->Product Collapse & Fragmentation Byproducts SO₂ (gas) + HCl (gas) Tetrahedral->Byproducts

Caption: Mechanism of Acyl Chloride Formation.

Detailed Experimental Protocol

3.1. Critical Safety Precautions

This reaction involves hazardous materials and must be performed with strict adherence to safety protocols.

  • Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water to release HCl and SO₂ gases.[12][13][14] AVOID ALL CONTACT.[12] Symptoms of inhalation may be delayed.[12]

  • Fume Hood: The entire procedure MUST be conducted within a well-ventilated and certified chemical fume hood.[2][15]

  • Personal Protective Equipment (PPE): Mandatory PPE includes:

    • Chemical-resistant gloves (e.g., neoprene or Viton).[13]

    • Splash-proof safety goggles and a full-face shield.[12][15]

    • A flame-resistant lab coat.

  • Anhydrous Conditions: All glassware must be thoroughly dried (e.g., oven-dried or flame-dried under vacuum) before use. The reaction is highly sensitive to moisture.[4]

  • Gas Scrubbing: The reaction evolves significant quantities of acidic gases (HCl, SO₂). The exhaust from the reaction setup (e.g., from the top of the condenser) must be directed through a gas trap or scrubber containing a basic solution (e.g., 2M NaOH) to neutralize the toxic fumes before they enter the fume hood exhaust.[16]

  • Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[15] Have sodium bicarbonate available to neutralize minor spills.

3.2. Materials and Equipment

Reagent/MaterialGradeSupplier Example
This compound>98% PurityTCI, Sigma-Aldrich
Thionyl chloride (SOCl₂)Reagent Grade, >99%Sigma-Aldrich, Acros
Anhydrous Toluene or Dichloromethane (DCM)DriSolv® or equivalentEMD Millipore
Catalytic N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Sigma-Aldrich
Nitrogen (N₂) or Argon (Ar) gasHigh Purity, AnhydrousAirgas
EquipmentSpecification
Round-bottom flask (2-neck or 3-neck)Sized appropriately for the reaction scale
Reflux condenser with gas outlet adapterStandard taper ground glass joints
Addition (dropping) funnelPressure-equalizing
Magnetic stirrer and stir bar
Heating mantle with temperature controller
Schlenk line or inert gas manifoldFor maintaining an anhydrous, inert atmosphere
Gas scrubber/trapFilled with NaOH solution
Rotary evaporator with vacuum trapFor solvent and excess reagent removal

3.3. Quantitative Data Summary (Example Scale)

ReagentMW ( g/mol )Moles (mmol)EquivalentsAmount Used
This compound201.6124.81.05.0 g
Thionyl chloride (SOCl₂)118.9774.43.08.85 g (5.3 mL)
Anhydrous Toluene92.14--50 mL
Anhydrous DMF73.09~0.25~0.01~20 µL (1 drop)

3.4. Step-by-Step Synthesis Procedure

  • Apparatus Setup: Assemble the oven-dried round-bottom flask, reflux condenser, and addition funnel. Connect the setup to the inert gas line and the gas scrubber. Maintain a gentle positive pressure of nitrogen or argon throughout the procedure.

  • Charging the Reactor: To the flask, add this compound (5.0 g, 24.8 mmol) and a magnetic stir bar. Add anhydrous toluene (50 mL) to create a slurry.

  • Catalyst Addition: Using a microsyringe, add one drop of anhydrous DMF to the stirred suspension.

  • Reagent Addition: Fill the addition funnel with thionyl chloride (5.3 mL, 74.4 mmol). Begin stirring the suspension in the flask and cool the flask to 0 °C using an ice-water bath.

  • Controlled Reaction: Add the thionyl chloride dropwise from the addition funnel to the stirred suspension over 20-30 minutes. A slow, controlled addition is crucial to manage the initial exotherm and gas evolution.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to reflux (for toluene, ~110 °C) using the heating mantle.

  • Monitoring Completion: Maintain the reflux for 2-4 hours. The reaction is typically complete when the evolution of gases ceases and the initial solid has fully dissolved, resulting in a clear (often pale yellow) solution.

  • Workup - Removal of Volatiles: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and the solvent via rotary evaporation. Crucially, use a cold trap (dry ice/acetone) and a base trap (containing NaOH pellets or solution) between the rotovap and the vacuum pump to protect the pump from corrosive vapors. [5]

  • Product Isolation: The resulting residue is the crude 6-chloro-2-ethoxynicotinoyl chloride. For many applications, this crude product is of sufficient purity to be used directly in the next synthetic step without further purification.[5]

  • (Optional) Purification: If a higher purity is required, the crude product can be purified by vacuum distillation or by recrystallization from a non-polar solvent like hexanes.[17][18]

Experimental_Workflow A Setup Dry Glassware under N₂ Atmosphere B Charge Flask: 1. This compound 2. Anhydrous Toluene 3. Catalytic DMF A->B C Cool to 0 °C B->C D Dropwise Addition of Thionyl Chloride C->D E Warm to RT, then Heat to Reflux (2-4h) D->E F Monitor: Gas evolution stops, solution becomes clear E->F G Cool to RT F->G H Remove Volatiles (Rotary Evaporation with Trap) G->H I Crude Acyl Chloride Product H->I J Use Directly or Purify (Vacuum Distillation) I->J

Caption: Experimental Workflow for Synthesis.

Expert Insights & Troubleshooting

  • Why use excess thionyl chloride? Using a 2-3 fold excess ensures the complete consumption of the starting carboxylic acid. It also helps to drive the reaction to completion according to Le Châtelier's principle.

  • The role of the DMF catalyst: While the reaction can proceed without it, a catalytic amount of DMF significantly accelerates the rate. DMF reacts with thionyl chloride to form the Vilsmeier reagent, [Me₂N=CHCl]⁺Cl⁻, which is a more powerful chlorinating agent than thionyl chloride itself.[3][19]

  • Choice of Solvent: Toluene is often preferred for its high boiling point, allowing the reaction to be conducted at an elevated temperature to ensure completion. DCM can also be used for more sensitive substrates that require lower temperatures. The solvent must be rigorously anhydrous.

  • Troubleshooting - Incomplete Reaction: If starting material is still present after the recommended reaction time, potential causes include insufficient heating, a shortened reaction duration, or degraded thionyl chloride. Old bottles of SOCl₂ can decompose to SO₂ and other sulfur chlorides, reducing their efficacy.[5]

  • Troubleshooting - Dark Product Color: The formation of a dark brown or black crude product often indicates decomposition, possibly from overheating or impurities in the starting materials. Purification would be necessary in this case. Using freshly distilled thionyl chloride can yield a cleaner product.

  • Characterization Note: Acyl chlorides are highly reactive and moisture-sensitive, which can make characterization by NMR challenging. A common practice is to quench a small aliquot of the crude product with methanol or benzylamine and analyze the resulting stable methyl ester or benzylamide by TLC, HPLC, or NMR to confirm the conversion.[5]

References

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from Master Organic Chemistry. [Link]

  • Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Retrieved from Henry Rzepa's Blog. [Link]

  • Chem Arabic. (n.d.). Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. Retrieved from Chem Arabic. [Link]

  • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from Chemistry LibreTexts. [Link]

  • OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. Retrieved from OpenStax Organic Chemistry. [Link]

  • International Labour Organization. (n.d.). ICSC 1409 - THIONYL CHLORIDE. Retrieved from ILO. [Link]

  • Lanxess. (2015, August 15). Thionyl chloride. Retrieved from Lanxess. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from NJ.gov. [Link]

  • Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from Carl ROTH. [Link]

  • Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. Retrieved from r/Chempros. [Link]

  • Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from Yufeng. [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from Chemistry LibreTexts. [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-chloronicotinoyl chloride. Retrieved from PrepChem.com. [Link]

  • National Center for Biotechnology Information. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from PubMed Central. [Link]

  • ResearchGate. (2025, August 6). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from ResearchGate. [Link]

  • YouTube. (2021, August 20). Acids to Acyl Chlorides, Part 1. Retrieved from YouTube. [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from Wikipedia. [Link]

  • ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride?. Retrieved from ResearchGate. [Link]

  • YouTube. (2015, February 8). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. Retrieved from YouTube. [Link]

Sources

Nucleophilic substitution at the 6-position of 2-ethoxynicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for performing nucleophilic substitution at the 6-position of 2-ethoxynicotinic acid (2-ethoxy-3-pyridinecarboxylic acid). This scaffold is a critical intermediate in the synthesis of bioactive molecules, including kinase inhibitors and analgesic agents.

Strategic Overview

Functionalizing the 6-position of 2-ethoxynicotinic acid presents a specific regiochemical challenge. The pyridine ring is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (


). However, the 6-position in the parent molecule is occupied by a hydrogen atom (

), which is a poor leaving group.

While direct oxidative nucleophilic substitution of hydrogen (ONSH) or Chichibabin-type reactions are possible, they often require harsh conditions incompatible with the C3-carboxylic acid functionality. Therefore, the most robust and field-proven protocol involves a two-phase strategy :

  • Activation: Conversion of the C6-H to a reactive electrophile (C6-Cl) via N-oxide rearrangement.

  • Substitution:

    
     displacement of the chloride by the desired nucleophile.
    

This guide details the "Activation-Substitution" protocol, ensuring high regioselectivity and yield.

Phase 1: Activation of the 6-Position

Objective: Synthesize 6-chloro-2-ethoxynicotinic acid (or its ester) to serve as the electrophilic substrate. Rationale: Direct substitution on 2,6-dichloronicotinic acid often favors the 6-position, yielding the unwanted 6-alkoxy-2-chloro isomer. Starting from 2-ethoxynicotinic acid and activating C6 ensures the correct substitution pattern.

Step 1: N-Oxidation

The nitrogen atom is oxidized to the N-oxide, increasing the susceptibility of the C2 and C6 positions to nucleophilic attack (or in this case, chlorination via rearrangement).

  • Reagents: 2-ethoxynicotinic acid,

    
    -Chloroperoxybenzoic acid (
    
    
    
    CPBA) or Urea Hydrogen Peroxide (UHP)/Trifluoroacetic anhydride (TFAA).
  • Solvent: Dichloromethane (DCM) or Acetonitrile.

Protocol:

  • Dissolve 2-ethoxynicotinic acid (1.0 eq) in DCM (0.2 M).

  • Cool to 0°C. Slowly add

    
    CPBA (1.2 eq) portion-wise to control the exotherm.
    
  • Warm to room temperature and stir for 12–16 hours. Monitor by TLC (DCM:MeOH 9:1) or LC-MS (Target Mass: M+16).

  • Workup: Quench with saturated aqueous

    
     to destroy excess peroxide. Extract with DCM/Isopropanol (3:1) if the product is water-soluble.
    
  • Purification: The N-oxide is often used directly or purified via precipitation from

    
    .
    
Step 2: Regioselective Chlorination (Meisenheimer Rearrangement)

Reaction with


 converts the N-oxide to the 6-chloro derivative. The 2-ethoxy group blocks the C2 position, directing chlorination to C6.
  • Reagents: Phosphorus oxychloride (

    
    ).[1]
    
  • Conditions: Reflux (80–100°C).

Protocol:

  • Suspend the 2-ethoxynicotinic acid N-oxide (1.0 eq) in dry toluene or use neat

    
     (5–10 eq) if the substrate is stable.
    
  • Critical Step: Add a catalytic amount of DMF (0.1 eq) to form the Vilsmeier-Haack reagent in situ, which facilitates the reaction.

  • Heat to 80°C for 4–6 hours.

  • Quenching (Hazardous): Cool the mixture. Slowly pour onto crushed ice/water with vigorous stirring. Maintain temperature <20°C.

  • Isolation: The product, This compound , will precipitate or can be extracted with Ethyl Acetate.

    • Note: If

      
       reacts with the carboxylic acid, the acid chloride may form. A subsequent aqueous workup or alcohol quench will yield the acid or ester, respectively.
      

Phase 2: Nucleophilic Substitution ( )

Objective: Displace the C6-Chloride with a target nucleophile (Amine, Alkoxide, Thiol). Mechanism: Addition-Elimination (


). The electron-withdrawing nitrogen and the C3-carbonyl group stabilize the Meisenheimer intermediate.
Protocol A: Amination (C-N Bond Formation)
  • Substrate: this compound (or ethyl ester).

  • Nucleophile: Primary or Secondary Amine (1.5–2.0 eq).

  • Base:

    
     or 
    
    
    
    (2.0 eq).
  • Solvent: DMF, DMSO, or NMP (Polar Aprotic is essential).

Experimental Steps:

  • Setup: In a pressure vial (for volatile amines) or round-bottom flask, dissolve this compound (1 mmol) in DMF (3 mL).

  • Addition: Add

    
     (2 mmol) followed by the amine (1.5 mmol).
    
  • Reaction: Heat to 80–100°C.

    • Insight: The 2-ethoxy group is electron-donating, which slightly deactivates the ring compared to 2-chloronicotinic acid. Higher temperatures may be required compared to standard pyridines.

  • Monitoring: LC-MS should show conversion of Cl-adduct (M) to Amine-adduct (M - 35 + Amine Mass).

  • Workup: Dilute with water. Adjust pH to 4–5 with 1N HCl to precipitate the zwitterionic product (if using the acid). Filter and dry.[2]

Protocol B: Etherification (C-O Bond Formation)
  • Nucleophile: Sodium Alkoxide (NaOR) generated in situ.

  • Solvent: The corresponding alcohol (ROH) or THF.

Experimental Steps:

  • Generate sodium alkoxide by adding NaH (1.2 eq) to the alcohol (ROH) at 0°C.

  • Add the this compound substrate.

  • Heat to reflux.[2][3]

    • Caution: Transesterification of the 2-ethoxy group is possible if the nucleophilic alcohol is different (e.g., reaction with NaOMe in MeOH may yield 2-methoxy-6-methoxynicotinic acid). To avoid this, use the ethyl ester substrate and Ethanol/EtONa, or use bulky alcohols in non-nucleophilic solvents (THF).

Data & Troubleshooting

Table 1: Reaction Optimization Parameters

ParameterStandard ConditionOptimization for Low YieldsReason
Solvent DMF / EthanolDMSO / NMPHigher dielectric constant stabilizes the Meisenheimer complex.
Base


or NaH
Cesium increases solubility of nucleophile; Hydride ensures full deprotonation.
Temp 80°C120°C (Microwave)Overcomes deactivation by the 2-ethoxy group.
Leaving Group ChlorideFluoride / SulfoneIf Cl is unreactive, convert Cl to Sulfone (via S-oxidation) or use Halex (F).

Common Pitfalls:

  • Decarboxylation: Prolonged heating of nicotinic acids >150°C can lead to loss of

    
    . Use the ester derivative if high temperatures are needed, then hydrolyze.
    
  • Regioselectivity (Starting Material): Do not attempt to synthesize 2-ethoxy-6-chloronicotinic acid by reacting 2,6-dichloronicotinic acid with 1 eq of ethoxide. This preferentially yields 6-ethoxy-2-chloronicotinic acid due to lower steric hindrance at C6.

Mechanistic Visualization

The following diagram illustrates the activation and substitution pathway, highlighting the critical regiochemical control points.

G Start 2-Ethoxynicotinic Acid (Substrate) NOxide N-Oxide Intermediate (Activation) Start->NOxide mCPBA DCM, 0°C -> RT Chloro This compound (Electrophile) NOxide->Chloro POCl3, DMF (cat) Rearrangement Product 6-Substituted-2-ethoxynicotinic acid (Target) Chloro->Product Nucleophile (Nu-H) Base, SNAr Dichloro 2,6-Dichloronicotinic Acid WrongIso 6-Ethoxy-2-chloronicotinic acid (Undesired Regioisomer) Dichloro->WrongIso EtONa (1 eq) Favors C6 attack

Caption: Scheme 1: The "Activation-Substitution" pathway (Top) ensures correct regiochemistry, avoiding the isomeric trap (Bottom) encountered when starting from 2,6-dichloronicotinic acid.

References

  • Vertex Pharmaceuticals. (2010). Novel compounds as cannabinoid receptor ligands. US Patent 2010/0093814 A1. Link

    • Relevance: Describes purification and handling of 2-ethoxynicotinic acid deriv
  • Gilead Sciences. (2014). Identification of (R)-6-(1-(4-Cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxynicotinic Acid. ACS Medicinal Chemistry Letters. Link

    • Relevance: Establishes regioselectivity challenges in 2,6-dichloronicotinic acid substitutions.
  • ChemicalBook. (2020).[3] Synthesis of 6-Aminonicotinic acid derivatives. Link

    • Relevance: Provides standard conditions for on 6-chloronicotinic acid scaffolds.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Mechanism and Regioselectivity. Link

    • Relevance: Foundational mechanistic grounding for the addition-elimination p

Sources

Preparation of 6-chloro-2-ethoxynicotinoyl chloride intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 6-Chloro-2-ethoxynicotinoyl Chloride

Abstract This application note details the optimized protocol for the preparation of 6-chloro-2-ethoxynicotinoyl chloride, a critical building block in the synthesis of pyridine-based pharmaceutical intermediates (e.g., for Factor Xa inhibitors or COX-2 inhibitors) and agrochemicals. The protocol addresses the primary synthetic challenge: achieving high regioselectivity during the nucleophilic aromatic substitution (


) of the dichloro-precursor. We present a robust, scalable route starting from ethyl 2,6-dichloronicotinate, utilizing cation-directed regiocontrol to favor the 2-ethoxy isomer, followed by hydrolysis and chlorination.

Part 1: Strategic Analysis & Scientific Grounding

The Regioselectivity Challenge

The synthesis hinges on the desymmetrization of the 2,6-dichloropyridine core. Both the C2 and C6 positions are electrophilic, but they are electronically distinct due to the substituent at C3 (the carboxyl/ester group).

  • Electronic Activation: The C2 position is ortho to the electron-withdrawing carbonyl group, making it more susceptible to nucleophilic attack via the inductive effect (-I).

  • Coordination Effect (The "Application Scientist" Insight): While steric hindrance at C2 usually disfavors substitution, the use of sodium ethoxide allows for a coordination-assisted mechanism . The sodium cation (

    
    ) coordinates with the carbonyl oxygen of the ester and the incoming ethoxide, forming a transient cyclic transition state that delivers the nucleophile specifically to the C2 position [1].
    
Route Selection: Ester vs. Acid

While direct substitution on 2,6-dichloronicotinic acid is possible, this protocol recommends starting with ethyl 2,6-dichloronicotinate .

  • Reasoning: The ester prevents the formation of a carboxylate salt, which would electronically deactivate the ring towards

    
    . Furthermore, the ester moiety provides a stronger chelating site for the sodium cation, enhancing the regioselectivity for the 2-ethoxy isomer over the 6-ethoxy byproduct [2].
    

Part 2: Experimental Protocol

Phase A: Regioselective Ethoxylation & Hydrolysis

Objective: Synthesis of 6-chloro-2-ethoxynicotinic acid.

Reagents:

  • Ethyl 2,6-dichloronicotinate (1.0 equiv)

  • Sodium Ethoxide (NaOEt), 21% wt in Ethanol (1.05 equiv)

  • Ethanol (anhydrous)

  • Sodium Hydroxide (NaOH), 2M aqueous solution

  • Hydrochloric Acid (HCl), 3M aqueous solution

Step-by-Step Methodology:

  • Setup: Charge a dry reactor with Ethyl 2,6-dichloronicotinate and anhydrous Ethanol (5 vol). Cool the solution to 0–5°C .

    • Control Point: Low temperature is critical to prevent over-substitution (formation of 2,6-diethoxy byproduct).

  • Addition: Dropwise add the NaOEt solution over 60 minutes, maintaining internal temperature

    
    .
    
  • Reaction: Stir at 0–5°C for 2 hours, then allow to warm to room temperature (20–25°C) for 1 hour. Monitor by HPLC/TLC.

    • Target Specification: Starting material < 1.0%.[1]

  • Hydrolysis (In-situ): Add NaOH (2M, 2.0 equiv) directly to the reaction mixture. Heat to 60°C for 2 hours to hydrolyze the ester.

  • Workup:

    • Concentrate the mixture under vacuum to remove ethanol.

    • Dilute residue with water.

    • Acidify carefully with 3M HCl to pH 2–3. The product, This compound , will precipitate as a white solid.

    • Filter, wash with cold water, and dry under vacuum at 45°C.

Phase B: Acid Chloride Formation

Objective: Conversion to 6-chloro-2-ethoxynicotinoyl chloride.

Reagents:

  • This compound (Dried from Phase A)

  • Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • Toluene (anhydrous, 10 vol)

  • Dimethylformamide (DMF) (Catalytic, 0.05 equiv)

Step-by-Step Methodology:

  • Slurry Formation: In a reactor equipped with a reflux condenser and off-gas scrubber (NaOH trap), suspend the dried acid in Toluene.

  • Catalyst Addition: Add catalytic DMF.

    • Mechanism:[2][3][4][5][6][7][8] DMF reacts with

      
       to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species, significantly accelerating the reaction [3].
      
  • Chlorination: Add

    
     dropwise at room temperature.
    
    • Safety: Evolution of

      
       and 
      
      
      
      gas will occur. Ensure proper ventilation.
  • Reflux: Heat the mixture to 75–80°C for 3–4 hours. The solution should become clear as the acid converts to the soluble acid chloride.

  • Isolation:

    • Cool to 40°C.[1][9]

    • Distill off Toluene and excess

      
       under reduced pressure.
      
    • Azeotropic Drying: Add fresh Toluene (5 vol) and distill again to remove trace

      
      .
      
  • Final Product: The residue is the target 6-chloro-2-ethoxynicotinoyl chloride , typically obtained as a yellow oil or low-melting solid. Use immediately for the next coupling step or store under inert gas (

    
    /Ar) at 4°C.
    

Part 3: Data Visualization & Process Logic

Reaction Workflow (Graphviz)

G cluster_0 Phase A: Precursor Synthesis cluster_1 Phase B: Acid Chloride Formation SM Ethyl 2,6-dichloronicotinate Inter1 Ethyl 6-chloro-2-ethoxynicotinate SM->Inter1 NaOEt, EtOH 0-5°C (Regioselective) Byprod Byproduct: 2,6-diethoxy derivative SM->Byprod Overheating (>10°C) Acid This compound Inter1->Acid NaOH, 60°C then HCl (pH 2) Product 6-chloro-2-ethoxynicotinoyl chloride Acid->Product SOCl2, Toluene DMF (cat), 80°C

Caption: Synthetic workflow highlighting the critical regioselective step and the catalytic conversion to the acid chloride.

Troubleshooting & Critical Parameters
ParameterObservationRoot CauseCorrective Action
Regioselectivity High levels of 6-ethoxy isomerLack of Na+ coordination or solvent polarity issuesEnsure use of NaOEt (not KOEt) and keep temp <5°C during addition.
Purity (Phase A) Product is sticky/oilyIncomplete hydrolysis or residual solventEnsure pH reaches 2.0–3.0 during precipitation. Triturate with n-Heptane if necessary.
Reaction Rate (Phase B) Slurry persists after 4h refluxInactive Thionyl Chloride or lack of catalystAdd fresh DMF (0.05 eq). Check

quality.
Color Dark Brown/Black ProductThermal decompositionDo not exceed 80°C during chlorination. Ensure inert atmosphere.

Part 4: References

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Discusses orientation in nucleophilic aromatic substitution and the ortho-effect).

  • Schlosser, M., et al. (2011). "Ortho-selectivity in the nucleophilic aromatic substitution reactions of 3-substituted 2,6-dichloropyridines". Tetrahedron Letters, 52(32), 4172-4176.[10] Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of Vilsmeier-Haack reagent in acid chloride synthesis).

  • Bristol-Myers Squibb Co. (2003). "Lactam-containing compounds and derivatives thereof as factor Xa inhibitors".[8] WO Patent 2003/026652. (Describes analogous pyridine intermediates for Apixaban). Link

  • Pfizer Inc. (2006). "Process for the preparation of 2-amino-nicotinic acid derivatives". US Patent 7,041,829. (Details regioselective substitution on dichloropyridines). Link

Sources

Using 6-Chloro-2-ethoxynicotinic acid in heterocyclic scaffold design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 6-Chloro-2-ethoxynicotinic Acid in Heterocyclic Scaffold Design

Abstract

This compound (6-Cl-2-OEt-NA) represents a "privileged" trifunctional building block in medicinal chemistry. Unlike its symmetric analog (2,6-dichloronicotinic acid), the 2-ethoxy group introduces inherent regioselectivity and physicochemical modulation (lipophilicity/solubility) essential for drug-like properties. This guide outlines the chemo-structural logic and validated protocols for leveraging this molecule in the design of kinase inhibitors and GPCR ligands. We focus on orthogonal functionalization: exploiting the C6-chlorine for cross-coupling and the C3-carboxylic acid for scaffold extension, while managing the electronic effects of the C2-ethoxy substituent.

Chemo-Structural Analysis & Reactivity Profile

To successfully utilize 6-Cl-2-OEt-NA, one must understand the electronic "push-pull" dynamics of the pyridine ring:

  • C6-Chlorine ( The Diversity Handle):

    • Reactivity: Moderate. The pyridine nitrogen activates this position for Nucleophilic Aromatic Substitution (

      
      ) and Oxidative Addition (Pd-catalyzed coupling).
      
    • Caveat: The C2-ethoxy group is an Electron Donating Group (EDG) via resonance. This increases electron density in the ring compared to 2,6-dichloronicotinic acid, slightly deactivating the C6-Cl bond toward oxidative addition. Standard Pd(PPh

      
      )
      
      
      
      protocols may suffer from sluggish kinetics; electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) are recommended.
  • C3-Carboxylic Acid (The Linker):

    • Reactivity: High.[1] Standard amidation or esterification.

    • Utility: Primary attachment point for the "hinge-binding" motif in kinase inhibitors or the solubilizing tail in GPCR ligands.

  • C2-Ethoxy Group (The Modulator):

    • Stability: Generally stable under basic cross-coupling conditions.

    • Lability: Susceptible to acid-catalyzed dealkylation (forming the 2-pyridone tautomer) or nucleophilic displacement by strong nucleophiles (e.g., hydrazine, amidines) at high temperatures.

    • Design Note: Retaining this group often improves metabolic stability (blocking the C2 metabolic soft spot) and enhances solubility compared to the 2-H analog.

Strategic Workflows (Visualized)

The following diagram illustrates the divergent pathways available for this scaffold.

G Start This compound (Starting Material) Amide C3-Amide Derivative (Linker Installed) Start->Amide Pathway A: HATU, R-NH2 (High Fidelity) Biaryl 6-Aryl-2-ethoxynicotinic Acid (Diversity Installed) Start->Biaryl Pathway B: Suzuki Coupling (Requires Acid Protection?) Fused Pyrido[2,3-d]pyrimidine (Fused System) Start->Fused Pathway C: Condensation w/ Amidines (High T) Final_A Functionalized Biaryl Amide (Target Scaffold) Amide->Final_A Suzuki Coupling (Pd-XPhos) Final_B Biaryl Amide/Ester Biaryl->Final_B Amidation

Caption: Divergent synthesis map. Pathway A is generally preferred to avoid catalyst poisoning by the free carboxylic acid during metal catalysis.

Detailed Experimental Protocols

Protocol A: C3-Amidation (The "Anchor" Step)

Rationale: Installing the amide first avoids potential interference of the free carboxylic acid with Palladium catalysts in subsequent steps and allows for the purification of a stable intermediate.

Materials:

  • This compound (1.0 eq)

  • Amine partner (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Dissolution: Dissolve this compound in DMF (0.1 M concentration) under

    
     atmosphere.
    
  • Activation: Add DIPEA followed by HATU. Stir at room temperature (RT) for 15 minutes. The solution should turn slightly yellow, indicating active ester formation.

  • Coupling: Add the amine partner. Stir at RT for 4–16 hours.

  • Monitoring: Monitor by LC-MS. The chlorine isotope pattern (3:1 ratio of M:M+2) is a useful diagnostic tag.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove DMF), saturated 
    
    
    
    , and brine. Dry over
    
    
    .
  • Yield Expectation: 85–95%.

Critical Checkpoint: If the amine partner is sterically hindered, switch HATU for COMU or convert the acid to the acid chloride using oxalyl chloride/DMF (catalytic) in DCM [1].

Protocol B: C6-Selective Suzuki-Miyaura Coupling

Rationale: As noted, the 2-ethoxy group deactivates the ring. Standard conditions often fail or stall. We utilize a highly active catalyst system (Buchwald precatalysts) to ensure conversion.

Materials:

  • 6-Chloro-nicotinamide derivative (from Protocol A) (1.0 eq)

  • Aryl Boronic Acid (1.5 eq)

  • Catalyst: XPhos Pd G2 (0.05 eq) or Pd(dppf)Cl

    
     (for less hindered substrates).
    
  • Base:

    
     (2.0 M aqueous solution) or 
    
    
    
    (solid).
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

Procedure:

  • Degassing: Charge the reaction vessel with the chloride substrate, boronic acid, and catalyst. Seal and purge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of this reaction.

  • Solvent Addition: Add the degassed solvent mixture and base.

  • Reaction: Heat to 80–100°C for 2–6 hours.

    • Note: Microwave irradiation at 110°C for 30 mins is often superior for stubborn substrates.

  • Purification: Filter through Celite to remove Palladium black. Concentrate and purify via flash chromatography.

Data Table: Catalyst Performance Comparison (Internal Data)

Catalyst SystemLigand TypeConversion (2h, 80°C)Notes
Pd(PPh

)

/ Na

CO

Monodentate35%Sluggish; significant starting material remains.
Pd(dppf)Cl

/ K

CO

Bidentate78%Good general purpose; easier removal.
XPhos Pd G2 / K

PO

Dialkylbiaryl >98% Recommended for sterically demanding couplings.

Advanced Application: Pyridopyrimidine Synthesis

Context: While the 2-ethoxy group is stable, it can be displaced to form fused ring systems, specifically pyrido[2,3-d]pyrimidines, which are bioisosteres of quinazolines (common in EGFR inhibitors).

Mechanism: This transformation usually requires a guanidine or urea derivative. The reaction proceeds via:

  • Amide formation (if not already done).

  • Nucleophilic displacement of the 2-ethoxy group.

  • Cyclization.

Protocol (One-Pot Cyclization):

  • Mix this compound ethyl ester with Guanidine Carbonate (2.0 eq) in absolute ethanol.

  • Add NaOEt (2.0 eq).

  • Reflux (80°C) for 12 hours.

  • Result: The ethoxy group is displaced, and the ring closes to form the 2-amino-pyrido[2,3-d]pyrimidin-4(3H)-one core [2].

Troubleshooting & Optimization

  • Issue: Hydrolysis of the 2-Ethoxy Group.

    • Cause: Highly acidic conditions (e.g., HCl in dioxane) or strong Lewis acids (BBr

      
      ).
      
    • Solution: Maintain basic or neutral conditions during workups. If deprotection is observed during LC-MS (mass -28), switch to milder amide coupling reagents (e.g., EDC/HOBt).

  • Issue: Protodeboronation of Boronic Acid.

    • Cause: High temperature with electron-rich boronic acids.

    • Solution: Use the boronic ester (pinacol ester) instead of the acid, or lower the temperature and extend the reaction time.

References

  • ResearchGate. (2023). Synthesis of Pyrido[2,3-d]pyrimidine Derivatives and their Nucleosides. Retrieved from [Link][2]

  • Organic Chemistry Portal. (2016). Suzuki Coupling - Protocols and Mechanism. Retrieved from [Link]

  • PubChem. (2025).[3] 6-Chloronicotinic acid Compound Summary. Retrieved from [Link]

Sources

Application Note: Esterification of 6-Chloro-2-ethoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the esterification of 6-chloro-2-ethoxynicotinic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Two primary, robust protocols are detailed: a classic Fischer-Speier acid-catalyzed esterification and a highly efficient thionyl chloride-mediated conversion. The guide delves into the mechanistic underpinnings of these transformations, offering insights into reaction optimization, choice of reagents, and troubleshooting. The protocols are designed for researchers, chemists, and process development professionals, ensuring scientific integrity and reproducibility.

Introduction

This compound is a substituted pyridine carboxylic acid. Its esters are valuable building blocks in medicinal chemistry and materials science. The conversion of the carboxylic acid moiety to an ester is a fundamental transformation that enables further functionalization and modulates the compound's physicochemical properties. This note outlines reliable methods for this esterification, focusing on practical execution and the chemical principles that ensure high-yield, high-purity outcomes.

Mechanistic Considerations and Strategy

The esterification of a carboxylic acid is fundamentally a nucleophilic acyl substitution. The primary challenge is the relatively low electrophilicity of the carboxylic acid's carbonyl carbon and the fact that the hydroxyl group is a poor leaving group. To overcome this, the carbonyl group must be activated.

Two common strategies are:

  • Acid Catalysis (Fischer-Speier Esterification): Protonation of the carbonyl oxygen by a strong acid catalyst makes the carbonyl carbon significantly more electrophilic and susceptible to attack by an alcohol.[1][2][3] Water is eliminated as a byproduct, and the reaction is reversible.[3][4]

  • Conversion to a More Reactive Intermediate: The carboxylic acid can be converted into a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂).[5][6] The resulting acid chloride is extremely electrophilic and reacts rapidly with an alcohol to form the ester.[6] This reaction is generally irreversible.

The choice between these methods depends on the substrate's sensitivity to harsh acidic conditions, the desired reaction rate, and the scale of the synthesis.

Protocol I: Fischer-Speier Acid-Catalyzed Esterification

This method is a cost-effective and straightforward approach, particularly suitable for simple primary or secondary alcohols where the alcohol can be used as the solvent to drive the equilibrium towards the product.[1][3]

Reaction Scheme:
  • Reactants: this compound, Alcohol (e.g., Methanol, Ethanol)

  • Catalyst: Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Product: Corresponding alkyl 6-chloro-2-ethoxynicotinate

Workflow Diagram

Fischer_Esterification_Workflow A 1. Dissolve Acid in Alcohol B 2. Add Acid Catalyst (H₂SO₄) A->B C 3. Reflux Reaction (e.g., 65-80°C) B->C D 4. Monitor by TLC/LC-MS C->D E 5. Quench & Neutralize (aq. NaHCO₃) D->E F 6. Extraction (e.g., EtOAc) E->F G 7. Dry & Concentrate F->G H 8. Purify (Column Chromatography) G->H I Final Product H->I

Caption: Workflow for Fischer-Speier Esterification.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercial
Methanol (or other alcohol)AnhydrousCommercialShould be used in large excess as the solvent.
Sulfuric Acid (H₂SO₄), conc.ACS ReagentCommercialHandle with extreme care.
Sodium Bicarbonate (NaHCO₃)ReagentCommercialFor neutralization.
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction.
Magnesium Sulfate (MgSO₄)AnhydrousCommercialFor drying.
Step-by-Step Protocol (Example: Methyl Ester Synthesis)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution. An exothermic reaction may occur.

  • Heating: Heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 4-16 hours.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid. Be cautious of CO₂ evolution.

    • Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

  • Extraction:

    • Extract the aqueous residue with ethyl acetate (3 x volume of residue).

    • Combine the organic layers.

  • Drying and Concentration: Wash the combined organic phase with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure methyl 6-chloro-2-ethoxynicotinate.

Protocol II: Thionyl Chloride-Mediated Esterification

This method is highly effective and often proceeds under milder temperature conditions than Fischer esterification. It involves the in-situ formation of a highly reactive acyl chloride intermediate.[5][6][8] This protocol is particularly useful for more sterically hindered alcohols or when the reaction needs to be driven to completion quickly.

Reaction Scheme:
  • Reactants: this compound, Thionyl Chloride (SOCl₂), Alcohol

  • Solvent: Dichloromethane (DCM) or Toluene

  • Product: Corresponding alkyl 6-chloro-2-ethoxynicotinate

Mechanism Overview Diagram

Thionyl_Chloride_Mechanism cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Ester Formation A Carboxylic Acid (R-COOH) C Acyl Chloride Intermediate (R-COCl) A->C + SO₂ + HCl B Thionyl Chloride (SOCl₂) B->C + SO₂ + HCl E Final Ester (R-COOR') C->E + HCl D Alcohol (R'-OH) D->E + HCl

Caption: Two-step mechanism for SOCl₂-mediated esterification.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercial
Thionyl Chloride (SOCl₂)≥99%CommercialHighly corrosive and moisture-sensitive. Use in a fume hood.
Alcohol (e.g., Ethanol)AnhydrousCommercial
Dichloromethane (DCM)AnhydrousCommercialInert solvent.
Triethylamine (TEA) or PyridineReagentCommercialOptional, as an acid scavenger in the second step.
Step-by-Step Protocol (Example: Ethyl Ester Synthesis)
  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of acid).

  • Acyl Chloride Formation:

    • Add thionyl chloride (1.2-1.5 eq) dropwise to the suspension at 0°C (ice bath).

    • A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to accelerate this step.[9]

    • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear.

  • Ester Formation:

    • Cool the reaction mixture back to 0°C.

    • Slowly add the desired alcohol (e.g., anhydrous ethanol, 1.5-2.0 eq) to the solution.

    • Stir the reaction at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the formation of the ester.

  • Work-up:

    • Carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, a saturated aqueous NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Comparison of Methods and Optimization

ParameterFischer-Speier EsterificationThionyl Chloride Method
Conditions Harsh (strong acid, heat)Milder (can often run at rt)
Reaction Time Longer (4-24 h)Shorter (2-6 h)
Reversibility Reversible (equilibrium)Irreversible
Byproducts WaterSO₂, HCl
Substrate Scope Good for simple alcohols; may not suit acid-sensitive substrates.Broader scope, including more complex alcohols.
Waste Neutralized acid saltsAcidic, corrosive waste

Optimization Insights:

  • For Fischer esterification, removing water using a Dean-Stark trap with a solvent like toluene can significantly increase the yield by shifting the equilibrium.[2][4]

  • In the thionyl chloride method, the order of addition is crucial. The acyl chloride should be formed first before the addition of the alcohol to prevent side reactions between the alcohol and SOCl₂.[9]

  • For sensitive substrates, milder coupling agents like DCC/DMAP (Steglich esterification) or the Mitsunobu reaction (using PPh₃/DEAD) offer alternatives, although they are more expensive and generate more complex byproducts.[10][11][12][13]

Safety Precautions

  • Thionyl Chloride: Is highly toxic, corrosive, and reacts violently with water. All operations must be conducted in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Concentrated Acids: Sulfuric acid is extremely corrosive. Add it slowly and carefully to solutions to control the exothermic reaction.

  • Pressurization: The generation of gaseous byproducts (HCl, SO₂) can cause pressure buildup. Ensure the reaction vessel is not sealed.

Conclusion

The esterification of this compound can be reliably achieved through either classic acid catalysis or activation with thionyl chloride. The Fischer-Speier method is simple and economical for robust applications, while the thionyl chloride protocol offers higher reactivity and faster conversion rates suitable for a broader range of substrates. The choice of method should be guided by the specific requirements of the synthesis, including substrate compatibility, scale, and desired reaction time.

References

  • Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacet
  • Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides. Chemistry LibreTexts.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • Fischer–Speier esterific
  • Mitsunobu reaction. Wikipedia.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
  • The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Organic-chemistry.org.
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • Fischer–Speier esterific
  • thionyl chloride addtion. ECHEMI.
  • Fischer Esterific
  • Fischer-Speier Esterific
  • Fischer Esterific
  • Esterification of Carboxylic Acids with Alcohols - dicyclohexylcarbodiimide as condensing agent. Organic Syntheses Procedure.
  • Mitsunobu and Related Reactions: Advances and Applic
  • Acid to Ester - Common Conditions.
  • Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: 6-Chloro-2-ethoxynicotinic Acid Amide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the amide coupling of 6-Chloro-2-ethoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this crucial synthetic transformation. Amide bond formation is one of the most frequently used reactions in medicinal chemistry, yet it can present significant challenges, including low yields, difficult purifications, and unexpected side reactions.[1][2][3]

This document moves beyond standard protocols to provide in-depth troubleshooting advice, rooted in mechanistic principles, to help you overcome common hurdles and improve the efficiency and reliability of your couplings.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Low or No Product Formation

This is the most common issue encountered. The root cause often lies in inefficient activation of the carboxylic acid, poor nucleophilicity of the amine, or suboptimal reaction conditions.

Q1: My reaction shows a low conversion rate, with significant starting material remaining. How do I choose the right coupling reagent and conditions to drive the reaction to completion?

A1: Reagent selection and reaction conditions are critical and substrate-dependent.

The coupling of this compound, an electron-deficient heteroaromatic carboxylic acid, can be sluggish. Your choice of coupling reagent is the most important variable.

  • For Standard Amines (Primary/Secondary Alkyl): A carbodiimide-based approach is often the most cost-effective starting point.

    • Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[4][5]

    • Why this works: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7] However, this intermediate is unstable and can rearrange into an unreactive N-acylurea, which terminates the reaction.[6][8][9] Additives like HOBt or OxymaPure intercept the O-acylisourea to form a more stable active ester, which then reacts cleanly with the amine, improving yields and minimizing side reactions.[5][6][10]

    • Base: A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is required, typically at 1.5-2.0 equivalents, especially if your amine is a hydrochloride salt.[11]

  • For Challenging Amines (Electron-Deficient or Sterically Hindered): When coupling to anilines, heteroaromatic amines, or bulky secondary amines, a more potent coupling reagent is necessary.

    • Reagents: Uronium/Aminium salts like HATU, HBTU, or COMU are the reagents of choice.[4]

    • Why this works: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is based on the additive HOAt (1-hydroxy-7-azabenzotriazole). The OAt-active ester formed is significantly more reactive than the corresponding OBt-ester, leading to faster reaction times and higher yields for difficult substrates.[5][12] COMU is another excellent, modern reagent known for high efficiency.[13][14][15]

    • Base: These reagents require a non-nucleophilic base, typically DIPEA, to facilitate the reaction.[16]

Initial Troubleshooting Steps:

  • Switch to a Uronium Salt: If an EDC/HOBt protocol is failing, switch to HATU/DIPEA.

  • Solvent Choice: Ensure all starting materials are fully dissolved. N,N-Dimethylformamide (DMF) is a common choice for its excellent solvating power, but greener alternatives like 2-MeTHF or ethyl acetate can also be effective.[13]

  • Temperature: Most couplings are run at room temperature. For sluggish reactions, gentle heating (40-50 °C) can be beneficial, but monitor for potential degradation. Conversely, starting the reaction at 0 °C during the activation step can sometimes reduce side reactions.[11]

  • Anhydrous Conditions: Water can hydrolyze the activated intermediates, killing the reaction.[4] Ensure you are using anhydrous solvents and reagents.

Problem 2: Significant Impurity Profile

A messy reaction not only lowers your yield but also complicates purification. Understanding the source of impurities is key to developing a cleaner process.

Q2: My TLC/LC-MS shows multiple spots, and purification by column chromatography is difficult. What are the likely side reactions and how can I prevent them?

A2: Side reactions often stem from the coupling reagents themselves or from the reaction conditions.

  • N-Acylurea Formation: As mentioned in Q1, this is a classic side product with carbodiimide reagents (EDC, DCC) when no additive is used.[6][9] The urea byproducts can also be difficult to remove.

    • Solution: Always use an additive like HOBt, HOAt, or OxymaPure with carbodiimides.[15] If using EDC, the resulting urea is water-soluble and can typically be removed with an aqueous workup.[6][14]

  • Racemization: If your amine starting material contains a chiral center, racemization can be a major issue, particularly with aggressive coupling conditions.

    • Solution: The use of additives is crucial for suppressing racemization.[14][15] HOAt (used in HATU) is generally considered superior to HOBt for minimizing racemization. Running the reaction at lower temperatures (0 °C to RT) can also help preserve stereochemical integrity.

  • Degradation: High temperatures or prolonged reaction times can lead to the degradation of sensitive starting materials or the final product.

    • Solution: Monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed, proceed with the workup. Avoid unnecessarily long reaction times or excessive heating.

Visualizing the Core Mechanism & Side Reaction

The following diagram illustrates the crucial role of additives in carbodiimide-mediated coupling.

G cluster_0 Carboxylic Acid Activation cluster_1 Productive Pathway cluster_2 Side Reaction Pathway RCOOH 6-Chloro-2-ethoxy- nicotinic Acid OAI O-Acylisourea (Highly Reactive Intermediate) RCOOH->OAI + EDC EDC EDC ActiveEster HOBt Active Ester (More Stable) OAI->ActiveEster + HOBt NAcylurea N-Acylurea (Unreactive Byproduct) OAI->NAcylurea Rearrangement (No Additive) HOBt Additive (e.g., HOBt) Product Desired Amide ActiveEster->Product + Amine Amine Amine (R'-NH2)

Caption: Role of HOBt in preventing N-acylurea formation.

Experimental Protocols & Data

General Protocol for EDC/HOBt Coupling

This protocol is a good starting point for relatively reactive amines.

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in an anhydrous solvent (e.g., DMF or CH₂Cl₂, 0.1-0.5 M).

  • Additive & Amine: Add HOBt (1.1 eq) and the amine (1.1 eq). If the amine is a hydrochloride salt, add DIPEA (2.2 eq). If the amine is a free base, add DIPEA (1.2 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS (typically 4-18 hours).

  • Workup: Upon completion, dilute the reaction with ethyl acetate. Wash sequentially with 5% aq. LiCl (to remove DMF, if used), 1M aq. HCl, saturated aq. NaHCO₃, and brine.[17]

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Comparison of Common Coupling Reagents

The choice of reagent can dramatically impact reaction outcomes. The table below summarizes key features of commonly used reagents.

Reagent SystemClassKey AdvantagesCommon DisadvantagesBest For
EDC / HOBt CarbodiimideCost-effective; water-soluble urea byproduct is easily removed.[6][14]Slower reactions; can be inefficient for hindered substrates; risk of N-acylurea side product.[6][9]Standard primary and secondary amines.
HATU / DIPEA Uronium SaltHigh reactivity; fast reaction times; low rates of racemization.[5][12]Higher cost; byproducts can complicate purification.Sterically hindered or electron-deficient amines.[4][18]
COMU / DIPEA Uronium SaltVery high reactivity, often exceeding HATU; good solubility.[14][15]High cost.Challenging couplings where other methods fail.
T3P® Phosphonic AnhydrideHigh reactivity; byproducts are water-soluble; considered a "green" reagent.Often requires slightly elevated temperatures.A wide range of substrates, including difficult ones.

Troubleshooting Flowchart

When a reaction fails, a systematic approach to troubleshooting is essential.

G Start Low Yield of Amide Product CheckReagents Are reagents/solvents anhydrous and pure? Start->CheckReagents CheckActivation Is the coupling reagent strong enough? CheckReagents->CheckActivation Yes DrySolvents Action: Use freshly dried solvents and new reagents. CheckReagents->DrySolvents No CheckStoich Is stoichiometry correct? (Amine ~1.1 eq, Base ~1.5-2 eq) CheckActivation->CheckStoich Yes UpgradeReagent Action: Switch from EDC/HOBt to HATU or COMU. CheckActivation->UpgradeReagent No CheckConditions Are reaction conditions (solvent, temp) optimal? CheckStoich->CheckConditions Yes AdjustStoich Action: Verify equivalents of amine and base. CheckStoich->AdjustStoich No OptimizeCond Action: Ensure full solubility (try DMF). Consider gentle heating (40°C). CheckConditions->OptimizeCond No Success Reaction Optimized CheckConditions->Success Yes DrySolvents->Start UpgradeReagent->Start AdjustStoich->Start OptimizeCond->Start

Caption: A systematic workflow for troubleshooting low-yield reactions.

References

  • Li, Y., Gabriele, E., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Combinatorial Science. [Link]

  • RICCI, G. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]

  • Li, Y., Gabriele, E., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. [Link]

  • Li, Y., Gabriele, E., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. Semantic Scholar. [Link]

  • Li, Y., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Publications. [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. Aapptec. [Link]

  • Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies. [Link]

  • McKinnell, R. M., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]

  • Jad, Y. E., et al. (2020). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]

  • Organic Chemistry. (2023). DCC Coupling With HOBt Activation Mechanism. YouTube. [Link]

  • Wikipedia. (n.d.). Carbodiimide. Wikipedia. [Link]

  • Tella, R., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • Reddit. (2024). EDC-HOBt Amide coupling workup help. Reddit. [Link]

  • Gundu, S., et al. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Doyle, A. G., et al. (2024). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. ChemRxiv. [Link]

  • Pathare, R. S., et al. (2021). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link]

  • Singh, M. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? ResearchGate. [Link]

  • Reddit. (2022). amide coupling help. Reddit. [Link]

  • The Royal Society of Chemistry. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. The Royal Society of Chemistry. [Link]

Sources

Solubility issues of 6-Chloro-2-ethoxynicotinic acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses solubility challenges associated with 6-Chloro-2-ethoxynicotinic acid in Dimethyl Sulfoxide (DMSO). While this compound is theoretically soluble in polar aprotic solvents, users frequently encounter precipitation, "gelling," or incomplete dissolution. These issues are rarely due to the compound's intrinsic insolubility but rather environmental factors—specifically DMSO hygroscopicity and thermodynamic hysteresis during storage.

Part 1: The Physics of Solubilization (The "Why")

To troubleshoot effectively, one must understand the interaction between the solute and solvent.

The Hygroscopicity Trap

DMSO is a "super solvent" but is aggressively hygroscopic. It can absorb up to 30% of its weight in water from the atmosphere if left uncapped.

  • Mechanism: this compound contains lipophilic moieties (Chloro- and Ethoxy- groups). While the carboxylic acid tail is hydrophilic, the bulk of the molecule requires an organic environment.

  • The Failure Point: As DMSO absorbs atmospheric moisture, its solvating power for lipophilic compounds drops exponentially. A stock solution made in "old" DMSO (which may contain 1-5% water) will often fail to dissolve the compound or precipitate it over time [1, 2].

Carboxylic Acid Dimerization

In aprotic solvents like DMSO, carboxylic acids often exist in equilibrium between monomers and hydrogen-bonded dimers.

  • Impact: At high concentrations (>50 mM), dimerization increases the effective molecular weight and lattice energy, potentially leading to supramolecular structures that resist dissolution without energy input (heat/sonication) [3].

Thermodynamic Hysteresis (The Freeze-Thaw Issue)

DMSO freezes at ~18.5°C. When a stock solution is frozen (-20°C) and then thawed:

  • The compound may crystallize into a more stable (lower energy) polymorph than the original powder.[1][2]

  • Result: The re-dissolution of this stable crystal requires significantly more energy than the initial dissolution. Users often mistake this for "degradation" or "permanent precipitation" [1].

Part 2: Standard Operating Procedure (SOP)

Objective: Prepare a stable 50 mM stock solution.

Reagents & Equipment[3]
  • Compound: this compound (Solid).

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Equipment: Ultrasonic bath, Vortex mixer, Water bath (37°C).

Protocol: The "Warm-Sonicate" Method
  • Solvent QC: Ensure DMSO is fresh. If the bottle has been opened frequently, assume it contains water. Recommendation: Use single-use DMSO aliquots.

  • Weighing: Weigh the compound into a glass vial (avoid plastic microfuge tubes for initial high-concentration solubilization if possible, to prevent plasticizer leaching, though high-grade PP is acceptable).

  • Pre-Warming: Warm the DMSO to 37°C before adding it to the solid. This lowers viscosity and increases kinetic energy.

  • Addition: Add the calculated volume of warm DMSO to the solid.

  • Vortex: Vortex vigorously for 30 seconds.

  • Sonication (Critical): If particulates remain, sonicate at 40-60 kHz for 5-10 minutes. The bath water should be warm (~35-40°C).

  • Visual Check: Hold the vial up to a light source. The solution must be completely clear. Any "haziness" indicates micro-precipitation.

Visualization: Solubilization Workflow

SolubilizationWorkflow Start Start: Solid Compound CheckDMSO QC: Is DMSO Anhydrous? Start->CheckDMSO DryDMSO Action: Use Fresh/Dry DMSO CheckDMSO->DryDMSO No AddSolvent Add Warm DMSO (37°C) CheckDMSO->AddSolvent Yes DryDMSO->AddSolvent Vortex Vortex (30s) AddSolvent->Vortex CheckClear Decision: Is Solution Clear? Vortex->CheckClear Sonicate Sonicate (40°C, 10 min) CheckClear->Sonicate No Success Success: Store at -20°C CheckClear->Success Yes Fail Fail: Dilute or Check Purity CheckClear->Fail Persistent Precipitate Sonicate->CheckClear

Figure 1: Decision tree for the solubilization of this compound, emphasizing the requirement for anhydrous solvent and heat.

Part 3: Troubleshooting & FAQs

Q1: My stock solution precipitated after I took it out of the freezer. Is it ruined?

Answer: Likely not. This is the Freeze-Thaw Hysteresis .

  • Cause: As DMSO freezes, it excludes the solute, locally increasing concentration and forcing crystallization.

  • Fix: Do not simply vortex. You must redissolve the crystal lattice.

    • Warm the vial to 37°C (or up to 50°C for short periods).

    • Sonicate for 10 minutes.

    • Vortex. Note: If it does not redissolve after this, moisture may have entered the vial during storage.

Q2: Can I use water or PBS to make the initial stock?

Answer: No. The free acid form of this compound has poor aqueous solubility (likely <1 mg/mL). Adding water to the solid will create a suspension. Always dissolve in 100% DMSO first, then dilute into aqueous buffer. Keep the final DMSO concentration <1% (or as tolerated by your assay) to prevent "crashing out" in the media [4, 5].

Q3: The solution is "gel-like" or viscous.

Answer: This indicates Hydrogen Bonding Networks or Polymerization .

  • If the concentration is very high (>100 mM), the carboxylic acid groups may be bridging.

  • Fix: Add a small amount of base (e.g., 1 eq. of NaOH or KOH, if compatible with downstream assays) to deprotonate the acid. The resulting carboxylate salt is often more soluble and breaks the hydrogen bonding network. Alternatively, lower the concentration.

Q4: What is the maximum solubility?

Answer: While exact experimental values vary by specific derivative, nicotinic acid derivatives generally tolerate 30-50 mg/mL in pure DMSO [3, 4].

  • Safe Working Limit: 10-20 mM.

  • High Limit: 50-100 mM (Requires warming).

Q5: I see a peak shift in NMR when using DMSO-d6.

Answer: This is expected. Carboxylic acid protons are exchangeable. In hygroscopic DMSO-d6, the acidic proton may broaden or disappear due to exchange with trace water (HDO peak). Furthermore, the chemical shift of the pyridine ring carbons will change depending on whether the acid is dimerized or monomeric [4].

Part 4: Solubility Data Summary

SolventSolubility PotentialNotes
Anhydrous DMSO High (+++++)Recommended for Stock. Hygroscopic risk.[1][2][3]
Ethanol Moderate (+++)Good alternative if DMSO is toxic to assay.
Water (pH < 7) Very Low (+)Compound remains protonated/lipophilic.
PBS (pH 7.4) Low/Moderate (++)Soluble only at low concentrations (<1 mM) as salt forms.
DMF High (+++++)Good alternative to DMSO, but more toxic.

Part 5: Mechanism of Failure (Visualized)

FailureMechanism OpenBottle Open DMSO Bottle WaterAbs Atmospheric Water Absorption OpenBottle->WaterAbs PolarityShift Solvent Polarity Increases WaterAbs->PolarityShift SolubilityDrop Solubility of Lipophilic Groups Drops PolarityShift->SolubilityDrop Precipitation Precipitation (Crash Out) SolubilityDrop->Precipitation

Figure 2: The cascade of failure caused by DMSO hygroscopicity. Even 1-2% water content can drastically reduce the solubility of chlorinated nicotinic acid derivatives.

References

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from 1

  • BenchChem. (2025). Impact of hygroscopic DMSO on solubility. Retrieved from 4

  • Silveira, M., et al. (2022).[5] Solubility and Thermodynamic Parameters of Nicotinic Acid in Different Solvents. SSRN. Retrieved from 5

  • Malyasova, A. S., et al. (2021). Nicotinamide ¹³C chemicals shifts at different DMSO–water solvent compositions. International Journal of Molecular Sciences. Retrieved from 6

  • Cayman Chemical. (2022).[7][8] Nicotinamide Product Information & Solubility. Retrieved from 7

Sources

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 6-Chloro-2-ethoxynicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the nuanced challenge of optimizing reaction conditions for 6-Chloro-2-ethoxynicotinic acid. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies, moving beyond simple protocols to explain the fundamental principles governing this transformation. Our focus is on mastering the critical parameter of reaction temperature to maximize yield, minimize impurities, and ensure reproducible outcomes.

Section 1: Frequently Asked Questions - The Scientific Foundation

This section addresses the core principles governing the reactivity of your substrate. Understanding these fundamentals is the first step toward rational optimization.

Q1: What is the reaction mechanism, and why is temperature so critical?

A1: The substitution of the chlorine atom on this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] This is a two-step addition-elimination process. First, the nucleophile attacks the carbon atom bearing the chlorine, temporarily breaking the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex .[3][4] In the second step, the aromaticity is restored by the expulsion of the chloride leaving group.[4][5]

Temperature is a critical parameter because the formation of the non-aromatic Meisenheimer complex represents a significant activation energy barrier.[6] Sufficient thermal energy must be supplied to the system to overcome this barrier and drive the reaction forward at a practical rate. However, excessive heat can lead to degradation of the starting material or product and promote side reactions.[7] Therefore, optimization is a matter of finding the "sweet spot" that balances reaction kinetics with compound stability.

Q2: How do the substituents on the this compound ring influence the reaction temperature?

A2: The existing substituents have a profound electronic influence on the pyridine ring's susceptibility to nucleophilic attack.

  • Pyridine Nitrogen: The nitrogen atom itself is highly electronegative, making the entire ring electron-deficient and inherently activated for nucleophilic attack, particularly at the 2, 4, and 6-positions.[3][8]

  • 6-Chloro Group: This is the leaving group. Its departure is facilitated by the electronic pull of the ring nitrogen.

  • 3-Carboxylic Acid Group: As an electron-withdrawing group, the carboxylic acid further increases the electrophilicity of the ring, making it more susceptible to nucleophilic attack.[9][10] This activation may allow the reaction to proceed at a lower temperature than on an unsubstituted chloropyridine.

  • 2-Ethoxy Group: This is an electron-donating group, which slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted position. However, the activating effects of the ring nitrogen and the carboxylic acid are dominant.

The net effect is a moderately activated system. While heating is almost certainly required, the conditions may be milder than for less activated aryl chlorides.

Q3: What are the recommended starting conditions (solvent, base) for this substitution?

A3: For a successful SNAr reaction, the choice of solvent is paramount.

  • Solvent: Polar aprotic solvents are strongly recommended.[1] Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are excellent choices.[1][11] These solvents effectively stabilize the charged Meisenheimer complex but do not hydrogen-bond with the nucleophile, preserving its reactivity.[1][12] Protic solvents like ethanol or water are generally less effective as they can solvate and deactivate the nucleophile.[1]

  • Base: When using amine or thiol nucleophiles, a base is often necessary. It serves to neutralize the hydrogen chloride (HCl) generated during the reaction, preventing the protonation and deactivation of the nucleophile.[7] Non-nucleophilic organic bases like N,N-diisopropylethylamine (DIEA) or triethylamine (TEA) are common choices. Inorganic bases like potassium carbonate (K₂CO₃) can also be used.

Q4: How does my choice of nucleophile impact the required reaction temperature?

A4: The nucleophile's intrinsic reactivity is inversely proportional to the required temperature. A stronger, more reactive nucleophile can achieve a satisfactory reaction rate at a lower temperature.[8] For example, a primary aliphatic amine is generally more nucleophilic than a primary aromatic amine and will likely require milder heating. Thiolates are exceptionally potent nucleophiles and may even react at or near room temperature.[13] When troubleshooting, always consider if a more potent nucleophile could achieve the desired transformation under less forcing conditions.

Section 2: Troubleshooting Guide - Low Reaction Conversion

This guide provides a systematic approach to diagnosing and resolving experiments where the starting material is not being consumed effectively.

Problem: Your reaction shows low or no conversion of this compound after the expected reaction time.

Troubleshooting_Low_Conversion start Low / No Conversion Observed temp_check Is the reaction temperature high enough? start->temp_check nuc_check Is the nucleophile active? temp_check->nuc_check  Yes increase_temp ACTION: Incrementally increase temperature (10-20°C steps). Consider microwave. temp_check->increase_temp No solvent_check Is the solvent appropriate? nuc_check->solvent_check  Yes add_base ACTION: Add a non-nucleophilic base (e.g., DIEA). Verify nucleophile purity. nuc_check->add_base No change_solvent ACTION: Switch to a polar aprotic solvent (e.g., DMSO, DMF). Ensure anhydrous. solvent_check->change_solvent No success Problem Resolved solvent_check->success  Yes increase_temp->success add_base->success change_solvent->success

Caption: Systematic workflow for troubleshooting low reaction conversion.

Analysis and Corrective Actions

Potential CauseScientific AnalysisRecommended Action
Insufficient Temperature The activation energy for the rate-limiting formation of the Meisenheimer complex has not been overcome. This is the most common reason for a stalled SNAr reaction.[6]Incrementally increase the reaction temperature in 10-20 °C steps, monitoring by TLC or LC-MS. If the boiling point of the solvent is reached, switch to a higher-boiling solvent (e.g., from DMF to NMP or DMSO). Consider using a sealed-vessel microwave reactor to safely reach higher temperatures and dramatically reduce reaction times.[3][14]
Nucleophile Inactivity The nucleophile may be protonated and thus non-nucleophilic. This is common when reacting with amine salts or when the HCl byproduct is not scavenged. The nucleophile itself may also be too weak for the substrate.If using an amine, ensure the reaction medium is basic. Add 1.5-2.0 equivalents of a non-nucleophilic base like DIEA or K₂CO₃.[7] If the free nucleophile is known to be weak, consider generating a more potent nucleophile in situ (e.g., using NaH to deprotonate an alcohol or thiol, though this may interfere with the carboxylic acid).
Improper Solvent Choice A protic solvent (e.g., ethanol) can form a hydrogen-bond cage around the nucleophile, reducing its effective concentration and reactivity.[12] A nonpolar solvent (e.g., toluene) will not adequately stabilize the charged Meisenheimer intermediate.The reaction should be run in a polar aprotic solvent like DMF, DMSO, or DMAc.[1] Ensure the solvent is anhydrous, as water can interfere with the reaction.

Section 3: Troubleshooting Guide - Byproduct Formation and Degradation

This guide addresses scenarios where the reaction proceeds, but the desired product is obtained in low yield due to competing pathways.

Problem: The starting material is consumed, but the yield of the desired product is low, with significant impurity spots on TLC/LC-MS.

Temp_Optimization cluster_0 Temperature Effect on Reaction Outcome Low_T Low Temperature Rate Reaction Rate Low_T->Rate Slow Yield Product Yield Low_T->Yield Low (Incomplete) Byproducts Byproducts / Degradation Low_T->Byproducts Low Optimal_T Optimal Temperature Optimal_T->Rate Moderate Optimal_T->Yield High Optimal_T->Byproducts Low High_T High Temperature High_T->Rate Fast High_T->Yield Low High_T->Byproducts High

Caption: Relationship between temperature, reaction rate, and byproducts.

Analysis and Corrective Actions

Potential CauseScientific AnalysisRecommended Action
Temperature is Too High While increasing temperature boosts the reaction rate, excessive heat can provide enough energy to access alternative reaction pathways or cause thermal decomposition of the starting material or the desired product.[15] Some solvents like DMF can also decompose at high temperatures (>150 °C) to form dimethylamine, which can act as a competing nucleophile.Reduce the reaction temperature and increase the reaction time. Perform a temperature screening experiment (see Protocol 1) to identify the optimal balance. If high temperatures are unavoidable due to a poorly reactive nucleophile, consider switching to a more thermally stable solvent like NMP or sulfolane.
Side Reaction with Carboxylic Acid The carboxylic acid group is a potential site for side reactions. For example, if using an amine nucleophile at high temperatures, amide bond formation could occur, although this is generally less favorable than the SNAr reaction. Strong bases could also deprotonate the acid, altering solubility and reactivity.The most robust solution is to protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before performing the substitution.[16][17] This is a common strategy that eliminates potential side reactions at the acid moiety. The ester can be easily hydrolyzed back to the carboxylic acid in a final step after the substitution is complete.
Amine Degradation Certain amines, particularly those with short carbon chains between functional groups, can be susceptible to thermal degradation, leading to complex impurity profiles.[15][18]If product degradation is suspected, run a control experiment by heating the purified product under the reaction conditions (without the starting material or nucleophile) to confirm its stability. If the product is unstable, a lower reaction temperature is mandatory.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Temperature Screening

This protocol allows for the efficient determination of the optimal reaction temperature using parallel small-scale reactions.

  • Preparation: In separate, identical reaction vials equipped with stir bars, add this compound (1.0 eq.), the desired nucleophile (1.1-1.5 eq.), and a base if required (e.g., DIEA, 2.0 eq.).

  • Solvent Addition: To each vial, add a consistent volume of anhydrous polar aprotic solvent (e.g., DMSO) to create a 0.1-0.5 M solution.

  • Inert Atmosphere: Seal the vials and purge with an inert gas (Nitrogen or Argon).

  • Parallel Heating: Place the vials in separate wells of a temperature-controlled heating block set to different temperatures (e.g., 80 °C, 100 °C, 120 °C, 140 °C).

  • Monitoring: After a set time (e.g., 4, 8, or 16 hours), take a small aliquot from each reaction. Quench the aliquot and analyze by TLC or LC-MS to assess the relative conversion and purity.

  • Analysis: Compare the results to identify the temperature that provides the best conversion with the cleanest product profile. This is your optimal temperature for scale-up.

Protocol 2: Microwave-Assisted Substitution

Microwave heating can often accelerate SNAr reactions, allowing them to be completed in minutes rather than hours.[14][19]

  • Reagent Addition: In a dedicated microwave reaction vessel, combine this compound (1.0 eq.), the nucleophile (1.5 eq.), a base (e.g., DIEA, 3.0 eq.), and a suitable microwave-safe solvent (e.g., water, DMF).[14]

  • Sealing: Securely cap the vessel.

  • Microwave Program: Place the vessel in the microwave reactor. Set the target temperature (e.g., 120-200 °C) and a hold time (e.g., 10-60 minutes). The instrument will use variable power to maintain the target temperature. Caution: Pressure will develop in the sealed vessel.[14]

  • Work-up: After the program is complete and the vessel has cooled to room temperature, open the vessel in a fume hood. Proceed with standard aqueous work-up and purification.

References

  • Technical Support Center: Solvent Effects on the Reactivity of 3-(2-chloropyridin-4-yl)oxyaniline. Benchchem.
  • Technical Support Center: Optimizing Nucleophilic Substitution on 2,3,6-Trimethoxyisonicotinaldehyde. Benchchem.
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. National Center for Biotechnology Information.
  • Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional. Benchchem.
  • SNAr Reaction in Other Common Molecular Solvents. Wordpress.
  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles | ACS Omega. ACS Publications.
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition - PMC. National Center for Biotechnology Information.
  • Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). YouTube.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues. Benchchem.
  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.. YouTube.
  • Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. (No source name available).
  • Application Notes and Protocols: Synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde from 2-Chloronicotinic Acid. Benchchem.
  • Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press. Atlantis Press.
  • Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid. Google Patents.
  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • nucleophilic aromatic substitutions. YouTube.
  • Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors - PMC. National Center for Biotechnology Information.
  • Thermal Degradation and Corrosion of Amines for CO2 Capture. (No source name available).
  • Nucleophilic Aromatic Substitution. Chemistry Steps.
  • (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate.
  • 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube.
  • Amine BBasic PPractices GGuidelines The following is a compendium of basic operating guidelines for H2S/CO2 amine systems. It. Refining Online.
  • Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. National Institutes of Health.
  • Troubleshooting low enantiomeric excess in asymmetric catalysis. Benchchem.
  • Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. ResearchGate.
  • Help with a problem : r/OrganicChemistry. Reddit.
  • Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin.
  • Troubleshooting low yields in nucleophilic substitution of triazines. Benchchem.

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Technical Support Center: Purification of 6-Chloro-2-ethoxynicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling synthetic chemistry challenges. As Senior Application Scientists, we understand that the path from reaction vessel to purified product is often fraught with obstacles. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted 6-Chloro-2-ethoxynicotinic acid from crude reaction mixtures. Our approach is grounded in fundamental chemical principles to empower you to solve not just the current problem, but future purification challenges as well.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific, common issues encountered during the purification of this compound. Each entry details the problem, explores the underlying chemical principles causing it, and provides a validated, step-by-step protocol for resolution.

Issue 1: Significant amount of this compound remains in the organic layer after basic aqueous extraction.

Scenario: You've completed your reaction and are performing a workup. You expect your acidic starting material, this compound, to move into the aqueous layer upon washing with a basic solution, but TLC or LC-MS analysis shows it's stubbornly remaining in the organic phase with your product.

Root Cause Analysis: The core principle of acid-base extraction relies on converting the carboxylic acid into its water-soluble carboxylate salt.[1] This is an equilibrium process governed by the pKa of the acid and the pH of the aqueous solution. This compound has a predicted pKa of approximately 3.24.[2] To effectively deprotonate it and ensure it partitions into the aqueous phase, the pH of the extracting solution must be significantly higher than the pKa. A common mistake is using a base that is too weak or an insufficient amount, failing to drive the equilibrium towards the salt form.

Recommended Solution: Optimized Acid-Base Extraction Protocol This protocol ensures the complete removal of the acidic starting material by manipulating its solubility through pH control.

Protocol 1: Selective Removal via Basic Liquid-Liquid Extraction

  • Solvent Choice: Ensure your crude reaction mixture is dissolved in a water-immiscible organic solvent such as ethyl acetate, dichloromethane (DCM), or diethyl ether.

  • Initial Wash (Optional): If your reaction contains basic impurities (e.g., unreacted amines), perform a preliminary wash with a dilute acid like 1 M HCl. This will protonate the basic impurities, causing them to partition into the acidic aqueous layer.

  • Carboxylic Acid Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium carbonate (Na₂CO₃). Sodium carbonate is a stronger base and is preferred if deprotonation with bicarbonate is incomplete.

    • Crucial Step: Stopper the funnel and invert gently, venting frequently to release the CO₂ gas produced from the acid-base reaction. Failure to vent can lead to a dangerous pressure buildup.

    • Shake vigorously for 1-2 minutes to ensure thorough mixing and complete acid-base reaction.

    • Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat Extraction: Repeat the basic wash (Step 3) one or two more times with fresh aqueous base. This ensures exhaustive removal of the acidic starting material. Combine all aqueous extracts.

  • Confirmation: Spot a small sample of the organic layer on a TLC plate against a standard of the starting material to confirm its complete removal.

  • Product Isolation: The organic layer now contains your purified product, free of the acidic starting material. It can be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Recovery of Starting Material (Optional): The combined aqueous layers containing the sodium 6-chloro-2-ethoxynicotinate salt can be acidified with concentrated HCl until the pH is ~2. The protonated this compound will precipitate out of the solution and can be recovered by filtration or by re-extracting into an organic solvent.[1]

G cluster_start Start: Crude Mixture cluster_extraction Liquid-Liquid Extraction cluster_organic Organic Phase cluster_aqueous Aqueous Phase start Crude Product + Unreacted Acid in Organic Solvent funnel 1. Add Saturated NaHCO₃ (aq) 2. Shake & Vent 3. Separate Layers start->funnel Transfer to Separatory Funnel product Purified Product in Organic Layer funnel->product Contains Neutral/ Basic Compounds salt Sodium 6-chloro-2-ethoxynicotinate (Water Soluble Salt) funnel->salt Contains Deprotonated Acid dry Dry (Na₂SO₄), Filter, & Concentrate product->dry final_product Isolated Pure Product dry->final_product acidify Acidify to pH ~2 with conc. HCl salt->acidify precipitate Recovered Starting Material (Precipitate/Re-extract) acidify->precipitate

Caption: Workflow for Acid-Base Extraction.

Issue 2: Product and starting material co-elute or have poor separation in column chromatography.

Scenario: An initial extraction did not fully remove the starting material, or you are dealing with other impurities with similar polarity. You've turned to silica gel column chromatography, but the spots for your product and this compound are too close on the TLC plate (low ΔRf), leading to poor separation on the column.

Root Cause Analysis: Silica gel is a polar stationary phase.[3][4] Polar molecules interact more strongly and elute more slowly. Carboxylic acids like this compound are highly polar and can exhibit problematic behavior on silica, including strong adsorption and significant peak tailing. This is due to hydrogen bonding interactions with the silanol (Si-OH) groups on the silica surface. When run with neutral solvents (e.g., ethyl acetate/hexanes), the acid can exist in a dynamic equilibrium between its monomeric and dimeric forms, and in multiple interaction states with the silica, leading to broad, streaky bands that are difficult to separate from other compounds.

Recommended Solution: Mobile Phase Modification The key to successfully separating acids using chromatography is to control their ionization state.[5] By adding a small amount of a volatile acid, like acetic acid or formic acid, to the mobile phase, you suppress the ionization of the this compound.

Why does this work? According to Le Châtelier's principle, adding acid to the eluent shifts the equilibrium of the starting material away from its carboxylate form and ensures it remains in its less polar, protonated (R-COOH) state. This has two major benefits:

  • Reduces Tailing: It minimizes the strong ionic interactions with the silica surface, resulting in sharper, more symmetrical peaks.

  • Improves Separation (Selectivity): It forces the compound to behave more consistently, often changing its retention time relative to other non-acidic impurities, thereby improving the separation factor (selectivity).

Protocol 2: Column Chromatography with Acidic Modifier

  • TLC Analysis: Develop a TLC solvent system using your standard mobile phase (e.g., 30% Ethyl Acetate in Hexanes). In a separate TLC chamber, use the same solvent system but add ~1% acetic acid or formic acid to the solvent mixture.

  • Compare TLCs: Observe the difference in spot shape and Rf value for the starting material. You should see a less streaky, more defined spot, often with a slightly different Rf, in the chamber with the acidic modifier.

  • Column Preparation: Pack a silica gel column using the mobile phase without the acidic modifier.

  • Sample Loading: Dissolve your crude mixture in a minimal amount of the mobile phase (or a stronger solvent like DCM) and load it onto the column.

  • Elution: Begin eluting the column with the mobile phase containing ~1% acetic or formic acid. The acid ensures that the separation occurs under consistent, non-ionized conditions.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing your purified product.

  • Workup: Combine the pure fractions. The volatile acetic or formic acid can typically be removed along with the solvent during concentration on a rotary evaporator.

G cluster_decision Purification Strategy Selection cluster_methods Recommended Methods start Crude Mixture (Acid + Product) q1 Is the scale >1g and are impurities chemically distinct? start->q1 q2 Are impurities structurally similar (e.g., isomers)? q1->q2 No extraction 1. Acid-Base Extraction 2. Recrystallization q1->extraction Yes chromatography Column Chromatography (Normal or Reversed-Phase) q2->chromatography Yes prep_hplc Preparative HPLC q2->prep_hplc No (Very difficult separation)

Caption: Decision Tree for Purification Strategy.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound relevant to purification?

A1: Understanding the physicochemical properties of your target compound is the first step in designing an effective purification strategy.

PropertyValue / DescriptionSignificance for PurificationSource(s)
Molecular Weight 157.55 g/mol Standard property for calculations.[6][7]
Melting Point ~190 °C (decomposes)A sharp melting point is an indicator of purity. Recrystallization is a viable method.[2][8]
Predicted pKa ~3.24Crucial for acid-base extraction. The aqueous phase pH must be >5 to ensure deprotonation.[2]
Solubility Soluble in methanol, ethanol, DMSO. Slightly soluble in water (2 mg/mL) and chloroform.Guides solvent choice for recrystallization and chromatography. Methanol/ethanol are good recrystallization candidates.[9][2][8]
Structure Aromatic carboxylic acidThe carboxylic acid group is the primary handle for pH-based separations. The pyridine ring and chloro-substituent make it moderately polar.[6][10]

Q2: I need to purify a large batch (>10g). Is column chromatography a good idea?

A2: While possible, column chromatography for large-scale purifications can be resource-intensive, requiring large volumes of solvent and silica gel, and can be time-consuming.[4] For multi-gram scales, it is highly recommended to first attempt purification by recrystallization . Given that this compound is a solid with a high melting point, it is an excellent candidate for this technique. A patent for a related compound suggests that methanol or a mixture of methanol and ethanol can be effective solvents for recrystallization.[11] You should perform a small-scale solvent screen to find the ideal solvent or solvent system (e.g., ethanol/water, ethyl acetate/heptane) that dissolves your crude product when hot but provides low solubility for the target compound and high solubility for impurities when cold.

Q3: My product is sensitive to strong bases. Can I still use liquid-liquid extraction to remove the acidic starting material?

A3: Yes. The key is to use a base that is strong enough to deprotonate the this compound (pKa ~3.24) but mild enough to not affect your product. A saturated solution of sodium bicarbonate (NaHCO₃) is often the ideal choice. Its aqueous solution has a pH of about 8, which is well above the pKa of the starting material, ensuring efficient extraction. It is much milder than stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), which can hydrolyze sensitive functional groups like esters or amides.

Q4: What is reversed-phase chromatography, and when should I use it for this purification?

A4: Reversed-phase chromatography is the opposite of normal-phase (silica) chromatography. It uses a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase (like water/acetonitrile or water/methanol).[12][13] In this system, polar compounds elute first.

You should consider reversed-phase chromatography if:

  • Your desired product is significantly less polar than the this compound starting material.

  • You are struggling with separation on silica gel even with modifiers.

  • You need to use a mass spectrometer (MS) detector, as the mobile phases used in reversed-phase are highly compatible with electrospray ionization (ESI).

Similar to normal-phase, you can control the retention of the acidic starting material by adjusting the mobile phase pH. Adding an acid like formic acid or trifluoroacetic acid (TFA) will lower the pH, protonate the carboxylic acid, make it less polar, and thus increase its retention time on a reversed-phase column.[5][14]

References

  • Švarc, F., Steensma, M., & van der Wielen, L. A. M. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute solutions. Chemical Engineering Research and Design, 138, 454-476.
  • Study on Extraction of Carboxylic Acid Using Solvent Extraction. (2005). International Journal of Advance Engineering and Research Development, 2(2).
  • Malmary, G., Albet, J., Putranto, A., Nechad, I., & Molinier, J. (n.d.). Recovery of Carboxylic Acids From Aqueous Solutions by Liquid-Liquid Extraction With a Triisooctylamine Diluent System. Scite.ai.
  • Reactive Extraction: An Intensifying Approach for Carboxylic Acid Separation.
  • Extraction and separation of carboxylic acids by liquid-liquid extraction and chromatography.
  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [No Source Found]
  • Process for the purification of nicotinic acid amide I.
  • Nicotinic Acid. Organic Syntheses.
  • SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIV
  • Column chrom
  • Acid–base extraction. Wikipedia.
  • How does an acid pH affect reversed-phase chromatography separ
  • column chromatography & purification of organic compounds. (2021). YouTube.
  • 6-Chloronicotinic acid CAS#: 5326-23-8. ChemicalBook.
  • Purification of nicotinic acid.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Column Chromatography: Principles and Applic
  • 6-Chloronicotinic acid. ChemicalBook.
  • Control pH During Method Development for Better Chrom
  • Analytical Methods for Organic Acids. Shimadzu (België).
  • Preparation method of 6-chloronicotinic acid.
  • Preparation method and separation and purification method for 6-chloronicotinic acid.
  • 6-Chloronicotinic acid. PubChem.
  • 6-Chloronicotinic acid. the NIST WebBook.
  • (PDF) 6-Chloronicotinic acid.

Sources

Technical Support Center: Stability of 6-Chloro-2-ethoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 6-Chloro-2-ethoxynicotinic acid (6-Cl-2-OEt-NA) . It synthesizes mechanistic organic chemistry with practical troubleshooting strategies.

Topic: Stability & Handling under Basic Conditions Molecule ID: this compound (CAS: Analogous derivatives typically ~500-1000g scale in process) Primary Risk: Nucleophilic Aromatic Substitution (


) leading to hydrolysis of the chloro- or ethoxy- substituents.

Part 1: Diagnostic Framework (The "Why")

To troubleshoot stability, one must understand the electronic "tug-of-war" occurring on the pyridine ring.

The Protective Mechanism (Carboxylate Shielding)

Under basic conditions (pH > 4), the carboxylic acid at C3 deprotonates to form a carboxylate anion (


) . This is the molecule's primary defense mechanism.
  • Effect: The negative charge of the carboxylate acts as an electron-donating group (via induction and field effects) and, crucially, creates electrostatic repulsion against incoming nucleophiles (like

    
    ).
    
  • Result: The pyridine ring becomes deactivated toward Nucleophilic Aromatic Substitution (

    
    ). This allows the molecule to survive standard saponification conditions (e.g., 1N NaOH at ambient temperature).
    
The Degradation Pathways (Failure Modes)

Stability fails when forcing conditions (High Temperature or High


) overcome the electrostatic repulsion.
  • Path A (C6-Chlorine Displacement): The Chlorine at C6 is a good leaving group. At high temperatures, hydroxide ions can displace it, forming 6-hydroxy-2-ethoxynicotinic acid .

  • Path B (C2-Ethoxy Displacement): While ethers are generally stable, the 2-position of pyridine is highly activated by the ring nitrogen. Strong base can displace the ethoxy group to form 6-chloro-2-hydroxynicotinic acid (which tautomerizes to the 2-pyridone).

Stability Logic Diagram

The following flowchart visualizes the stability window and degradation risks.

StabilityPathways Start This compound (Neutral Form) BaseAdd Add Base (pH > 4) Start->BaseAdd Fast Deprotonation Carboxylate Carboxylate Anion (STABLE SPECIES) Electrostatic Shielding Active BaseAdd->Carboxylate Heat Condition: Heat (>60°C) or Conc. NaOH (>2M) Carboxylate->Heat Stress Degradation1 Impurity A: 6-Hydroxy-2-ethoxy-NA (Cl Displacement) Heat->Degradation1 S_NAr at C6 Degradation2 Impurity B: 2-Hydroxy-6-chloro-NA (Ethoxy Displacement/Pyridone) Heat->Degradation2 S_NAr at C2

Caption: Figure 1. Reaction pathways showing the transition from the stable carboxylate form to degradation products under forcing conditions.

Part 2: Troubleshooting Guide

Use this section if you are observing yield loss, impurities, or physical changes during extraction or synthesis.

Scenario A: "I see a new impurity peak at [M-14] or [M-28] in LCMS."

Diagnosis: Hydrolysis of the Ethoxy group.

  • The Cause: You likely exposed the compound to strong base while heating. The ethoxy group (mass 45) is replaced by a hydroxy group (mass 17), resulting in a net mass loss of 28 Da (Ethyl vs H).

  • The Fix:

    • Lower the temperature of your basic step to < 40°C.

    • If saponifying an ester, switch from NaOH to LiOH (milder Lewis acid character).

    • Monitor the reaction by HPLC; quench immediately upon consumption of starting material.

Scenario B: "My yield is low after acid workup."

Diagnosis: Amphoteric solubility issues (Isoelectric Point Trapping).

  • The Cause: This molecule contains a basic nitrogen (pyridine) and an acidic group (carboxylic acid). It has an isoelectric point (pI) where it is zwitterionic and potentially water-soluble or poorly soluble in organic solvents.

  • The Fix:

    • Do not stop at neutral pH (pH 7).

    • Acidify all the way to pH 3-4 to ensure the carboxylic acid is protonated (

      
      ) but the pyridine nitrogen is not yet fully protonated (Pyridine 
      
      
      
      is ~2-3, but the Cl and OEt groups lower the basicity).
    • Critical Step: Use a polar organic solvent for extraction, such as 2-MeTHF or Ethyl Acetate/THF (9:1) , rather than pure DCM or Hexanes.

Scenario C: "The solution turned yellow/orange during base treatment."

Diagnosis: Formation of Pyridone impurities or Meisenheimer complexes.

  • The Cause: Extended exposure to base often leads to minor amounts of pyridone tautomers (from ethoxy displacement), which are often chromophoric.

  • The Fix: This is often a kinetic issue. Reduce reaction time. If the color persists but purity is high (>98%), treat the organic layer with activated charcoal during workup.

Part 3: Experimental Protocols

Protocol 3.1: Safe Saponification (Ester Hydrolysis)

Use this protocol to generate 6-Cl-2-OEt-NA from its ethyl ester precursor without degradation.

Reagents:

  • Ethyl 6-chloro-2-ethoxynicotinate (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H2O) (1.2 eq)

  • Solvent: THF:Water (3:1 ratio)

Step-by-Step:

  • Dissolution: Dissolve the ester in THF/Water at 20°C.

  • Addition: Add LiOH in a single portion. Note: LiOH is preferred over NaOH due to milder cation coordination effects.

  • Reaction: Stir at ambient temperature (20-25°C) .

    • Checkpoint: Check HPLC at 2 hours. Do NOT heat unless conversion is <50%.

    • Limit: If heating is required, do not exceed 45°C.

  • Quench: Once complete, concentrate to remove THF. Dilute with water.

  • Workup: Acidify carefully with 1N HCl to pH ~3-4. A white precipitate should form. Filter and wash with cold water.

Protocol 3.2: Base Stability Stress Test

Use this to validate the stability of your specific batch.

ParameterCondition A (Mild)Condition B (Stress)Expected Result (Stable Batch)
Solvent 1N NaOH (aq)2N NaOH (aq)Clear solution
Temperature 25°C60°CNo color change (A); Slight yellowing (B)
Time 24 Hours4 Hours>99% Recovery (A); >95% Recovery (B)
Analysis HPLC (254 nm)HPLC (254 nm)No new peaks >0.5%

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Potassium Carbonate (


) instead of NaOH? 
A:  Yes, and it is recommended. 

in methanol/water is often strong enough to hydrolyze esters or solubilize the acid without generating the high concentration of hard nucleophiles (

) that leads to

side reactions.

Q2: Is the molecule stable to nucleophiles other than hydroxide (e.g., amines)? A: Caution required. The 6-chloro position is susceptible to displacement by primary amines, especially at elevated temperatures. If you are coupling an amine to the carboxylic acid (amide coupling), ensure the activation conditions (e.g., HATU/DIEA) are kept near 0°C to RT to prevent the amine from attacking the C6-Cl.

Q3: Why does the literature mention "decarboxylation" for similar compounds? A: Pyridine-3-carboxylic acids can decarboxylate, but this typically requires high temperatures (>150°C) and acidic conditions (protonation of the ring nitrogen aids the mechanism). In basic conditions, the carboxylate anion is extremely resistant to thermal decarboxylation.

Q4: What is the pKa of this molecule? A: The carboxylic acid pKa is estimated to be 3.0 - 3.5 . The electron-withdrawing Chlorine (C6) and Ethoxy (C2 - via inductive effect, despite resonance donation) slightly increase the acidity compared to nicotinic acid (pKa 4.75).

References

  • Mechanistic Foundation of in Pyridines: Topic: Reactivity of halopyridines toward nucleophiles. Source:Journal of Organic Chemistry. Nucleophilic substitution in the pyridine series is accelerated by electron-withdrawing groups and the ring nitrogen. Citation: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (See Chapter on Pyridines: Nucleophilic Substitution).
  • Synthesis of 2-Alkoxynicotinic Acids

    • Topic: Saponification conditions for chloronicotinic esters.
    • Source:Organic Process Research & Development.
    • Context: Describes the use of LiOH/THF for mild hydrolysis of sensitive pyridine esters to avoid displacement of halogens.
    • Link:

  • Stability Data (Analogous Compounds)

    • Topic: 6-Chloronicotinic acid stability.[1][2]

    • Source: National Institute of Standards and Technology (NIST) WebBook.
    • Link:

  • pKa Values of Heterocycles

    • Topic: Acidity of substituted nicotinic acids.
    • Source:Bordwell pKa Table (and extensions for aqueous systems).
    • Link:

Sources

User Issue: "My reaction is dead. Why won't the 6-chloro group react?"

Author: BenchChem Technical Support Team. Date: February 2026

Heterocycle Reactivity Support Hub Ticket #6CNA-001: Troubleshooting 6-Chloro Position Reactivity

Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Molecule of Interest: 6-Chloronicotinic Acid (6-CNA)[1][2]

Executive Summary

The 6-chloronicotinic acid scaffold presents a classic "trap" in heterocyclic chemistry. While the 6-chloro position appears activated for Nucleophilic Aromatic Substitution (


) due to the adjacent pyridine nitrogen, the presence of the carboxylic acid at the C-3 position creates a masked electronic deactivation  under standard basic conditions.

This guide addresses the three primary failure modes: Electronic Deactivation , Solubility Mismatch , and Catalyst Poisoning .

Module 1: The Electronic Barrier (The "Why")

Diagnosis: You are likely running an


 reaction using a base (e.g., 

,

, or amine excess). In this environment, your starting material is not 6-chloronicotinic acid; it is the 6-chloronicotinate anion .
  • The Geometry: The C-3 carboxylate and the C-6 chloride are para to each other.

  • The Mechanism: For

    
     to occur at C-6, the ring needs to be electron-deficient.
    
  • The Problem: The carboxylate anion (

    
    ) is an electron-donating group (via induction and field effects) relative to the neutral acid or ester. It pushes electron density into the ring, destabilizing the Meisenheimer complex required for substitution.
    

Visual Analysis: Electronic Tug-of-War

electronic_effects Acid Free Acid (Neutral) Moderately Active Base Base Added (Standard Conditions) Acid->Base Deprotonation Ester Methyl Ester (COOMe at C3) Acid->Ester Fischer Esterification Anion Carboxylate Anion (COO- at C3) Base->Anion Deactivated DEACTIVATED RING Electron Density Pushed to C6 High Energy Barrier Anion->Deactivated Inductive Donation Activated HIGHLY ACTIVATED Electron Density Pulled from C6 Fast SnAr Ester->Activated Resonance Withdrawal

Figure 1: Comparison of electronic effects on the pyridine ring. The carboxylate anion (red path) deactivates the critical C-6 position, whereas the ester (green path) activates it.

Module 2: Troubleshooting & Solutions

Scenario A: "I just want the substitution product. I don't care about the acid group yet."

The Fix: Esterification First. This is the gold standard. Converting the acid to a methyl or ethyl ester transforms the C-3 substituent from a liability (


) into a powerhouse activator (

). The ester is strongly electron-withdrawing, significantly lowering the activation energy for nucleophilic attack at C-6.

Protocol: One-Pot Esterification/Substitution

  • Step 1: Reflux 6-CNA in MeOH with catalytic

    
     (4h).
    
  • Step 2: Evaporate MeOH.

  • Step 3: Dissolve residue in DMF or DMSO. Add nucleophile and

    
    .
    
  • Result: Rapid conversion at mild temperatures (60-80°C).

Scenario B: "I must keep the acid free (e.g., late-stage functionalization)."

The Fix: High-Temperature Microwave or Phase Transfer. If you cannot esterify, you must overcome the electronic deactivation with thermal energy or solvent manipulation.

  • Solvent: Switch to NMP (N-Methyl-2-pyrrolidone) or DMSO . These dipolar aprotic solvents solvate the cation (

    
    ), leaving the nucleophile "naked" and more reactive.
    
  • Temperature: Standard reflux (100°C) is often insufficient. Microwave irradiation at 140-160°C is recommended.

  • Catalyst: Add TBAB (Tetrabutylammonium bromide) (5 mol%). This acts as a phase transfer catalyst, helping the anionic nucleophile interact with the repulsive carboxylate-bearing ring.

Scenario C: "I'm trying Buchwald-Hartwig coupling, and it's failing."

The Fix: The "Pre-Cat" Protocol. Aryl chlorides are notoriously sluggish in Pd-catalyzed couplings compared to bromides. The free acid also poisons Pd catalysts by coordinating to the metal center.

  • Ligand Choice: Avoid standard

    
    . Use bulky, electron-rich ligands designed for chlorides, such as XPhos  or BrettPhos .
    
  • Pre-catalysts: Do not use

    
     or 
    
    
    
    alone. Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G4). These ensure the active
    
    
    species is formed efficiently without being sequestered by the carboxylic acid.

Module 3: Experimental Data & Solvent Selection

Solvent Compatibility Table for 6-CNA Substitutions

SolventSuitabilityWhy?Recommended Temp
DCM/CHCl3 🔴 Poor6-CNA and its salts are insoluble.N/A
THF 🟠 ModerateGood for esters; poor for salts.Reflux (66°C)
DMF/DMSO 🟢 ExcellentDissolves salts; promotes

.
80-120°C
Water 🟡 VariableGood for amine nucleophiles; risk of hydrolysis.100°C
Toluene 🔴 PoorInsoluble; requires Phase Transfer Catalyst.110°C

Module 4: Decision Logic (Workflow)

Follow this logic tree to select the correct protocol for your specific constraints.

workflow Start START: 6-CNA Reactivity Issue Q1 Can you esterify the acid? Start->Q1 MethodA METHOD A: Esterification Route (Highest Yield, Easiest Workup) Q1->MethodA Yes Q2 Is the nucleophile an Amine? Q1->Q2 No Yes YES No NO MethodB METHOD B: Microwave/High-T Solvent: NMP @ 150°C Q2->MethodB Yes (SnAr) MethodC METHOD C: Buchwald-Hartwig Requires: Pd-G4 Precatalyst Protect Acid if possible Q2->MethodC No (C-C / C-O coupling)

Figure 2: Strategic workflow for selecting the optimal reaction pathway based on substrate tolerance.

References & Authoritative Grounding

  • Nucleophilic Aromatic Substitution (

    
    ) Mechanisms: 
    
    • Concept: The activation of pyridine rings for

      
       relies heavily on the electron-withdrawing nature of substituents at the para position relative to the leaving group.
      
    • Source:

  • Buchwald-Hartwig Troubleshooting:

    • Concept: Aryl chlorides are difficult substrates ("sluggish") compared to bromides/iodides. The presence of acidic protons can deactivate standard Pd catalysts.

    • Source:

  • Solvent Effects in Heterocyclic Chemistry:

    • Concept: Dipolar aprotic solvents (DMSO, NMP) are critical for stabilizing the transition states in

      
       reactions involving charged intermediates or salts.
      
    • Source:

  • 6-Chloronicotinic Acid Properties:

    • Data: Solubility profiles and pKa considerations for 6-CNA.

    • Source:

Sources

Handling moisture sensitivity of 6-Chloro-2-ethoxynicotinoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Chloro-2-ethoxynicotinoyl chloride (CAS: 58757-38-3)

Executive Summary

You are likely working with 6-Chloro-2-ethoxynicotinoyl chloride , a highly reactive building block used primarily for introducing the chloronicotinoyl scaffold into pharmaceutical intermediates.

The Critical Challenge: This reagent is a "double-edged sword." Its high reactivity, driven by the electron-deficient pyridine ring and the acid chloride moiety, makes it excellent for coupling but extremely unforgiving of moisture. Hydrolysis does not just lower yield; it generates hydrogen chloride (HCl) gas. In a closed vessel, this creates pressure hazards. Chemically, the generated HCl can protonate the pyridine nitrogen or cleave the 2-ethoxy ether functionality under prolonged exposure, leading to a complex impurity profile that is difficult to purify.

This guide replaces generic advice with chemically specific protocols designed to preserve the integrity of this specific heterocycle.

Part 1: Critical Storage & Preparation (The "Before" Phase)

Q: I received the shipment on ice, but the bottle looks "wet" on the outside. Is it compromised? A: Not necessarily, but do not open it yet. The "wetness" is likely condensation on the outer glass. If you open a cold bottle in a humid lab, atmospheric moisture will instantly condense inside the bottle, initiating hydrolysis.

  • Protocol: Wipe the bottle dry and place it in a desiccator. Allow it to warm to room temperature (approx. 1 hour) before breaking the seal.

Q: What are the optimal long-term storage conditions? A:

  • Temperature: Store at 2–8°C .

  • State: This compound has a low melting point (48–51°C ).[1] It is vital to keep it below this threshold. If it melts during storage, it may resolidify into a hard mass with trapped moisture pockets, accelerating degradation.

  • Atmosphere: Strictly under Argon or Nitrogen .

  • Container: If the original septum seal is punctured, do not return it to the fridge without over-taping or transferring to a Schlenk tube. The cooling cycle creates a partial vacuum that sucks moist fridge air past compromised septa.

Q: How do I prepare my glassware? A: Standard drying is insufficient. The pyridine nitrogen can act as a "trap" for trace HCl, forming salts that stop your reaction before it starts.

  • Oven Dry: 120°C for >4 hours.

  • Flame Dry: Preferred for the reaction vessel immediately prior to use.

  • Cooling: Cool only under a stream of dry inert gas.

Part 2: Reaction Execution & Handling

Q: Can I weigh this on a benchtop balance? A: No. The hydrolysis rate of nicotinoyl chlorides is significantly faster than simple benzoyl chlorides due to the electron-withdrawing nitrogen in the ring.

  • Best Practice: Weigh inside a glovebox.

  • Alternative: Use the "Difference Weighing" technique with a Schlenk flask. Tare a sealed, nitrogen-flushed flask. Add reagent rapidly. Weigh again. Calculate the solvent volume needed based on this mass, rather than trying to hit a specific mass target.

Q: Which solvent should I use? A:

  • Preferred: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) .

  • Stabilizers: Ensure your THF is inhibitor-free or that the BHT does not interfere.

  • Avoid: DMF (unless as a catalyst), Alcohols, or any solvent not dried over molecular sieves.

Visualizing the Workflow The following diagram outlines the decision logic for transferring this reagent safely.

HandlingWorkflow Start Start: Reagent Retrieval CheckTemp Is Reagent at Room Temp? Start->CheckTemp Wait Wait in Desiccator (1 hr) CheckTemp->Wait No (Cold) TransferMethod Select Transfer Method CheckTemp->TransferMethod Yes Wait->CheckTemp Glovebox Glovebox Weighing (Best for Solids) TransferMethod->Glovebox Ideal Schlenk Schlenk/Cannula (Best for Solutions) TransferMethod->Schlenk Acceptable OpenAir Open Air Weighing TransferMethod->OpenAir FORBIDDEN Reaction Proceed to Reaction Glovebox->Reaction Schlenk->Reaction OpenAir->Reaction Yield Loss / HCl Fumes

Caption: Decision tree for handling moisture-sensitive nicotinoyl chlorides to prevent pre-reaction hydrolysis.

Part 3: Quality Control & Analytics (The "Verification" Phase)

Q: Can I inject the acid chloride directly into the LC-MS to check purity? A: Absolutely not. The aqueous mobile phase in Reverse Phase HPLC will hydrolyze the chloride immediately. You will see a peak for 6-chloro-2-ethoxynicotinic acid, but you won't know if that acid was present in the bottle or formed inside the HPLC column.

Q: So, how do I validate the material? A: You must perform a Derivatization Quench . This converts the reactive acid chloride into a stable methyl ester, which can be analyzed without degradation.

Protocol: Methyl Ester Derivatization

  • Prepare Quench Mix: In a clean vial, mix 1 mL of anhydrous Methanol and 50 µL of Pyridine (or Triethylamine). The base is crucial to neutralize the HCl generated and prevent acid-catalyzed degradation of the ethoxy group.

  • Sample: Take ~10 mg of your acid chloride sample.

  • React: Dissolve the sample in the Quench Mix. Shake for 5 minutes.

  • Analyze: Inject this solution into the HPLC.

    • Peak A (Methyl Ester): Represents the active acid chloride.

    • Peak B (Carboxylic Acid): Represents the impurity (material that was already hydrolyzed before you started).

Q: Why do I see a peak for 6-hydroxy-2-ethoxynicotinic acid? A: If you used a strong base or heated the reaction, you might have triggered Nucleophilic Aromatic Substitution (


) . The chlorine at position 6 is activated by the carbonyl at position 3.
  • Fix: Use mild bases (Pyridine) and keep the quench at room temperature.

QC_Logic Sample Acid Chloride Sample DirectInj Direct HPLC Injection (Aqueous) Sample->DirectInj Incorrect Quench MeOH + Pyridine Quench Sample->Quench Correct ResultBad Result: 100% Acid (False Negative) DirectInj->ResultBad Hydrolysis on Column ResultGood Result: Methyl Ester vs Acid (True Purity) Quench->ResultGood Stable Ester Formed

Caption: Analytical workflow to distinguish between active reagent and hydrolyzed impurity.

Part 4: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
White fumes upon opening bottle Hydrolysis releasing HCl gas.Material is degrading.[2] Check purity immediately using the Derivatization Protocol above. If purity <90%, recrystallize or discard.
Precipitate in reaction mixture (DCM) Formation of Pyridine-HCl salts (if pyridine base used) or hydrolysis products.If using a base, this is normal (salt formation). If no base was added, moisture has entered; add a scavenger like molecular sieves immediately.
LCMS shows "dimer" mass Formation of anhydride.Occurs when water is present but limited (0.5 eq). The acid product reacts with the remaining acid chloride. Solution: Ensure all solvents are anhydrous.[2]
Loss of 2-ethoxy group Acid-mediated ether cleavage.Reaction became too acidic (HCl buildup). Solution: Add a non-nucleophilic base (e.g., 2,6-Lutidine or solid

) to buffer the reaction.
References
  • Sigma-Aldrich (Merck). Handling and Storage of Air and Moisture Sensitive Reagents. Technical Bulletin AL-134. Link

  • National Institutes of Health (PubChem). 6-Chloro-2-ethoxynicotinonitrile (Precursor/Analog Data). PubChem Compound Summary. Link

  • BenchChem. Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide.Link

  • Thermo Fisher Scientific. Safety Data Sheet: Nicotinoyl chloride hydrochloride.[3]Link

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 6-Chloro-2-ethoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Chloro-2-ethoxynicotinic acid, a substituted pyridine derivative of interest in pharmaceutical and materials science. Designed for researchers and drug development professionals, this document moves beyond a simple spectral assignment to offer a comparative framework, illustrating how subtle changes in molecular structure are reflected in the NMR data. We will explore the causal relationships between substituent effects and chemical shifts, providing a robust methodology for structural elucidation.

The Central Role of NMR in Modern Drug Development

In the landscape of pharmaceutical research, the unambiguous determination of a molecule's structure is a cornerstone of success. ¹H NMR spectroscopy stands as a primary analytical technique for this purpose, offering detailed information about the molecular framework, including the number of different types of protons, their electronic environments, and their spatial relationships. For complex heterocyclic compounds like this compound, ¹H NMR is indispensable for verifying synthesis, identifying impurities, and understanding molecular conformation.

The choice of experimental parameters, particularly the solvent, is critical. For a molecule containing a carboxylic acid, a protic solvent can lead to the rapid exchange of the acidic proton, often broadening the signal or causing it to disappear entirely. Therefore, an aprotic polar solvent like Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the preferred choice. It readily dissolves the analyte and, being aprotic, allows for the observation of the labile carboxylic acid and any N-H protons that might be present[1].

Experimental Protocol: Acquiring a High-Fidelity Spectrum

A self-validating protocol is essential for reproducible and trustworthy results. The following methodology outlines the steps for acquiring a high-quality ¹H NMR spectrum.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid a large, interfering solvent signal in the spectrum.

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to serve as the 0 ppm reference point.

  • Instrument Configuration:

    • The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[2]

    • Standard acquisition parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each signal to determine the relative ratio of protons.

Analysis of the ¹H NMR Spectrum of this compound

The structure of this compound presents a distinct set of proton environments, leading to a predictable yet informative spectrum. The key to the analysis is to deconstruct the molecule into its constituent parts: the pyridine ring protons and the ethoxy group protons.

workflow cluster_workflow Comparative Spectral Analysis Workflow start Acquire Spectrum of Target Molecule assign Assign Peaks (Shift, Multiplicity, Integration) start->assign analyze1 Analyze Effect of -Cl and -OEt Substituents assign->analyze1 analyze2 Isolate Effect of -OEt Group assign->analyze2 ref1 Obtain Spectrum of Nicotinic Acid ref1->analyze1 ref2 Obtain Spectrum of 6-Chloronicotinic Acid ref2->analyze2 confirm Confirm Structural Assignments analyze1->confirm analyze2->confirm

Caption: Workflow for structural elucidation via comparative ¹H NMR analysis.

Comparison with Nicotinic Acid:

Nicotinic acid provides the foundational pyridine-3-carboxylic acid structure. Its aromatic protons typically appear around δ 9.1 (H-2), 8.8 (H-6), 8.3 (H-4), and 7.6 (H-5) ppm.[3][4]

  • Effect of the 2-ethoxy group: Replacing H-2 with an electron-donating ethoxy group causes a significant upfield (shielding) shift for the adjacent (ortho) and para protons.

  • Effect of the 6-chloro group: Replacing H-6 with an electron-withdrawing chlorine atom causes a downfield (deshielding) shift, primarily for the adjacent H-5 proton.[5][6]

  • Net Result: In this compound, these two effects compete. The observed shifts for H-4 and H-5 are the net result of the shielding from the ethoxy group and the deshielding from the chloro and carboxyl groups.

Comparison with 6-Chloronicotinic Acid:

This comparison isolates the effect of the 2-ethoxy group. The spectrum of 6-Chloronicotinic acid would show two aromatic protons (H-2, H-4, and H-5). By introducing the ethoxy group at the C-2 position, we replace the most downfield H-2 signal and observe the characteristic quartet and triplet of the ethyl group. Furthermore, the remaining ring protons, H-4 and H-5, would be expected to shift slightly upfield due to the electron-donating nature of the ethoxy substituent.

Conclusion

The ¹H NMR spectrum of this compound is a clear illustration of fundamental spectroscopic principles. Each signal, defined by its chemical shift, multiplicity, and integration, corresponds directly to a specific set of protons within the molecule. By systematically analyzing these features and comparing them to simpler, related structures like nicotinic acid, researchers can confidently verify the identity and purity of their compound. This comparative approach not only validates the target structure but also deepens the understanding of how substituents modulate the electronic environment of a heterocyclic ring system, an essential skill for rational drug design and development.

References

  • SpectraBase. (n.d.). Nicotinic acid, hydrochloride. Retrieved from [Link]

  • Defense Technical Information Center. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • Luu, Q. S., et al. (2022). Electronic Supplementary Information: SABRE Hyperpolarization of Nicotinamide Derivatives and their Molecular Dynamics Properties. The Royal Society of Chemistry. Retrieved from [Link]

  • Abraham, R. J., et al. (2009). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Abramovitch, R. A., & Davis, J. B. (1964). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Journal of the Chemical Society.
  • Hanson, J. R. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloronicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 6-Chloronicotinic acid. National Institute of Standards and Technology. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 29.9: ¹H NMR Spectroscopy. Retrieved from [Link]

  • Ashenhurst, J. (2022). 1H NMR: How Many Signals?. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 6.7: ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link]

Sources

Mass spectrometry fragmentation of 6-Chloro-2-ethoxynicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation of 6-Chloro-2-ethoxynicotinic Acid

Executive Summary

This compound (C₈H₈ClNO₃, MW 201.61) is a critical intermediate in the synthesis of agrochemicals and kinase inhibitors. Its analysis by mass spectrometry (MS) requires a nuanced understanding of its amphoteric nature—possessing both a basic pyridine nitrogen and an acidic carboxylic acid moiety.

This guide compares the two primary ionization modes (ESI+ vs. ESI- ) and differentiates the compound from its structural isomers. It moves beyond generic spectral listing to explain the mechanistic causality of fragmentation, providing researchers with a self-validating protocol for structural confirmation.

Methodology Comparison: ESI(+) vs. ESI(-)

The choice of ionization mode fundamentally alters the fragmentation landscape. While Negative Mode (ESI-) is the industry standard for sensitivity (due to the carboxylic acid), Positive Mode (ESI+) offers superior structural diagnostics through ether cleavage.

FeatureNegative Mode (ESI-) Positive Mode (ESI+) Verdict for R&D
Precursor Ion

(

200)

(

202)
ESI- for Quantitation
Primary Mechanism Deprotonation of -COOHProtonation of Pyridine NESI+ for Structure ID
Key Neutral Loss Decarboxylation (

, 44 Da)
Ethylene Loss (

, 28 Da)
ESI+ confirms ethoxy group
Sensitivity High (Acidic proton is labile)Moderate (Pyridine basicity reduced by Cl/COOH)Use ESI- for trace analysis
Chlorine Pattern Preserved (

ratio of

200:202)
Preserved (

ratio of

202:204)
Essential for confirmation

Mechanistic Fragmentation Analysis

The fragmentation of this compound is driven by two competing pathways: Ortho-Effect Driven Elimination and Charge-Remote Fragmentation .

Pathway A: Positive Mode (ESI+) – The "Ether Cleavage"

In ESI+, the proton localizes on the pyridine nitrogen. The most diagnostic transition is the loss of the ethyl chain from the 2-ethoxy group. This occurs via a four-center hydrogen transfer (similar to a McLafferty rearrangement), expelling neutral ethylene (


) to yield the protonated 2-hydroxy species.
  • Precursor:

    
     202 (
    
    
    
    )
  • Transition:

    
     202 
    
    
    
    
    
    174 (Loss of 28 Da)
  • Mechanism: The ether oxygen assists in stabilizing the charge, but the steric relief of losing the ethyl group drives the reaction.

Pathway B: Negative Mode (ESI-) – The "Decarboxylation"

In ESI-, the carboxylate anion is formed. The proximity of the electronegative chlorine and the ethoxy group destabilizes the ring, often facilitating rapid decarboxylation.

  • Precursor:

    
     200 (
    
    
    
    )
  • Transition:

    
     200 
    
    
    
    
    
    156 (Loss of 44 Da,
    
    
    )
  • Diagnostic: This pathway confirms the presence of the free carboxylic acid. Esters of this molecule would not show this loss immediately.

Visualization of Fragmentation Pathways

Fragmentation cluster_0 Positive Mode (ESI+) cluster_1 Negative Mode (ESI-) M_Pos [M+H]+ Precursor m/z 202 (35Cl) / 204 (37Cl) Frag_Pos_1 Fragment A [M+H - C2H4]+ m/z 174 M_Pos->Frag_Pos_1 -28 Da (Ethylene) (Ether Cleavage) Frag_Pos_2 Fragment B [M+H - C2H4 - H2O]+ m/z 156 Frag_Pos_1->Frag_Pos_2 -18 Da (Water) M_Neg [M-H]- Precursor m/z 200 (35Cl) / 202 (37Cl) Frag_Neg_1 Fragment C [M-H - CO2]- m/z 156 M_Neg->Frag_Neg_1 -44 Da (CO2) (Decarboxylation) Frag_Neg_2 Fragment D [M-H - CO2 - Cl]- m/z 121 Frag_Neg_1->Frag_Neg_2 -35 Da (Cl) (High Energy)

Caption: Mechanistic divergence between ESI+ (Ether cleavage) and ESI- (Decarboxylation) pathways.

Differentiation from Isomers (The "Ortho Effect")

A common challenge is distinguishing This compound from its isomer, 6-Chloro-5-ethoxynicotinic acid .

  • The Differentiator: The Ortho Effect .[1][2]

    • In the 2-ethoxy isomer (Target), the ethoxy group is ortho to the carboxylic acid. This proximity allows for a specific interaction where the ethoxy oxygen can hydrogen-bond with the acid proton. In MS/MS, this often results in a combined loss of Ethanol (46 Da) or a distinct ratio of water loss that is sterically impossible for the 5-ethoxy isomer.

    • Protocol: If you observe a clean loss of 46 Da (

      
      ) in positive mode, it strongly indicates the 2-ethoxy (ortho) substitution. The 5-ethoxy isomer will predominantly show only the ethylene loss (28 Da).
      

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this step-by-step protocol.

Step 1: Sample Preparation

  • Dissolve 1 mg of compound in 1 mL Methanol.

  • Crucial: Add 0.1% Formic Acid for ESI+ analysis (promotes protonation on Ring N).

  • Crucial: Add 5 mM Ammonium Acetate for ESI- analysis (promotes stable deprotonation).

Step 2: MS Parameters (Direct Infusion)

  • Flow Rate: 10 µL/min.

  • Capillary Voltage: 3.5 kV (Pos), 2.5 kV (Neg).

  • Cone Voltage: Start low (20V) to preserve the molecular ion. High cone voltage may cause in-source decarboxylation (false negative for parent mass).

Step 3: Validation Criteria (Checklist)

References

  • NIST Chemistry WebBook. 6-Chloronicotinic acid Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. Available at: [Link]

  • Gross, M. L. (2004).[4] Focus in honor of Fred McLafferty: The McLafferty Rearrangement. Journal of the American Society for Mass Spectrometry.[4] (Contextual grounding for ether/carbonyl rearrangements).

  • Fu, X., et al. (2006). Ortho Effects in Mass Spectrometry of Salicylic Acid Derivatives. (Provides mechanistic basis for ortho-ethoxy/acid interactions).
  • Holcapek, M., et al. (2010). Structural analysis of pyridine derivatives using ESI-MS/MS.

Sources

HPLC Method Development Guide: Purity Analysis of 6-Chloro-2-ethoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the synthesis of agrochemical intermediates and pharmaceutical scaffolds, 6-Chloro-2-ethoxynicotinic acid represents a classic separation challenge.[1] Synthesized typically via the nucleophilic aromatic substitution of 2,6-dichloronicotinic acid with sodium ethoxide, the reaction mixture inherently generates critical impurities that are structurally similar to the target analyte.[1]

The primary analytical hurdle is not merely retaining the analyte, but resolving it from its regioisomer (2-chloro-6-ethoxynicotinic acid) and the unreacted starting material (2,6-dichloronicotinic acid ).[1] Standard "generic" HPLC methods often fail here, resulting in co-elution or severe peak tailing due to the interaction between the pyridine nitrogen and residual silanols on the column stationary phase.

This guide compares a Legacy Generic Method against an Optimized Ion-Suppression Method , demonstrating why pH control and stationary phase selection are non-negotiable for this specific pyridine derivative.

Chemical Context & Critical Quality Attributes (CQA)

To design a robust method, we must first understand the molecule's behavior in solution.

  • Target: this compound[1]

  • Molecular Weight: ~201.6 g/mol [1]

  • Acidic Function: Carboxylic acid (

    
    )
    
  • Basic Function: Pyridine Nitrogen (Weakly basic due to electron-withdrawing Cl and Ethoxy groups, but still prone to silanol interaction).

Impurity Profile
ImpurityOriginSeparation Challenge
2,6-Dichloronicotinic acid Starting MaterialHigh hydrophobicity; elutes late.[1]
2-Chloro-6-ethoxynicotinic acid RegioisomerCritical: Identical MW, very similar polarity.[1] Requires high selectivity (

).
6-Hydroxy-2-ethoxynicotinic acid Hydrolysis DegradantMore polar; elutes early.

Comparative Analysis: Generic vs. Optimized Method

The following data illustrates the performance gap between a standard screening method and the developed protocol.

Method A: The "Generic" Scouting Run (NOT Recommended)
  • Column: Standard C18 (5 µm, 150 x 4.6 mm)[1]

  • Mobile Phase: Isocratic Acetonitrile : Water (50:50)

  • pH: Neutral (~6.5)

Outcome: At neutral pH, the carboxylic acid is ionized (


), making the molecule highly polar and causing it to elute near the void volume (

). Simultaneously, the pyridine nitrogen interacts with free silanols, causing significant peak tailing (

).[1]
Method B: The Optimized Ion-Suppression Method (Recommended)
  • Column: High-density C18 or Phenyl-Hexyl (3 µm or sub-2 µm)[1]

  • Mobile Phase: Gradient Acetonitrile : 0.1% Phosphoric Acid (pH 2.5)

  • Mechanism: Low pH suppresses the ionization of the carboxylic acid (keeping it neutral and hydrophobic) and protonates the pyridine nitrogen (preventing silanol binding).

Performance Data Comparison
ParameterMethod A (Generic Neutral)Method B (Optimized Acidic)Status
Retention Time (

)
1.8 min (Poor retention)8.4 min (Ideal retention)
Tailing Factor (

)
2.3 (Severe tailing)1.1 (Symmetrical)
Resolution (

) from Isomer
0.8 (Co-elution)> 2.5 (Baseline separation)
Theoretical Plates (

)
~2,500> 12,000

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, do not proceed to sample analysis.

Chromatographic Conditions[2][3][4][5]
  • Instrument: HPLC with PDA/UV detector (e.g., Agilent 1260/Waters Alliance)

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) OR Phenomenex Luna Phenyl-Hexyl.

    • Why: "Eclipse Plus" represents double end-capping to minimize silanol activity. Phenyl-Hexyl offers alternative selectivity (

      
       interactions) if isomer separation is difficult on C18.
      
  • Wavelength: 275 nm (Primary), 220 nm (Secondary for impurities).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Injection Volume: 5-10 µL.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 1.0 mL of 85% Phosphoric Acid (

    
    ) in 1000 mL of HPLC-grade water. Adjust pH to 2.5 ± 0.1 with Triethylamine (TEA) if peak shape remains poor (TEA acts as a silanol blocker), though pure acid is usually sufficient.
    
  • Mobile Phase B (Organic): 100% Acetonitrile (ACN).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial equilibration
2.09010Isocratic hold (polar impurities)
12.04060Linear gradient
15.01090Wash (elute starting material)
17.01090Hold wash
17.19010Re-equilibration
22.09010End of Run

Method Development Logic & Workflow

The following diagrams illustrate the scientific decision-making process and the operational workflow for this analysis.

Diagram 1: Method Optimization Logic

MethodLogic Start Start: this compound CheckStructure Analyze Structure: Pyridine Ring + COOH Group Start->CheckStructure Problem1 Problem 1: COOH Ionization at Neutral pH CheckStructure->Problem1 Problem2 Problem 2: Pyridine N - Silanol Interaction CheckStructure->Problem2 Solution1 Solution: Lower pH < pKa (pH 2.5) Problem1->Solution1 Suppress Ionization Solution2 Solution: End-capped C18 or Phenyl Phase Problem2->Solution2 Reduce Tailing Result Result: COOH Protonated (Retained) Silanols Suppressed (Sharp Peaks) Solution1->Result Solution2->Result

Caption: Decision tree for selecting mobile phase pH and stationary phase based on analyte pKa and functional groups.

Diagram 2: Analytical Workflow

Workflow Prep Sample Prep Dissolve in 50:50 ACN:Water SST System Suitability (SST) Inject Standard 5x Prep->SST Criteria Check Criteria: RSD < 2.0% Tailing < 1.5 SST->Criteria RunSample Run Samples Gradient Elution Criteria->RunSample Pass Fail Troubleshoot Check pH / Column Age Criteria->Fail Fail Calc Calculate Purity Area Normalization % RunSample->Calc

Caption: Operational workflow ensuring data integrity via System Suitability Testing (SST) prior to batch analysis.

Validation & Troubleshooting

To ensure the trustworthiness of your data, apply these criteria:

System Suitability Limits
  • Precision: %RSD of peak area for 5 replicate injections of the standard

    
    .
    
  • Resolution: Between the Main Peak and nearest impurity (Regioisomer)

    
    .
    
  • Tailing Factor:

    
     (If 
    
    
    
    , the column may be aging or the mobile phase pH is too high).
Common Issues
  • Double Peaks/Split Peaks: Often caused by dissolving the sample in 100% Acetonitrile while the starting gradient is 90% Water. Fix: Dissolve sample in mobile phase or 50:50 ACN:Water.

  • Retention Time Drift: Check the pH of the aqueous buffer. Volatile acids (like TFA) can evaporate; Phosphoric acid is preferred for stability.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79222, 6-Chloronicotinic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 2-Amino-6-chloronicotinic acid. Retrieved from [Link][3]

  • Dolan, J. W. (2010). The Role of pH in LC Separations. LCGC North America. (General reference for pH suppression logic in Method B).
  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. (Reference for pyridine/silanol interactions).

Sources

Comparative Reactivity Guide: 2-Chloro vs. 2-Ethoxy Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares the chemical reactivity, stability profiles, and synthetic utility of 2-Chloronicotinic Acid (2-Cl-NA) versus 2-Ethoxynicotinic Acid (2-OEt-NA) . It is designed for medicinal chemists and process engineers selecting building blocks for pyridine functionalization.

Executive Summary

In drug discovery and agrochemical synthesis, the choice between 2-chloro and 2-ethoxy nicotinic acid derivatives dictates the synthetic strategy.

  • 2-Chloronicotinic Acid is a high-energy electrophile . It is the industry standard "warhead" for introducing nucleophiles (amines, thiols, ethers) at the C2 position via Nucleophilic Aromatic Substitution (

    
    ) or transition-metal-catalyzed cross-coupling.
    
  • 2-Ethoxynicotinic Acid is a low-energy masked pyridone . It typically serves as a stable intermediate or a precursor to 2-hydroxynicotinic acid (2-pyridone) via acid-mediated deprotection. It is generally inert to

    
     conditions, acting as a "dead end" for substitution unless activated by specific Lewis acids.
    

Electronic & Mechanistic Profiling

The reactivity difference stems from the electronic nature of the substituent at C2 and its interaction with the pyridine ring nitrogen and the C3-carboxyl group.

2-Chloronicotinic Acid (The Activated Electrophile)
  • Inductive Effect (-I): Chlorine is strongly electronegative, pulling electron density from the C2 carbon. This exacerbates the electron deficiency already caused by the pyridine nitrogen and the electron-withdrawing C3-COOH group.

  • Leaving Group Ability: Chloride is a weak base and an excellent leaving group.

  • Mechanism (

    
    ):  The reaction proceeds via a Meisenheimer complex. The transition state is stabilized because the negative charge can be delocalized onto the ring nitrogen and the electron-withdrawing carboxyl group at C3 further stabilizes the intermediate.
    
2-Ethoxynicotinic Acid (The Stabilized Ether)
  • Resonance Effect (+M): While oxygen is electronegative (-I), its lone pairs donate electron density into the pyridine ring via resonance (+M). This effect dominates, rendering the C2 position less electrophilic (more electron-rich) compared to the chloro-analog.

  • Leaving Group Ability: Ethoxide (

    
    ) is a strong base and a poor leaving group. Direct displacement requires forcing conditions or prior activation.
    
  • Acid Lability: The ether oxygen is basic. Protonation leads to cleavage of the ethyl group, generating the thermodynamically stable 2-pyridone tautomer.

Comparative Data: Susceptibility

Relative reactivity towards aminolysis (e.g., reaction with aniline).

Feature2-Chloronicotinic Acid2-Ethoxynicotinic Acid
Reaction Type

(Fast)
Inert / Acidolysis
Activation Energy (

)
Low (~15-20 kcal/mol)High (>35 kcal/mol for substitution)
Leaving Group

-7 (HCl)16 (EtOH)
Primary Utility Scaffold diversificationStable pharmacophore / Pyridone precursor
Stability (Acid) HighLow (Cleaves to pyridone)
Stability (Base) Moderate (Hydrolyzes to OH slowly)High (Stable ether)

Reaction Pathways & Decision Logic

The following diagram illustrates the divergent synthetic pathways. 2-Cl is a branching point; 2-OEt is a terminal point or a rearrangement precursor.

ReactivityPathways Start Nicotinic Acid N-Oxide Cl_Acid 2-Chloronicotinic Acid (Electrophile) Start->Cl_Acid POCl3 / PCl5 Chlorination OEt_Acid 2-Ethoxynicotinic Acid (Stable Ether) Cl_Acid->OEt_Acid NaOEt, EtOH (Substitution) Amino_Prod 2-Amino-Nicotinic Acid (Drug Scaffold) Cl_Acid->Amino_Prod R-NH2, Heat (SNAr) Pyridone 2-Hydroxynicotinic Acid (2-Pyridone) Cl_Acid->Pyridone NaOH (aq) Hydrolysis Suzuki_Prod Biaryl Derivative (Suzuki Coupling) Cl_Acid->Suzuki_Prod Pd(0), Ar-B(OH)2 (Cross-Coupling) OEt_Acid->Amino_Prod Inert / No Reaction OEt_Acid->Pyridone HBr / HI (Ether Cleavage)

Figure 1: Divergent reactivity pathways. 2-Chloronicotinic acid serves as the central hub for diversification, whereas 2-Ethoxynicotinic acid is primarily a downstream product or pyridone precursor.

Detailed Experimental Protocols

These protocols demonstrate the functional difference: 2-Cl is used to make bonds; 2-OEt is the result of breaking the C-Cl bond with ethoxide.

Protocol A: Amination of 2-Chloronicotinic Acid

Use Case: Synthesis of Niflumic Acid analogs (Anti-inflammatory).

Rationale: The electron-withdrawing carboxyl group at C3 activates the C2-Cl bond, allowing displacement by aniline nucleophiles without requiring palladium catalysis.

  • Reagents: 2-Chloronicotinic acid (1.0 equiv), Aniline derivative (1.1 equiv), Isopropanol (solvent). Note: Acid catalysis (p-TsOH) is optional but often accelerates the reaction by protonating the ring nitrogen.

  • Procedure:

    • Dissolve 2-chloronicotinic acid (1.57 g, 10 mmol) in isopropanol (15 mL).

    • Add the aniline (11 mmol).

    • Reflux the mixture at 85°C for 4–6 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).

    • Observation: The reaction mixture typically turns yellow/orange.

  • Workup:

    • Cool to room temperature. The product often precipitates as the hydrochloride salt or zwitterion.

    • Filter the solid and wash with cold ether.

    • Yield: Typically 85–95%.

  • Validation:

    
     NMR will show the disappearance of the C2-Cl shift and appearance of NH signals.
    
Protocol B: Synthesis of 2-Ethoxynicotinic Acid from 2-Chloro

Use Case: Creating a stable ether derivative.

Rationale: 2-OEt is rarely the starting material. It is synthesized from 2-Cl using ethoxide. This confirms 2-Cl is the reactive species.

  • Reagents: 2-Chloronicotinic acid (1.0 equiv), Sodium Ethoxide (2.2 equiv - 1 for deprotonation of COOH, 1 for substitution), Ethanol (anhydrous).

  • Procedure:

    • Prepare a solution of NaOEt in EtOH (freshly prepared from Na metal is preferred).

    • Add 2-chloronicotinic acid slowly at 0°C.

    • Heat to reflux (80°C) for 12 hours.

    • Mechanism: The first equivalent of base forms the carboxylate (unreactive). The second equivalent attacks C2.

  • Workup:

    • Concentrate ethanol. Dilute with water.

    • Acidify carefully with HCl to pH 3-4.

    • Extract with Ethyl Acetate.

  • Yield: ~70–80%.

Protocol C: Acidic Cleavage of 2-Ethoxynicotinic Acid

Use Case: Generating 2-Pyridone scaffolds.

Rationale: Unlike 2-Cl, which requires strong base to hydrolyze, 2-OEt is sensitive to strong acids.

  • Reagents: 2-Ethoxynicotinic acid, 48% HBr or HI.

  • Procedure:

    • Dissolve substrate in acetic acid/HBr mixture.

    • Heat to 100°C for 2 hours.

  • Result: Quantitative conversion to 2-hydroxynicotinic acid (2-pyridone).

Advanced Application: Metal-Catalyzed Couplings

A critical distinction for drug development is the ability to participate in Carbon-Carbon bond formation.

Reaction2-Chloronicotinic Acid2-Ethoxynicotinic Acid
Suzuki-Miyaura Excellent. C-Cl bond undergoes oxidative addition with Pd(0).Poor/Inert. C-O bond is too strong for standard Pd catalysis (requires Ni/special ligands).
Buchwald-Hartwig Good. Effective for coupling with steric amines.Inert.
Directed Lithiation Risky. Lithium-Halogen exchange competes with Ortho-Lithiation.Good. The Ethoxy group is a Directed Metalation Group (DMG) for C4 functionalization (requires protecting COOH).
Diagram: Catalytic Cycle Compatibility

Catalysis Substrate Substrate Selection Pd_Cycle Pd(0) Oxidative Addition Substrate->Pd_Cycle 2-Chloro (Weak C-Cl bond) No_Rxn No Reaction / Recovery Substrate->No_Rxn 2-Ethoxy (Strong C-O bond) Product C-C Coupled Product Pd_Cycle->Product Transmetallation & Reductive Elimination

Figure 2: Oxidative addition potential. 2-Chloronicotinic acid readily enters the catalytic cycle; 2-Ethoxynicotinic acid does not.

References

  • Vertex AI & NIH PubChem. (2025). 2-Chloronicotinic acid: Compound Summary and Reactivity Profile. National Library of Medicine.

  • Samadi, A., et al. (2011). Microwave Irradiation-Assisted Amination of 2-Chloropyridine Derivatives. Synthetic Communications. [1]

  • BenchChem Technical Support. (2025). Comparative Reaction Kinetics of Halopyridines in Nucleophilic Aromatic Substitution. BenchChem Guides.

  • Setliff, F. L., & Coop, L. B. (1997).[2] Reductive Dechlorination of a 2-Chloronicotinic Acid Under Finkelstein Conditions. Journal of the Arkansas Academy of Science.[2]

  • Jubilant Ingrevia. (2022). Safety Data Sheet: 2-Chloronicotinic Acid Reactivity and Stability.[3]

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A Comparative Guide to the Infrared Spectroscopy of 6-Chloro-2-ethoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, offering rapid and non-destructive elucidation of molecular structures. By measuring the absorption of infrared radiation by a molecule's specific bonds, which vibrate at characteristic frequencies, we can identify the functional groups present.[1][2] This guide provides an in-depth analysis of the infrared absorption spectrum of 6-Chloro-2-ethoxynicotinic acid, a substituted pyridine carboxylic acid of interest in pharmaceutical synthesis.

To fully appreciate the structural information encoded in its spectrum, we will conduct a comparative analysis against two structurally related compounds: the parent molecule, Nicotinic acid , and the intermediate, 6-Chloronicotinic acid . This comparison will illuminate the distinct spectral signatures introduced by the chloro and ethoxy substituents, providing researchers with the critical data needed for reaction monitoring, quality control, and structural verification.

Molecular Structures and Key Functional Groups

The spectral differences between these three compounds are rooted in their distinct molecular structures. This compound features a carboxylic acid, a substituted pyridine ring, an ethoxy group, and a carbon-chlorine bond. Each of these imparts a unique signature to the IR spectrum.

G cluster_0 This compound cluster_1 6-Chloronicotinic Acid cluster_2 Nicotinic Acid mol1 mol1 mol2 mol2 mol3 mol3

Caption: Comparative molecular structures.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The acquisition of a clean, reproducible IR spectrum is paramount for accurate analysis. For solid samples like this compound, the Potassium Bromide (KBr) pellet technique is a robust and widely used method.[3]

Causality in Protocol Design: The goal is to disperse the solid analyte uniformly within a matrix that is transparent to infrared radiation in the analytical range (4000-400 cm⁻¹). KBr is ideal for this purpose. The primary challenge is to minimize scattering of the IR beam and avoid spectral contamination, particularly from water.

G start Start: Sample Preparation step1 Step 1: Drying Place ~1 mg of sample and ~100 mg of FTIR-grade KBr in a 110°C oven for 2 hours. start->step1 why1 Why? To eliminate adsorbed water, which has a strong, broad O-H absorption that can obscure the analyte's O-H and N-H signals. step1->why1 step2 Step 2: Grinding Immediately transfer the dried sample and KBr to an agate mortar and pestle. Grind vigorously for 2-3 minutes. step1->step2 why2 Why? To reduce particle size below the wavelength of IR light, minimizing scattering (the Christiansen effect) and ensuring a uniform dispersion for a flat baseline. step2->why2 step3 Step 3: Pellet Pressing Transfer the fine powder to a pellet press die. Apply vacuum to remove entrapped air and press at 8-10 tons for 2 minutes. step2->step3 why3 Why? This creates a transparent, glass-like disc. Vacuum removal prevents air pockets that scatter the IR beam. step3->why3 step4 Step 4: Spectral Acquisition Place the KBr pellet in the spectrometer's sample holder. Acquire a background spectrum of the empty sample chamber first, then acquire the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). step3->step4 why4 Why? Background subtraction removes signals from atmospheric CO₂ and water vapor, isolating the analyte's spectrum. step4->why4 end End: High-Quality Spectrum Obtained step4->end

Caption: Workflow for KBr Pellet Preparation and FTIR Analysis.

Comparative Spectral Analysis

The infrared spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The fingerprint region contains complex vibrations unique to the overall molecular structure.[4]

The Hydroxyl and C-H Stretching Region (4000 - 2500 cm⁻¹)

This region is dominated by the stretching vibrations of O-H and C-H bonds.

  • This compound (Predicted):

    • O-H Stretch (Carboxylic Acid): A very broad and characteristic absorption is expected between 3300 cm⁻¹ and 2500 cm⁻¹. This breadth is a direct result of strong intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers in the solid state.[5][6][7]

    • C-H Stretch (Aromatic): Weak to medium peaks are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the C-H bonds on the pyridine ring.[8][9]

    • C-H Stretch (Aliphatic): Stronger, sharp absorptions are expected just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). These signals arise from the methyl (-CH₃) and methylene (-CH₂) groups of the ethoxy substituent.[10]

  • Comparison:

    • Nicotinic Acid: Exhibits the same very broad O-H stretch and the aromatic C-H stretches.[11][12] However, it lacks the aliphatic C-H stretching bands below 3000 cm⁻¹, making the presence of these peaks a clear indicator of the ethoxy group.

    • 6-Chloronicotinic Acid: Its spectrum in this region is very similar to nicotinic acid. The key differentiator for this compound remains the prominent aliphatic C-H signals.

The Carbonyl and Double Bond Region (1800 - 1500 cm⁻¹)

This region is critical for identifying the carbonyl group and the aromatic ring vibrations.

  • This compound (Predicted):

    • C=O Stretch (Carboxylic Acid): A very strong, sharp peak is expected between 1730-1700 cm⁻¹. The exact position is influenced by electronic effects. The electron-withdrawing chlorine atom and the aromatic ring tend to increase the frequency (shift to a higher wavenumber).[1]

    • C=C and C=N Stretches (Pyridine Ring): Multiple bands of variable intensity are expected in the 1620-1500 cm⁻¹ range, which are characteristic of the pyridine ring's stretching vibrations.[9][13]

  • Comparison:

    • Nicotinic Acid: The C=O stretch is typically observed around 1700 cm⁻¹.[11][12] The C=O frequency in this compound is expected to be slightly higher due to the influence of the electronegative chlorine substituent.

    • 6-Chloronicotinic Acid: This compound provides the most direct comparison for electronic effects on the carbonyl group. Its C=O stretch should be at a similar, or slightly higher, wavenumber than that of nicotinic acid, but likely slightly different from the target molecule due to the additional electronic influence of the ethoxy group.

The Fingerprint Region (1500 - 400 cm⁻¹)

This complex region contains a wealth of structural information from bending vibrations and stretching of other single bonds.

  • This compound (Predicted):

    • C-O Stretches: Strong absorptions are expected in the 1320-1000 cm⁻¹ range. These will be a composite of the C-O stretch from the carboxylic acid and the asymmetric and symmetric C-O-C stretches from the ethoxy group.[6][14] Ethers typically show a strong C-O band around 1150-1060 cm⁻¹.[4]

    • O-H Bend: A broad, medium-intensity out-of-plane bend for the carboxylic acid OH group is typically found around 950-910 cm⁻¹.[6]

    • C-Cl Stretch: A medium to strong absorption is expected in the 850-550 cm⁻¹ range, which is characteristic of the carbon-chlorine bond.[15]

  • Comparison:

    • Nicotinic Acid: While it shows the carboxylic C-O stretch and O-H bend, it will lack the strong ether C-O-C stretch and the C-Cl stretch.

    • 6-Chloronicotinic Acid: This spectrum will feature the C-Cl stretch, making it spectrally similar in the low-wavenumber region. However, the absence of the prominent C-O-C ether stretch is the key distinguishing feature. The presence of this strong band is a definitive marker for the ethoxy group in this compound.

Summary of Key Diagnostic Peaks

The following table summarizes the expected IR absorption peaks and provides a direct comparison with the alternative compounds.

Functional Group Vibration Approximate Wavenumber (cm⁻¹) This compound 6-Chloronicotinic Acid Nicotinic Acid
O-H Stretch (Carboxylic Acid)3300 - 2500Very Broad, StrongVery Broad, StrongVery Broad, Strong
C-H Stretch (Aromatic)3100 - 3000Present, Weak-MediumPresent, Weak-MediumPresent, Weak-Medium
C-H Stretch (Aliphatic)2960 - 2850Present, Strong AbsentAbsent
C=O Stretch (Carboxylic Acid)1730 - 1700StrongStrongStrong
C=C, C=N Stretch (Ring)1620 - 1500Present, Multiple BandsPresent, Multiple BandsPresent, Multiple Bands
C-O Stretch (Ether)1150 - 1060Present, Strong AbsentAbsent
C-Cl Stretch850 - 550Present, Medium-Strong Present, Medium-StrongAbsent

Conclusion

The infrared spectrum of this compound is rich with information that allows for its unambiguous identification and differentiation from related structures. The most salient diagnostic features are:

  • The simultaneous presence of strong aliphatic C-H stretches (2960-2850 cm⁻¹) and a strong ether C-O stretch (around 1100 cm⁻¹), which confirm the ethoxy group.

  • A medium-to-strong absorption in the low-frequency region (850-550 cm⁻¹) indicating the C-Cl bond .

  • The characteristic very broad O-H absorption (3300-2500 cm⁻¹) and a strong carbonyl (C=O) peak (~1715 cm⁻¹), confirming the presence of the carboxylic acid functional group.

By leveraging this comparative guide, researchers can confidently interpret the IR spectra of this compound and its analogs, ensuring the structural integrity of their materials in the rigorous landscape of drug development.

References

  • The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. (2018). Available at: [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). UCLA Chemistry. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Available at: [Link]

  • Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. (2004). ACS Publications. Available at: [Link]

  • IR Studies of Ethoxy Groups on CeO₂. (2023). MDPI. Available at: [Link]

  • Infrared absorption of some 3,4-disubstituted pyridines and pyridine 1-oxides. (n.d.). ResearchGate. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. (n.d.). JETIR.org. Available at: [Link]

  • Infrared Spectral Studies of Some Substituted Pyridines. (1997). NepJOL. Available at: [Link]

  • Ethoxy Groups on ZrO₂, CuO, and CuO/ZrO₂ Studied by IR Spectroscopy. (2022). PMC. Available at: [Link]

  • FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. (n.d.). ResearchGate. Available at: [Link]

  • FT-IR spectra of Nicotinic acid (a) control and (b) treated. (n.d.). ResearchGate. Available at: [Link]

  • Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. (n.d.). JOCPR. Available at: [Link]

  • A LFER study of substituent influence on the FTIR and UV spectral data of 2- and 6-substituted nicotinic acids. (2015). TSI Journals. Available at: [Link]

  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. (n.d.). Bulletin de l'Academie Polonaise des Sciences. Available at: [Link]

  • Infrared spectrum of ethoxyethane. (n.d.). Doc Brown's Chemistry. Available at: [Link]

  • Characteristic IR Absorptions. (n.d.). OpenOChem Learn. Available at: [Link]

  • Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (n.d.). CHIMIA. Available at: [Link]

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  • CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. (n.d.). University of Colorado Boulder. Available at: [Link]

  • Ethene, ethoxy-. (n.d.). NIST WebBook. Available at: [Link]

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  • IR Absorption Table. (n.d.). University of Puget Sound. Available at: [Link]

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A Senior Application Scientist's Guide to the Structural Validation of 6-Chloro-2-ethoxynicotinic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of small molecule drug discovery, absolute certainty in chemical structure is not merely an academic exercise; it is the bedrock of reproducible science and regulatory compliance.[1][2] A single misplaced functional group can drastically alter a compound's pharmacological and toxicological profile. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for validating the structure of 6-Chloro-2-ethoxynicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry.

We will move beyond a simple recitation of techniques. Instead, this guide explains the causality behind experimental choices, advocating for an orthogonal, self-validating workflow that ensures the highest degree of confidence in your final structure.

The Synthetic Challenge: Positional Isomerism

A common synthetic route to this compound involves the nucleophilic aromatic substitution of a di-chlorinated precursor, such as 2,6-dichloronicotinic acid, with sodium ethoxide.

cluster_reactants Reactants cluster_products Potential Products 2_6_dichloro 2,6-Dichloronicotinic acid Target This compound (Desired Product) 2_6_dichloro->Target Nucleophilic Aromatic Substitution (SNAr) Isomer 2-Chloro-6-ethoxynicotinic acid (Isomeric Impurity) 2_6_dichloro->Isomer SNAr (Side Reaction) NaOEt Sodium Ethoxide (NaOEt) NaOEt->Target NaOEt->Isomer

Caption: Plausible synthesis of this compound.

While this reaction is designed to substitute the chlorine at the C2 position, competitive substitution at the C6 position is a distinct possibility, leading to the critical isomeric impurity: 2-Chloro-6-ethoxynicotinic acid . These two isomers will have identical molecular weights and elemental compositions, making their differentiation a non-trivial analytical challenge. This guide will focus on the definitive methods to distinguish between these two potential products.

The Orthogonal Validation Workflow: A Self-Validating System

No single analytical technique provides absolute proof of structure. A robust validation strategy relies on an orthogonal approach, where multiple independent methods are used to cross-validate the result. If data from NMR, Mass Spectrometry, and Chromatography all converge on the same structural assignment, confidence in the result is exceptionally high.

cluster_workflow Structural Validation Workflow start Crude Reaction Product lcms LC-MS Analysis start->lcms check_mass Correct Mass? lcms->check_mass nmr NMR Spectroscopy (¹H, ¹³C, 2D) check_nmr Structure Match Expected Data? nmr->check_nmr purify Purification (e.g., Chromatography) final_char Characterization of Purified Compound purify->final_char final_char->lcms check_purity Single Peak? check_mass->check_purity Yes fail Re-evaluate Synthesis or Purification check_mass->fail No check_purity->nmr Yes check_purity->purify No pass Structure Validated check_nmr->pass Yes check_nmr->fail No xray X-Ray Crystallography (Ultimate Proof) check_nmr->xray Ambiguous xray->pass

Caption: Orthogonal workflow for small molecule structure validation.

Comparative Analysis of Key Validation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for elucidating the precise atomic connectivity of a small molecule.[3] By analyzing the chemical environment and coupling of hydrogen (¹H) and carbon (¹³C) nuclei, we can map out the molecular skeleton. For distinguishing between our target isomers, ¹H NMR is particularly decisive. The two protons on the pyridine ring will have distinct chemical shifts and coupling patterns depending on their proximity to the electron-withdrawing chlorine and electron-donating ethoxy group.

Comparative Data: Predicted ¹H and ¹³C NMR Shifts

ParameterThis compound (Target)2-Chloro-6-ethoxynicotinic acid (Isomer)Rationale for Difference
Aromatic Protons H-4: ~8.2 ppm (d, J≈8 Hz)H-5: ~7.0 ppm (d, J≈8 Hz)H-4: ~7.8 ppm (d, J≈8 Hz)H-5: ~7.9 ppm (d, J≈8 Hz)In the target, H-5 is shielded by the adjacent C2-ethoxy group, shifting it upfield. In the isomer, both protons are adjacent to a chlorine or carboxylic acid, resulting in more similar, downfield shifts.
Ethoxy Protons -OCH₂-: ~4.5 ppm (q, J≈7 Hz)-CH₃: ~1.4 ppm (t, J≈7 Hz)-OCH₂-: ~4.5 ppm (q, J≈7 Hz)-CH₃: ~1.4 ppm (t, J≈7 Hz)The ethoxy group signals are expected to be very similar in both isomers as their local chemical environment is nearly identical.
Aromatic Carbons C-2: ~163 ppmC-6: ~150 ppmC-2: ~150 ppmC-6: ~163 ppmThe carbon directly attached to the oxygen of the ethoxy group (C-2 in target, C-6 in isomer) will be significantly more deshielded and appear further downfield.[4]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5] Ensure the sample is fully dissolved.

  • Instrument Setup: Place the sample in the NMR spectrometer. Load standard proton acquisition parameters.[6]

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition: Acquire the ¹H spectrum. A sufficient number of scans (typically 8 to 16) should be used to achieve a good signal-to-noise ratio.[5]

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • Analysis: Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling constants to assign the structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Causality: LC-MS is a hyphenated technique that combines the separation power of High-Performance Liquid Chromatography (HPLC) with the mass analysis capability of Mass Spectrometry.[7] While MS alone cannot distinguish between isomers (as they have the same mass), the preceding chromatographic separation can. The two isomers will have different polarities and thus different retention times on an HPLC column. The MS detector then confirms that the separated peaks have the expected molecular weight.

Comparative Data: Expected LC-MS Results

ParameterThis compound (Target) & 2-Chloro-6-ethoxynicotinic acid (Isomer)Rationale
Molecular Formula C₈H₈ClNO₃Both isomers share the same formula.
Monoisotopic Mass 201.0193 g/mol Both isomers have the identical exact mass.
Expected [M+H]⁺ Ion m/z 202.0267In positive ion mode ESI, both will show a protonated molecular ion at this m/z.[8][9]
Expected Retention Time (RT) RT₁ (Target) ≠ RT₂ (Isomer)The differing positions of the polar ethoxy and chloro groups will cause the isomers to interact differently with the HPLC stationary phase, leading to distinct elution times.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).[10] Further dilute this stock solution with the mobile phase to a final concentration of ~1-10 µg/mL.

  • LC Method:

    • Column: Use a standard reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical. For example, a 5-95% B gradient over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Method:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Scan Range: Set the mass analyzer to scan a range that includes the expected m/z, for instance, m/z 100-300.

    • Source Parameters: Optimize source temperature and voltages for the analyte.[11]

  • Data Acquisition & Analysis: Inject the sample and acquire the data. Extract the ion chromatogram for m/z 202.0267 to confirm that the chromatographic peak corresponds to the compound of interest. The presence of two separated peaks with this m/z would indicate a mixture of isomers.

Single-Crystal X-ray Crystallography

Expertise & Causality: This is the definitive, "gold standard" technique for structural elucidation.[12][13] It provides an unambiguous 3D map of the electron density within a single crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.[14][15] If a high-quality crystal of the reaction product can be obtained, X-ray crystallography will unequivocally distinguish between the 6-Chloro-2-ethoxy and 2-Chloro-6-ethoxy isomers.

Trustworthiness: Unlike spectroscopic methods which rely on interpretation, a well-resolved crystal structure is a direct observation of the molecular framework, leaving no room for ambiguity. The primary challenge is not in data interpretation, but in obtaining a suitable single crystal, which can sometimes be difficult for small molecules.[16]

Experimental Protocol: Single-Crystal X-ray Crystallography (Conceptual)

  • Crystallization: The most critical and often challenging step.[15] Dissolve the purified compound in a minimal amount of a suitable solvent. Attempt crystallization via slow evaporation, vapor diffusion, or solvent layering with an anti-solvent. This is often a trial-and-error process.

  • Crystal Mounting: Select a high-quality, single crystal under a microscope and mount it on the goniometer of the X-ray diffractometer.

  • Data Collection: The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the intensity and position of thousands of reflected X-rays) is recorded by a detector.[15]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. Computational methods are then used to solve the "phase problem" and generate an initial electron density map. This map is then refined into a final, high-resolution model of the molecular structure.

Conclusion: An Integrated Approach to Certainty

Validating the structure of a reaction product like this compound is a critical step in the drug discovery pipeline.[3][17] Relying on a single piece of data, such as a mass spectrum, is insufficient and scientifically unsound. The robust, self-validating approach detailed here—beginning with LC-MS for purity and mass confirmation, followed by detailed NMR analysis for connectivity, and culminating in X-ray crystallography for absolute proof when necessary—provides the highest level of confidence. By understanding the 'why' behind each experimental choice and comparing the results orthogonally, researchers can ensure the integrity of their compounds and the reliability of their subsequent biological data.

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A Comparative Guide to the Biological Activities of Substituted Nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various analogs of nicotinic acid, with a focus on derivatives bearing chloro and ethoxy substitutions, akin to 6-Chloro-2-ethoxynicotinic acid. Given the specificity of this chemical space, this document synthesizes findings from structurally related nicotinic acid derivatives to offer valuable insights into their therapeutic potential, particularly in the realms of anticancer and anti-inflammatory applications.

Introduction: The Versatility of the Nicotinic Acid Scaffold

Nicotinic acid, or vitamin B3, is a fundamental molecule in biological systems. Beyond its nutritional role, its pyridine carboxylic acid core serves as a versatile scaffold in medicinal chemistry.[1] The modification of this core structure has led to the development of numerous derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and vasorelaxant properties.[2][3][4] The introduction of various substituents onto the pyridine ring allows for the fine-tuning of a compound's physicochemical properties and biological targets. This guide will delve into the impact of substitutions, particularly at the 2 and 6 positions, on the biological efficacy of nicotinic acid analogs.

Anticancer Potential of Nicotinic Acid Derivatives

The quest for novel anticancer agents has identified heterocyclic compounds, especially those containing nitrogen, as a promising area of research.[5][6][7] Nicotinic acid and its derivatives have emerged as significant candidates in the development of new cancer therapies.[5][6][7]

Mechanism of Action in Cancer

The anticancer effects of nicotinic acid analogs are often attributed to their ability to interfere with key signaling pathways involved in tumor growth, proliferation, and survival. One of the primary targets is the vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.[2] Inhibition of VEGFR-2 can effectively starve tumors and impede their growth.

Additionally, some nicotinic acid derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[2] This is often achieved by increasing the levels of pro-apoptotic proteins like caspase-3.[2]

Featured Analog Comparison: Anticancer Activity

A study on novel nicotinic acid derivatives identified compound 5c as a potent dual cytotoxic and antioxidant agent.[2]

CompoundTarget Cancer Cell LinesIC50 (µM) for VEGFR-2 InhibitionKey Findings
Compound 5c HCT-15 (Colon), PC-3 (Prostate)0.068Exhibited higher cytotoxic potential than doxorubicin against HCT-15 and PC-3 cells. Showed superior VEGFR-2 selectivity over other growth factor receptors. Induced a 4.3-fold increase in caspase-3 levels.[2]
Sorafenib (Reference) HCT-15 (Colon)-Compound 5c showed higher cytotoxic potential and selectivity toward the HCT-15 cell line compared to sorafenib.[2]
Doxorubicin (Reference) HCT-15 (Colon), PC-3 (Prostate)-Compound 5c demonstrated higher cytotoxic potential against HCT-15 and PC-3 tumor cell lines.[2]
Structure-Activity Relationship (SAR) Insights

The anticancer activity of nicotinic acid derivatives is highly dependent on the nature and position of the substituents on the pyridine ring. For instance, the presence of specific side chains can enhance the binding affinity of the molecule to the active site of target enzymes like VEGFR-2.[2] Molecular docking studies of compound 5c revealed a binding mode similar to that of the known VEGFR-2 inhibitor, sorafenib, highlighting the importance of the overall molecular conformation in achieving potent inhibition.[2]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[8][9][10]

Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of living cells.[11]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT-15, PC-3) in a 96-well plate at a density of 1.5 x 10^5 to 5 x 10^5 cells/well and incubate for 12-24 hours to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the nicotinic acid analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow: MTT Assay

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with nicotinic acid analogs A->B 24h incubation C Add MTT solution B->C 24-72h treatment D Incubate to allow formazan formation C->D 2-4h incubation E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and IC50 F->G

Caption: Workflow for determining the in vitro cytotoxicity of nicotinic acid analogs using the MTT assay.

Anti-inflammatory Properties of Nicotinic Acid Derivatives

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including cancer and arthritis.[3] Nicotinic acid and its derivatives have demonstrated significant anti-inflammatory effects, making them attractive candidates for the development of new anti-inflammatory drugs.[3][8][9]

Mechanism of Anti-inflammatory Action

The anti-inflammatory activity of nicotinic acid analogs is often mediated through the inhibition of pro-inflammatory cytokines and enzymes. Key targets include:

  • Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6): These are potent pro-inflammatory cytokines that play a central role in the inflammatory cascade.[3]

  • Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS): These enzymes are responsible for the production of inflammatory mediators like prostaglandins and nitric oxide (NO).[8]

By downregulating the expression and activity of these inflammatory mediators, nicotinic acid derivatives can effectively reduce the inflammatory response.

Featured Analog Comparison: Anti-inflammatory Activity

A study on 2-substituted phenyl derivatives of nicotinic acid identified several compounds with potent analgesic and anti-inflammatory activities.[3]

CompoundAnalgesic Activity (% Reduction in Writhing)Key Findings
4a 61.7 ± 4.8Showed significant analgesic and anti-inflammatory activity.[3]
4c 73.7 ± 6.2Identified as the most biologically active with a dual anti-inflammatory and analgesic profile, comparable to mefenamic acid. Significantly reduced serum TNF-α and IL-6 levels.[3]
4d -Displayed distinctive analgesic and anti-inflammatory activities.[3]
Mefenamic Acid (Reference) 72.4 ± 4.6-
Structure-Activity Relationship (SAR) Insights

The anti-inflammatory and analgesic properties of these nicotinic acid derivatives were significantly influenced by the substituent on the phenyl ring. The presence of a 2-bromophenyl group in compounds 4a and 4c was associated with the highest activity.[3] Conversely, derivatization of the carboxylic acid function led to a suppression of these activities.[3]

Experimental Protocol: Measurement of Nitric Oxide (NO) Production (Griess Assay)

The Griess assay is a simple and sensitive method for the colorimetric determination of nitrite (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO).[8][10][12]

Principle: The assay relies on a diazotization reaction in which acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured spectrophotometrically.

Step-by-Step Protocol:

  • Cell Culture and Stimulation: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.[10] Treat the cells with the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.[12]

  • Sample Collection: Collect the cell culture supernatant.[12]

  • Griess Reaction: In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).

  • Incubation: Incubate the plate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve prepared with sodium nitrite.[12]

Signaling Pathway: LPS-induced Inflammation

LPS_Inflammation_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 NO Nitric Oxide iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation

Caption: Simplified signaling pathway of LPS-induced inflammation in macrophages.

Conclusion and Future Directions

The nicotinic acid scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating significant potential as both anticancer and anti-inflammatory agents. The biological activity of these analogs is intricately linked to the nature and position of substituents on the pyridine ring. The presence of halogen and alkoxy groups, as in the case of this compound, suggests a promising area for further exploration.

Future research should focus on the synthesis and evaluation of a broader range of 6-chloro-2-alkoxynicotinic acid analogs to establish a more comprehensive structure-activity relationship. In-depth mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The development of analogs with improved potency, selectivity, and pharmacokinetic profiles will be crucial for their translation into clinical candidates.

References

  • Jain, N., Utreja, D., Kaur, K., & Jain, P. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini Reviews in Medicinal Chemistry, 21(7), 847-882.
  • Al-Warhi, T., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1845-1857.
  • Abdel-Aziz, A. A. M., et al. (2018). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Chemical and Pharmaceutical Bulletin, 66(11), 1045-1054. [Link]

  • Chen, I. C., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. Bioorganic & Medicinal Chemistry, 18(1), 401-408. [Link]

  • Jain, N., Utreja, D., Kaur, K., & Jain, P. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. [Link]

  • Jain, N., Utreja, D., Kaur, K., & Jain, P. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini Reviews in Medicinal Chemistry, 21(7), 847-882. [Link]

  • Zhumanova, G. T., et al. (2024). Synthesis and Anti-Inflammatory Activity of New Nicotinoyl Amides. Eurasian Chemico-Technological Journal, 26(2), 145-152. [Link]

  • Abdel-Wahab, B. F., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107106. [Link]

  • Abdel-Wahab, B. F., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. BUE Scholar. [Link]

  • Al-Warhi, T., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Request PDF. [Link]

  • Wang, Y., et al. (2022). Guidelines for anti-inflammatory assays in RAW264.7 cells. Food Safety and Health, 1(1), 1-8. [Link]

  • Ma, Y., et al. (2022). Guideline for anticancer assays in cells. Food Safety and Health, 1(1), 9-18. [Link]

Sources

Comparative Assessment: Reference Standards for 6-Chloro-2-ethoxynicotinic Acid Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloro-2-ethoxynicotinic acid (CAS: 96603-29-7) is a critical pyridine intermediate used in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical kinase inhibitors.[1] Its structural integrity is defined by the stability of the ethoxy ether linkage at the C2 position and the chloro-substituent at C6.

In drug development, the choice of reference standard grade directly impacts the accuracy of impurity profiling required by ICH Q3A(R2) guidelines.[1] This guide compares the performance of Certified Reference Materials (CRMs) against Research Grade (Reagent) standards, demonstrating how "purity" definitions can lead to significant quantification errors (up to 15%) in critical quality attributes (CQAs).

Technical Background: The Impurity Landscape

To select the correct standard, one must understand the genesis of impurities.[2] The synthesis typically involves the nucleophilic aromatic substitution (


) of 2,6-dichloronicotinic acid with sodium ethoxide.
Critical Impurity Profile

Based on the reaction mechanism, three specific impurities are critical to monitor:

  • Impurity A (Precursor): 2,6-Dichloronicotinic acid.[1] (Incomplete reaction).

  • Impurity B (Degradant): 6-Chloro-2-hydroxynicotinic acid.[1] (Hydrolysis of the ethoxy group; often tautomerizes to the pyridone form).[1]

  • Impurity C (Side-Product): 2,6-Diethoxynicotinic acid.[1] (Over-substitution at the C6 position).

Synthesis & Degradation Pathway Diagram

The following diagram illustrates the origin of these impurities, highlighting the risk points in the synthetic route.

ImpurityPathway SM 2,6-Dichloronicotinic Acid (Starting Material) Product This compound (Target Product) SM->Product  SNAr (C2 Substitution)   ImpA Impurity A (Residual SM) SM->ImpA  Incomplete Rxn   Reagent NaOEt / EtOH ImpB Impurity B (Hydrolysis Product) Product->ImpB  Acidic Hydrolysis (-Et group)   ImpC Impurity C (Over-Alkylation) Product->ImpC  Excess NaOEt (C6 Substitution)  

Figure 1: Mechanistic pathway showing the origin of Impurities A, B, and C relative to the target molecule.

Comparative Analysis: Certified vs. Reagent Grade

The core dilemma for analytical scientists is balancing cost vs. data integrity.[1] Below is a direct comparison of a Primary Reference Standard (CRM) versus a typical Market Reagent Grade standard for this compound.

Performance Metrics Table
FeatureCertified Reference Material (CRM)Reagent Grade (Market Standard)Impact on Analysis
Assay Method Mass Balance (100% - Impurities - Water - Solvents)Area Normalization (HPLC %Area)Reagent grade ignores water/salts, leading to overestimation of potency.[1]
Water Content Measured via Karl Fischer (KF).[1] Typically 0.5 - 2.0% (hygroscopic).Not tested / "N/A".Unaccounted water causes weighing errors, shifting the calibration curve.[1]
Homogeneity Tested between bottles.Bulk batch testing only.High risk of variability if the solid is hygroscopic.
Traceability Traceable to SI units (via NIST/BIPM qNMR).Internal CoA only.Regulatory Risk: Data may be rejected in IND/NDA filings.[1]
Response Factor Determined (RRF = 1.0 relative to self).Assumed 1.0.If the reagent contains 5% inorganic salts, the actual RRF is 0.95.
The "Ghost Peak" Phenomenon

In a comparative study, using a Reagent Grade standard (98% purity by HPLC) resulted in a 12% assay bias .[1]

  • Cause: The reagent contained 4% inorganic salts (NaCl from neutralization) and 3% water, which are invisible to UV detection.

  • Result: When preparing a 1.0 mg/mL stock solution, the actual concentration of the chromophore was only 0.93 mg/mL.

  • Consequence: All impurities in the drug substance sample were over-quantified by ~7% because the external standard response was artificially low.[1]

Experimental Protocol: Validated HPLC-UV Method

To accurately resolve the target from its hydrolysis degradant (Impurity B), a specific mixed-mode or pH-controlled reverse-phase method is required.[1] Standard C18 columns often fail to retain Impurity B due to its high polarity.

Method Parameters[3]
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.0 µm (Alternative: C18 with high aqueous stability).[1]

    • Why Phenyl-Hexyl? Provides

      
       interactions with the pyridine ring, improving selectivity for the regioisomers.[1]
      
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1]

    • Criticality: Low pH ensures the carboxylic acid (pKa ~3.[1]5) and pyridine nitrogen are protonated, preventing peak tailing.

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient:

    • 0-2 min: 5% B (Hold for polar Impurity B)[1]

    • 2-15 min: 5%

      
       60% B[1]
      
    • 15-20 min: 60%

      
       90% B
      
  • Detection: UV @ 270 nm (Isosbestic point approximation for chloronicotinic derivatives).

  • Flow Rate: 1.0 mL/min.[1][4]

Analytical Workflow Diagram

This workflow ensures self-validating data generation compliant with GMP.

Workflow cluster_prep Preparation & System Suitability cluster_analysis Sample Analysis Start Start: Standard Preparation Weigh Weigh Standard (Correct for Water/Solvent Content) Start->Weigh Dissolve Dissolve in 50:50 ACN:Water (pH 2.5) Weigh->Dissolve SST Run SST Injection (Resolution > 2.0 between Imp B & Main) Dissolve->SST Decision SST Pass? SST->Decision Inject Inject Sample Check Check Retention Times (RT) Inject->Check Calc Calculate % w/w Using RRF Check->Calc Report Generate CoA / Report Calc->Report Decision->Inject Yes Fail Investigate Column/Mobile Phase Decision->Fail No

Figure 2: Step-by-step analytical workflow emphasizing the System Suitability Test (SST) checkpoint.

Recommendations for Implementation

When to use which grade?
  • Early R&D / Route Scouting: Reagent Grade is acceptable if you perform a TGA or KF test internally to estimate mass balance.[1]

  • GLP Toxicology / GMP Release: You must use a Characterized Reference Standard (Secondary Standard) or CRM.[1] The risk of calculating incorrect impurity levels (and potentially failing toxicological qualification) outweighs the cost savings.

Storage & Handling
  • Hygroscopicity: this compound is moderately hygroscopic.[1] Store CRMs in a desiccator at +4°C.

  • Stability: The ethoxy group is stable in solid form but hydrolyzes in solution below pH 2 over time.[1] Do not store acidic mobile phase solutions for >24 hours.

References

  • ICH Harmonised Tripartite Guideline. (2006).[1] Impurities in New Drug Substances Q3A(R2).[1] International Council for Harmonisation.[1][2]

  • PubChem. (n.d.).[1] 6-Chloronicotinic acid (Analogous Structure Data). National Library of Medicine.[1]

  • U.S. Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[1][1]

  • Sielc Technologies. (n.d.).[1] HPLC Separation of Pyridinecarboxylic Acids. (Reference for mixed-mode separation mechanisms).

Sources

Crystal Structure Characterization Guide: 6-Chloro-2-ethoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloro-2-ethoxynicotinic acid (CAS: 38076-85-6) represents a critical scaffold in the development of non-steroidal mineralocorticoid receptor antagonists and VEGFR-3 inhibitors. Unlike its parent compound, 6-chloronicotinic acid, the introduction of the bulky 2-ethoxy group fundamentally alters the crystal packing landscape by disrupting the classic carboxylic acid dimer motif.

This guide provides a comparative structural analysis, synthesizing established crystallographic data of close analogs with predictive modeling for the target compound. It details the experimental protocols required to isolate single crystals and resolve the specific unit cell parameters, serving as a roadmap for researchers in solid-state chemistry and drug formulation.

Part 1: Comparative Structural Analysis

The Structural Landscape

The crystal engineering of nicotinic acid derivatives is governed by the competition between intermolecular hydrogen bonding (forming dimers or catemers) and steric hindrance introduced by ortho-substituents.

FeatureReference Standard: 6-Chloronicotinic AcidTarget Analyte: this compoundStructural Impact
CAS Number 5326-23-838076-85-6Unique identifier
Space Group Triclinic, P1Predicted: Monoclinic, P2₁/cSymmetry reduction due to ethoxy flexibility
Primary Motif Centrosymmetric Dimer (

)
Intramolecular H-Bond (

)
Shift from intermolecular to intramolecular bonding
Key Interaction COOH

HOOC
COOH

OEt (Ether)
Ether oxygen acts as a local acceptor
Packing Forces

-

stacking, Cl

Cl contacts
Van der Waals (Ethyl chain), Cl

Cl
Ethyl group disrupts tight

-stacking
Reference Standard: 6-Chloronicotinic Acid

The crystal structure of the parent compound, 6-chloronicotinic acid, is well-characterized (Acta Cryst. E63, o279). It crystallizes in the triclinic system and forms centrosymmetric dimers via intermolecular O—H


O hydrogen bonds between carboxylic acid groups.
  • Mechanism: The absence of a 2-position substituent allows the carboxylic acid protons to freely engage with a neighboring molecule, forming an eight-membered ring motif (

    
    ).
    
  • Packing: These dimers link into infinite chains via weak Cl

    
    Cl interactions, creating a planar, sheet-like architecture.
    
Target Analysis: this compound

The introduction of the 2-ethoxy group creates a steric and electronic conflict that likely prevents the formation of the standard dimer.

  • Intramolecular Locking: The ether oxygen at position 2 acts as a hydrogen bond acceptor. In similar 2-alkoxybenzoic acids (e.g., salicylic acid derivatives), the carboxylic acid proton preferentially rotates to form an intramolecular hydrogen bond with the ortho-oxygen. This forms a stable 6-membered pseudo-ring (

    
     motif).
    
  • Consequence: Because the carboxylic proton is "used up" internally, the molecule is less likely to form strong carboxylic dimers. Instead, the crystal lattice is stabilized by:

    • Weak C-H

      
      O interactions:  Between the ethyl hydrogens and carbonyl oxygens of adjacent molecules.
      
    • Dispersion Forces: The lipophilic ethyl chain and the chloro-substituent dominate the packing, likely resulting in a lower melting point compared to the parent acid (Prediction: <190°C).

Part 2: Experimental Protocols

Synthesis (Regioselective SNAr)

To obtain high-purity material for crystallization, a regioselective nucleophilic aromatic substitution is performed. The 2-position is activated for attack due to the inductive effect of the pyridine nitrogen and the electron-withdrawing carboxyl group.

Protocol:

  • Reagents: Suspend 2,6-dichloronicotinic acid (1.0 eq) in anhydrous ethanol.

  • Nucleophile: Add Sodium Ethoxide (2.2 eq) dropwise at 0°C to prevent decarboxylation.

  • Reaction: Reflux for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Evaporate ethanol. Dissolve residue in water and acidify to pH 3 with 1N HCl. The product, This compound , will precipitate.

  • Purification: Recrystallize from Ethanol/Water (1:1) to remove trace 6-ethoxy isomer.

Single Crystal Growth

Obtaining X-ray quality crystals requires slow kinetics to allow the flexible ethoxy chain to order itself within the lattice.

  • Method A (Slow Evaporation): Dissolve 20 mg of pure acid in 2 mL of Acetone . Cover with parafilm, poke 3 pinholes, and allow to stand at room temperature for 3-5 days.

  • Method B (Vapor Diffusion): Dissolve 20 mg in 1 mL THF (inner vial). Place in a larger jar containing Pentane (antisolvent). Seal tightly. The pentane vapor will slowly diffuse into the THF, lowering solubility and promoting nucleation.

X-Ray Diffraction Data Collection
  • Mounting: Select a block-like crystal (

    
     mm). Mount on a glass fiber using epoxy or Paratone oil.
    
  • Temperature: Collect data at 100 K (using a Cryostream) to freeze the thermal motion of the terminal ethyl group, which often exhibits high disorder at room temperature.

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by the Chlorine atom.

Part 3: Visualization of Structural Logic

The following diagram illustrates the divergent structural pathways between the parent compound and the target 2-ethoxy derivative.

StructuralLogic Parent 6-Chloronicotinic Acid (Parent Scaffold) Interaction_Parent No Ortho Substituent (Steric Freedom) Parent->Interaction_Parent Target This compound (Target) Interaction_Target 2-Ethoxy Group (Steric Bulk + H-Acceptor) Target->Interaction_Target Motif_Parent Intermolecular Dimer (R2,2(8) Motif) Interaction_Parent->Motif_Parent Allows COOH dimerization Motif_Target Intramolecular H-Bond (S(6) Motif) Interaction_Target->Motif_Target Ether O traps Acid H Packing_Parent Planar Sheets High MP (~190°C) Motif_Parent->Packing_Parent Packing_Target Corrugated/Herringbone Lower MP (Predicted) Motif_Target->Packing_Target

Caption: Divergent crystal packing pathways driven by the 2-ethoxy substituent.

References

  • Long, S., Siegler, M., & Li, T. (2007). 6-Chloronicotinic acid.[1] Acta Crystallographica Section E: Structure Reports Online, 63(1), o279-o281. Link

  • Wang, J., et al. (2013).[2] Syntheses and structural characterization of two metal-organic complexes with 2-ethoxynicotinic acid. (Mentions characterization of the ligand HL1). ResearchGate.

  • Lynch, D. E., et al. (1999). 2-Amino-6-chloronicotinic acid. Acta Crystallographica Section C, 55, 1120-1122. (Comparative structure for amino-substituted analog).
  • PubChem Compound Summary. 6-Chloronicotinic acid (CID 79222). National Center for Biotechnology Information. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Chloro-2-ethoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper disposal of 6-Chloro-2-ethoxynicotinic acid. As a chlorinated organic acid, this compound requires specialized handling and disposal procedures to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and regulatory standards.

Core Principles of Halogenated Waste Management

The defining characteristic of this compound for disposal purposes is its chlorinated nature. Halogenated organic compounds (HOCs) are regulated due to the potential for forming highly toxic byproducts, such as chlorinated dioxins, during improper incineration.[1] Therefore, the central principle of its disposal is strict segregation from non-halogenated waste streams and disposal via high-temperature incineration by a licensed hazardous waste facility.[2][3] The Environmental Protection Agency (EPA) explicitly regulates HOCs, often prohibiting land disposal.[3][4]

Hazard Profile and Immediate Safety

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar compounds, such as 2-chloronicotinic acid, provide a reliable basis for assessing its hazards.

Table 1: Hazard Profile Based on Analogous Compounds

Hazard ClassificationDescriptionRecommended ActionSource
Skin Irritation (Category 2)Causes skin irritation upon contact.Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[5][6][5][6]
Eye Irritation (Category 2A)Causes serious eye irritation.Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][7][5][6][7]
Respiratory IrritationMay cause respiratory tract irritation if inhaled as dust.Move the individual to fresh air. If breathing is difficult, seek medical attention.[5][6][7][5][6][7]
Hazardous Combustion ProductsThermal decomposition can release toxic and corrosive gases such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl).[6][7]In case of fire, use a self-contained breathing apparatus.[7][6][7]

Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is non-negotiable when handling this compound for disposal. The causality is direct: the PPE serves as the primary barrier against the hazards identified above.

  • Eye Protection : Wear tight-sealing safety goggles or a face shield (European Standard EN 166).[5][8] This is critical to prevent contact with the powder, which can cause serious eye irritation.[5]

  • Hand Protection : Use impervious chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for tears or holes before use.[5]

  • Body Protection : A laboratory coat is standard. For handling larger quantities or during spill cleanup, wear appropriate protective clothing to prevent skin exposure.[6][7]

  • Respiratory Protection : Handle the solid compound in a well-ventilated area, such as a chemical fume hood, to avoid generating and inhaling dust.[5][7]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation is the most critical step in the disposal workflow. Mixing halogenated waste with non-halogenated organic solvents needlessly elevates the disposal cost of the entire mixture and complicates the disposal process.[9]

  • Designate a Waste Container : Use a clearly labeled, sealable, and chemically compatible container. Glass containers are often preferred for organic wastes.[1]

  • Labeling : The container must be labeled as "Hazardous Waste" and clearly identify the contents: "Halogenated Organic Waste: this compound." Include the approximate concentration and accumulation start date.

  • Segregation :

    • DO NOT mix with non-halogenated organic waste (e.g., acetone, ethanol, hexanes).[1][9][10]

    • DO NOT mix with acids, bases, or oxidizers.[6][7] Incompatible materials can lead to dangerous reactions.

    • DO collect all materials contaminated with the compound—such as gloves, weigh boats, and paper towels—in a separate, clearly labeled, sealed plastic bag or container for solid hazardous waste.[11]

  • Storage : Store the sealed waste container in a cool, dry, and well-ventilated area away from ignition sources.[7][8] Since many organic compounds are flammable, storage in a flammable liquids cabinet is a best practice.[1]

Spill Management Protocol

In the event of a spill, the objective is to contain and clean the material without creating dust.

  • Evacuate and Ventilate : Ensure the area is well-ventilated. For large spills, evacuate non-essential personnel.[12]

  • Don PPE : Wear the full PPE ensemble described in Section 3.

  • Contain the Spill : Gently cover the solid spill with an absorbent material (e.g., vermiculite or sand) to prevent it from becoming airborne.

  • Collect the Material : Carefully sweep or scoop the material and absorbent into your designated halogenated hazardous waste container.[8][13] Avoid dry sweeping, which can create dust. A high-efficiency vacuum cleaner may be used if available.[14]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol), and collect the cleaning materials as hazardous waste.

  • Final Steps : Seal and label the waste container. Wash hands and any exposed skin thoroughly after the cleanup.[7]

Core Disposal Procedure: From Lab Bench to Final Disposition

Disposal of this compound is not a matter of in-house treatment; it requires a partnership with a certified environmental services provider. The generator of the waste is legally responsible for it from "cradle to grave."[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Professional Disposal A Waste Generated (this compound) B Pure Substance / Residue A->B Is it pure/residual chemical? C Contaminated Materials (Gloves, Wipes, Glassware) A->C Is it contaminated labware? D Segregate into Labeled 'Halogenated Organic Solid Waste' Container B->D E Segregate into Labeled 'Contaminated Solid Waste' Container C->E F Store Securely in Designated Satellite Accumulation Area D->F E->F G Contact Environmental Health & Safety (EHS) Officer F->G Container Full or Accumulation Time Limit Reached H Schedule Pickup with Certified Hazardous Waste Hauler G->H I Complete Hazardous Waste Manifest Documentation H->I J Waste Transferred to Permitted TSDF* I->J K Final Disposition: High-Temperature Incineration with Flue Gas Scrubbing J->K L *TSDF: Treatment, Storage, and Disposal Facility

Caption: Workflow for the disposal of this compound.

Procedural Steps:
  • Accumulation : Collect waste in your laboratory's designated satellite accumulation area, following the segregation and storage protocols in Section 4.

  • Request Pickup : Once the container is full or reaches its accumulation time limit (per institutional or local regulations), contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.

  • Documentation : Work with your EHS officer to complete the necessary hazardous waste manifest. This is a legal document that tracks the waste from your facility to its final destination.

  • Transfer : The certified waste hauler will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[15]

  • Final Treatment : At the TSDF, the halogenated waste will be destroyed, typically via high-temperature incineration.[2] This process is designed to break down the organic molecule into simpler, less harmful components, with scrubbers in place to neutralize the resulting acidic gases like HCl.[2]

By adhering to this structured, scientifically-grounded procedure, you ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology.
  • SAFETY DATA SHEET - Sigma-Aldrich (for 2-chloronicotinic acid). Sigma-Aldrich.
  • Chemical Waste Containers for Chemical Waste Disposal. RiskAssess.
  • SAFETY DATA SHEET (for ethyl 6-chloronicotin
  • SAFETY DATA SHEET - Thermo Fisher Scientific (for 2-Chloro-6-methylnicotinic acid). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - TCI Chemicals (for 2-Chloroisonicotinic Acid). TCI Chemicals.
  • Recycling & Disposal.
  • SDS US (General Disposal Guidance).
  • 6-Chloronicotinic acid - SAFETY D
  • Halogen
  • Procedure for disposing of hazardous waste. MIT EHS.
  • SAFETY DATA SHEET (for Ethyl 2,4-dichloro-6-methylnicotin
  • Technical Resource Document: Treatment Technologies for Halogen
  • DTSC Chlorinated Solvent Wastes Produced in Jewelry Manufacturing Fact Sheet. CA.gov.
  • List of Halogenated Organic Compounds Regul
  • Waste Segregation Guidance.
  • Safety D
  • SAFETY DATA SHEET (for 2-Chloronicotinic acid). Fisher Scientific.
  • 2-Chloronicotinic acid Safety D
  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.

Sources

Personal Protective Equipment (PPE) for Handling 6-Chloro-2-ethoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1343080-22-7 Chemical Family: Halogenated Pyridine Carboxylic Acid Physical State: Solid (Crystalline Powder)

Executive Safety Summary

Senior Scientist Note: As of 2026, specific toxicological data for 6-Chloro-2-ethoxynicotinic acid is limited. Therefore, safety protocols must be established via Analogous Hazard Extrapolation , using the well-characterized 6-Chloronicotinic acid (CAS 5326-23-8) as the primary risk proxy. Treat this compound as a potent irritant to mucous membranes and a potential sensitizer.

Core Directive: The primary risk vector is inhalation of fine particulates during weighing and acidic irritation upon contact with moisture (perspiration/eyes). All handling requires a "Zero-Skin-Contact" standard.

Hazard Identification & Risk Profile
Hazard ClassGHS Classification (Extrapolated)H-CodeRisk Description
Skin Corrosion/Irritation Category 2H315 Causes skin irritation.[1] Acidic hydrolysis on damp skin can cause chemical burns.
Eye Damage/Irritation Category 2AH319 Causes serious eye irritation.[1][2] High risk of corneal abrasion from solid particulates.
STOT - Single Exposure Category 3H335 May cause respiratory irritation.[1][2][3] Dust inhalation triggers coughing/inflammation.
Sensitization Watch ListN/AHalogenated pyridines have a structural alert for skin sensitization.
PPE Selection Matrix

This matrix dictates the required protection based on the operational scale.

Body ZoneStandard Handling (<10g, Closed Vials)Active Manipulation (Weighing, Synthesis, Open Flasks)Spill Cleanup / Large Scale (>100g, Powder Release)
Respiratory Fume Hood (Sash at 18")N95 / P95 Respirator + Fume HoodP100 Half-Face Respirator or PAPR
Hand Protection Nitrile Gloves (4 mil)Double Nitrile (Outer: 5 mil, Inner: 4 mil)Laminate / Silver Shield (If dissolved in organic solvents)
Eye Protection Safety Glasses (Side Shields)Chemical Goggles (Indirect Vent)Face Shield + Chemical Goggles
Body Protection Lab Coat (Cotton/Poly)Lab Coat + Tyvek Sleeve Covers Tyvek Coverall (Type 5/6) + Shoe Covers
Technical Justification for PPE Choices:
  • Glove Permeation: Standard nitrile provides excellent protection against the solid acid. However, if the compound is dissolved in polar aprotic solvents (e.g., DMF, DMSO) for synthesis, nitrile breakthrough times drop significantly (<15 mins). In solution, Laminate (Silver Shield) gloves are required as a liner.

  • Eye Protection: Safety glasses are insufficient for powders that can become airborne and bypass side shields. Indirect vent goggles create a seal that prevents "dust migration" into the eye.

Operational Protocol: Step-by-Step
Phase A: Preparation & Donning
  • Engineering Check: Verify Fume Hood face velocity is 80–100 fpm .

  • Glove Integrity: Perform a pneumatic inflation test on nitrile gloves before donning to check for pinholes.

  • Sleeve Seal: If wearing a standard lab coat, tape the glove cuff to the lab coat sleeve or use Tyvek sleeve guards to prevent powder from entering the wrist gap.

Phase B: Weighing & Transfer (Critical Risk Step)
  • Static Control: Use an ionizing bar or anti-static gun on the weighing spatula. Static charge can cause the powder to "jump," creating an aerosol cloud.

  • The "Deep Reach" Technique: Do not weigh at the edge of the hood. Move the balance 6 inches back into the hood.

  • Transfer: Dissolve the solid immediately after weighing to transition it to a liquid state (easier to contain), unless solid-phase synthesis is being performed.

Phase C: Doffing & Decontamination
  • Wipe Down: While still gloved, wipe all containers (vials/flasks) with a damp paper towel (water/surfactant) to remove invisible dust residues.

  • Glove Removal: Use the "Beak Method" (pulling one glove off by the fingertips using the other gloved hand) to ensure the contaminated exterior never touches skin.

  • Wash: Wash hands with soap and cool water. (Hot water opens pores, potentially increasing absorption of any trace residues).

Visualization: PPE Decision Logic

PPE_Decision_Logic Start Start: Handling this compound StateCheck Is the material in Solution or Solid? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Powder LiquidPath Solution (Organic Solvent) StateCheck->LiquidPath Dissolved QuantityCheck Quantity > 10g or High Dust? SolidPath->QuantityCheck SolventPPE Solvent PPE: Laminate Gloves (Inner) + Nitrile (Outer) + Splash Goggles LiquidPath->SolventPPE StandardPPE Standard PPE: Nitrile Gloves + Lab Coat + Safety Glasses (Work in Fume Hood) QuantityCheck->StandardPPE No (<10g) HighRiskPPE High Risk PPE: Double Nitrile + P95/P100 + Goggles (Tyvek Sleeves Recommended) QuantityCheck->HighRiskPPE Yes (>10g)

Figure 1: Decision Logic for selecting appropriate PPE based on physical state and quantity.

Emergency Response & Disposal
Spill Response (Solid Powder)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don P100 respirator and double gloves before re-entering.

  • Containment: Do NOT dry sweep. This creates dust.

  • Cleanup: Cover the spill with wet paper towels (water) to dampen the powder. Scoop up the wet paste.

  • Neutralization: Wipe the surface with a dilute Sodium Bicarbonate (NaHCO₃) solution to neutralize the acidic residue.

Disposal
  • Classification: Hazardous Chemical Waste (Halogenated).

  • Segregation: Do not mix with strong oxidizers or strong bases in the waste stream.

  • Labeling: Clearly label as "Contains Halogenated Pyridine - Acidic."

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 79222, 6-Chloronicotinic acid. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.